Isoquinolin-3-ylboronic acid
Description
Properties
IUPAC Name |
isoquinolin-3-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZRIWMHMMZTRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2C=N1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00738997 | |
| Record name | Isoquinolin-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219080-59-7 | |
| Record name | Isoquinolin-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (Isoquinolin-3-yl)boronic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(Isoquinolin-3-yl)boronic acid (CAS Number: 1219080-59-7) is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry. Its unique structural motif, combining the biologically relevant isoquinoline scaffold with the synthetically adaptable boronic acid functional group, makes it a valuable reagent for the construction of complex molecules with diverse pharmacological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.
Core Chemical and Physical Properties
(Isoquinolin-3-yl)boronic acid is a stable, solid compound at room temperature. While detailed experimental data for some physical properties are not widely published, its fundamental characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1219080-59-7 | [1][2][3] |
| Molecular Formula | C₉H₈BNO₂ | [1][2] |
| Molecular Weight | 172.98 g/mol | [1][2] |
| Appearance | Off-white to white solid (typical for arylboronic acids) | General knowledge |
| Solubility | Generally soluble in organic solvents like methanol, DMSO, and DMF; limited solubility in water. | General knowledge |
Note: Specific melting point and boiling point data are not consistently reported in publicly available literature.
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline ring system. The chemical shifts and coupling patterns would be consistent with a 3-substituted isoquinoline. The protons of the B(OH)₂ group typically appear as a broad singlet, and its position can be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms of the isoquinoline core. The carbon atom attached to the boron (C-3) may exhibit a broad signal or be difficult to observe due to quadrupolar relaxation effects of the boron nucleus.[4]
-
¹¹B NMR: The ¹¹B NMR spectrum is a valuable tool for characterizing boronic acids and their derivatives. For a tricoordinate boronic acid, a single, relatively broad resonance is expected.[5]
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak [M]+ or protonated molecule [M+H]+ observed at m/z corresponding to its molecular formula.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for O-H stretching of the boronic acid group (typically a broad band), B-O stretching, and aromatic C-H and C=C/C=N stretching vibrations of the isoquinoline ring.
Synthesis of (Isoquinolin-3-yl)boronic Acid
The synthesis of (isoquinolin-3-yl)boronic acid is not extensively detailed in the literature under this specific CAS number. However, a common and effective method for the preparation of arylboronic acids is the Miyaura borylation reaction . This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[6][7]
A plausible synthetic route to (isoquinolin-3-yl)boronic acid would therefore start from a 3-haloisoquinoline, such as 3-bromoisoquinoline.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-bromoisoquinoline, bis(pinacolato)diboron, a palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), and a base (e.g., potassium acetate).
-
Solvent Addition: Add a suitable anhydrous solvent, such as dioxane or toluene.
-
Reaction: Heat the mixture to a temperature typically ranging from 80 to 110 °C and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up and Purification of Pinacol Ester: Once the reaction is complete, cool the mixture, filter off the solids, and concentrate the filtrate. The resulting crude pinacol ester can be purified by column chromatography.
-
Hydrolysis to Boronic Acid: The purified pinacol ester is then subjected to hydrolysis, typically under acidic or basic conditions, to yield the final (isoquinolin-3-yl)boronic acid. Subsequent purification may be achieved by recrystallization.
Reactivity and the Suzuki-Miyaura Coupling Reaction
The primary utility of (isoquinolin-3-yl)boronic acid in organic synthesis is as a coupling partner in the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a new carbon-carbon bond between the isoquinoline C-3 position and an sp²- or sp³-hybridized carbon of an organic halide or triflate.[7][8][9]
The isoquinoline ring, being a nitrogen-containing heterocycle, can influence the reactivity of the boronic acid. The electron-withdrawing nature of the pyridine ring within the isoquinoline scaffold can affect the nucleophilicity of the boronic acid and its transmetalation step in the catalytic cycle.
Key Considerations for Suzuki-Miyaura Coupling with (Isoquinolin-3-yl)boronic acid:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial for achieving high yields and good functional group tolerance. Common catalysts include Pd(PPh₃)₄, Pd(dppf)Cl₂, and various palladium-phosphine ligand systems.[7]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.
-
Solvent: A variety of solvents can be used, often a mixture of an organic solvent (e.g., dioxane, toluene, DMF) and an aqueous solution of the base.
-
Reaction Conditions: The reaction is typically heated, with temperatures ranging from room temperature to over 100 °C, depending on the reactivity of the coupling partners.
Applications in Drug Discovery
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities.[10][11][12] (Isoquinolin-3-yl)boronic acid serves as a key intermediate for the synthesis of novel isoquinoline-based compounds with potential therapeutic applications, including:
-
Anticancer Agents: Many isoquinoline derivatives exhibit potent anticancer activity through various mechanisms, such as inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of signaling pathways like PI3K/Akt/mTOR.[13] The Suzuki-Miyaura coupling with (isoquinolin-3-yl)boronic acid allows for the introduction of various aryl and heteroaryl substituents at the 3-position, enabling the exploration of structure-activity relationships (SAR) to optimize anticancer potency and selectivity.
-
Kinase Inhibitors: Protein kinases are critical targets in modern drug discovery, particularly in oncology. The isoquinoline core can serve as a scaffold for the design of potent and selective kinase inhibitors. By coupling (isoquinolin-3-yl)boronic acid with appropriate aryl or heteroaryl halides, libraries of compounds can be synthesized and screened for inhibitory activity against various kinases.
-
Antimicrobial and Antiviral Agents: The isoquinoline nucleus is found in compounds with antibacterial, antifungal, and antiviral properties.[11][14] (Isoquinolin-3-yl)boronic acid provides a synthetic handle to create novel derivatives for the development of new anti-infective agents.
-
CNS-Active Agents: Isoquinoline alkaloids and their synthetic analogs have shown activity on the central nervous system, with some exhibiting anti-Alzheimer's or antidepressant effects.[13]
While specific examples of marketed drugs directly synthesized from (isoquinolin-3-yl)boronic acid are not readily identifiable, its utility is evident in the vast number of patents and research articles describing the synthesis of novel isoquinoline derivatives for pharmacological evaluation. The ability to readily introduce diverse functionality at the C-3 position makes it an invaluable tool for lead optimization in drug discovery programs.
Safety and Handling
As with all chemical reagents, (isoquinolin-3-yl)boronic acid should be handled with appropriate safety precautions in a well-ventilated laboratory.
General Safety Recommendations for Arylboronic Acids:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. Arylboronic acids can be sensitive to moisture and may undergo dehydration to form boroxines (cyclic anhydrides).
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For specific handling and safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(Isoquinolin-3-yl)boronic acid is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a powerful and efficient method for the synthesis of a wide range of 3-substituted isoquinoline derivatives. The prevalence of the isoquinoline scaffold in pharmacologically active compounds underscores the importance of this reagent in the ongoing search for new and improved therapeutic agents. As drug discovery continues to demand novel molecular architectures, the utility of (isoquinolin-3-yl)boronic acid in constructing diverse chemical libraries is likely to expand.
References
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Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. [Link]
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Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). NIH. [Link]
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Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). ResearchGate. [Link]
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Isoquinoline-5-boronic acid | C9H8BNO2 | CID 599474. (n.d.). PubChem. [Link]
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The Slow-Release Strategy in Suzuki–Miyaura Coupling. (n.d.). ResearchGate. [Link]
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Isoquinoline synthesis. (2010). Química Organica.org. [Link]
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Alkylation of isoquinoline with alkenyl boronates using different... (n.d.). ResearchGate. [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH. [Link]
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Isoquinoline derivatives and its medicinal activity. (2024). AIMS Press. [Link]
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Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. (2024). RSC Medicinal Chemistry. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
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A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (n.d.). MDPI. [Link]
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Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). NIH. [Link]
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications. [Link]
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Isoquinolin-3-ylboronic acid | C9H8BNO2 | CID 68785096. (n.d.). PubChem. [Link]
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Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. [Link]
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SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. (2025). ResearchGate. [Link]
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Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). MDPI. [Link]
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(Top) The equilibriums involved when mixing phenylboronic acid 1 with... (n.d.). ResearchGate. [Link]
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Foreword: The Strategic Value of a Bifunctional Building Block
An In-depth Technical Guide to the Synthesis and Characterization of Isoquinolin-3-ylboronic Acid
In the landscape of modern drug discovery and materials science, the isoquinoline scaffold is a privileged structure, forming the core of numerous alkaloids and biologically active molecules.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, making them a focal point of therapeutic research.[2][3][4][5] Parallel to this, organoboron compounds, particularly boronic acids, have become indispensable tools in synthetic chemistry, primarily through their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a Nobel Prize-winning method for forging carbon-carbon bonds.[6]
This compound emerges at the intersection of these two vital fields. It is a strategically designed bifunctional molecule that marries the potent biological signature of the isoquinoline core with the versatile reactivity of a boronic acid. This guide, intended for researchers, medicinal chemists, and process development scientists, provides a comprehensive technical overview of the synthesis and rigorous characterization of this high-value chemical building block. We will delve into not just the procedural steps, but the underlying chemical principles and analytical logic that ensure the production of a well-characterized, high-purity reagent ready for downstream applications.
Part 1: Synthesis via Palladium-Catalyzed Miyaura Borylation
The most robust and widely adopted method for preparing arylboronic acids from aryl halides is the Miyaura borylation reaction.[7][8] This approach is prized for its mild conditions and broad functional group tolerance, making it ideal for complex heterocyclic systems like isoquinoline.[9] The synthesis of this compound logically starts from a 3-haloisoquinoline precursor, typically 3-bromoisoquinoline.
The Underlying Mechanism: A Palladium Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is critical for troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst oxidative adds to the 3-bromoisoquinoline, breaking the C-Br bond and forming a Pd(II) intermediate.
-
Transmetalation: This is the key bond-forming step. A diboron reagent, activated by a base, exchanges its boryl group with the halide on the palladium complex. The choice of a mild base like potassium acetate (KOAc) is crucial; it facilitates the transmetalation without being basic enough to promote premature hydrolysis of the product or significant side reactions.[8] Stronger bases can lead to competitive Suzuki coupling between the newly formed boronic ester and the starting halide, resulting in undesired biaryl impurities.[10]
-
Reductive Elimination: The Pd(II) complex reductively eliminates the desired isoquinolin-3-ylboronate ester, regenerating the active Pd(0) catalyst to continue the cycle.
The initial product is typically a stable pinacol ester, which is then hydrolyzed under acidic conditions to yield the final boronic acid.
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The Diverse Biological Activities of Isoquinoline-Containing Compounds: A Technical Guide for Drug Discovery Professionals
Abstract
Isoquinoline alkaloids, a vast and structurally diverse class of nitrogen-containing heterocyclic compounds, have been a cornerstone of natural product chemistry and pharmacology for centuries.[1] Derived primarily from the amino acids tyrosine and phenylalanine, these compounds are abundant in the plant kingdom and exhibit a remarkable spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of isoquinoline-containing compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. We will delve into the molecular mechanisms of action of representative isoquinoline alkaloids, provide detailed, field-proven experimental protocols for their evaluation, and present key data to inform drug discovery and development programs.
Introduction: The Isoquinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The isoquinoline core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity and specificity. The structural diversity of isoquinoline alkaloids, arising from various substitutions and ring fusions, has led to the discovery of numerous compounds with potent biological activities.[1][3] From the pioneering isolation of morphine in the early 19th century to the contemporary investigation of complex dimeric structures, the isoquinoline family continues to be a rich source of lead compounds for drug development.[1]
This guide will focus on four prominent examples, each exemplifying a distinct and therapeutically relevant biological activity:
-
Berberine: A protoberberine alkaloid with well-documented anticancer properties.
-
Sanguinarine: A benzophenanthridine alkaloid known for its potent antimicrobial activity.
-
Tetrandrine: A bisbenzylisoquinoline alkaloid with significant anti-inflammatory effects.
-
Papaverine: A benzylisoquinoline alkaloid demonstrating neuroprotective potential.
For each of these compounds, we will explore the intricate signaling pathways they modulate and provide detailed methodologies for their in vitro characterization.
Anticancer Activity of Berberine: Inducing Apoptosis and Cell Cycle Arrest
Berberine, an isoquinoline alkaloid extracted from plants of the Berberis genus, has garnered significant attention for its pleiotropic anticancer effects against a wide range of malignancies.[4][5] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][6]
Mechanism of Action: Targeting Key Signaling Pathways
Berberine's anticancer activity is attributed to its ability to modulate several critical signaling pathways that regulate cell survival and proliferation.[4] A key mechanism is the induction of apoptosis through the intrinsic mitochondrial pathway.[5] Berberine has been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[4][5] Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis.[5]
Furthermore, berberine can arrest the cell cycle at the G2/M phase, preventing cancer cells from progressing through mitosis.[1] This effect is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins. Additionally, berberine has been reported to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell growth, proliferation, and survival.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds like berberine.[7][8] The assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of berberine in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the berberine stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of berberine.
-
Include a vehicle control (medium with the same concentration of the solvent) and an untreated control (medium only).[7]
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure the formazan is completely dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Antimicrobial Activity of Sanguinarine: Disrupting Bacterial Cell Integrity
Sanguinarine is a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis.[10] It exhibits broad-spectrum antimicrobial activity against a range of bacteria, fungi, and protozoa.[3] Its primary mechanism of action involves the disruption of the bacterial cytoplasmic membrane.[10][11]
Mechanism of Action: Compromising the Cytoplasmic Membrane
Sanguinarine's antimicrobial effect is largely attributed to its ability to intercalate with the bacterial cell membrane, leading to a loss of membrane integrity and subsequent cell death.[10] This disruption of the membrane potential inhibits essential cellular processes such as ATP synthesis and nutrient transport. Furthermore, sanguinarine has been shown to induce the release of membrane-bound autolytic enzymes, which contribute to the breakdown of the cell wall and eventual bacteriolysis.[10][12] Electron microscopy studies have revealed that treatment with sanguinarine causes alterations in septa formation during bacterial cell division, further indicating its disruptive effect on cell envelope synthesis.[10]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[13][14]
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of sanguinarine in an appropriate solvent.
-
Perform serial two-fold dilutions of the sanguinarine stock solution in a 96-well microtiter plate containing broth medium.[13]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized bacterial inoculum.
-
Include a growth control (broth and inoculum, no antimicrobial) and a sterility control (broth only).[13]
-
Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
-
MIC Determination:
Anti-inflammatory Activity of Tetrandrine: Inhibition of the NF-κB Pathway
Tetrandrine, a bisbenzylisoquinoline alkaloid isolated from the plant Stephania tetrandra, possesses potent anti-inflammatory properties.[2] Its primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[2][15]
Mechanism of Action: Suppressing Pro-inflammatory Mediators
The anti-inflammatory effects of tetrandrine are mediated through its ability to suppress the activation of NF-κB.[2][16] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[2] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated by IκB kinase (IKK) and subsequently degraded.[17] This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).[16] Tetrandrine has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation and activation of NF-κB.[2][18] This leads to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.[16]
Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7).
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[19]
-
-
Compound and LPS Treatment:
-
Pre-treat the cells with various concentrations of tetrandrine for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[20]
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.[21]
-
Incubate at room temperature for 10-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.[19]
-
-
Data Analysis:
-
Quantify the nitrite concentration in the samples using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
-
Neuroprotective Activity of Papaverine: Modulating Cellular Signaling
Papaverine, a benzylisoquinoline alkaloid from the opium poppy, is known for its vasodilator and smooth muscle relaxant properties.[22] More recently, it has been investigated for its neuroprotective effects, particularly through its inhibition of phosphodiesterase 10A (PDE10A).[22][23]
Mechanism of Action: Enhancing cAMP Signaling
Papaverine's neuroprotective effects are linked to its ability to inhibit PDE10A, an enzyme that degrades the second messenger cyclic adenosine monophosphate (cAMP).[22][24] By inhibiting PDE10A, papaverine increases intracellular cAMP levels.[23] Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein).[23] Activated CREB promotes the transcription of genes involved in neuronal survival, synaptic plasticity, and the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[24] This cascade of events can help protect neurons from damage and promote their survival.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy for neurodegenerative diseases like Alzheimer's. This assay measures a compound's ability to inhibit AChE activity.
Step-by-Step Methodology (Ellman's Method):
-
Reagent Preparation:
-
Prepare a solution of acetylthiocholine iodide (ATCI), the substrate for AChE.
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the chromogen.
-
Prepare a solution of AChE enzyme.[25]
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, DTNB solution, and the test compound (papaverine or other isoquinolines) at various concentrations.
-
Add the AChE enzyme solution to all wells except the blank.
-
Initiate the reaction by adding the ATCI substrate solution.
-
-
Absorbance Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the rate of the reaction.[26]
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[25]
-
Summary and Future Directions
The isoquinoline alkaloids represent a treasure trove of biologically active compounds with immense therapeutic potential. This guide has provided a glimpse into the diverse pharmacological activities of this compound class, focusing on the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of berberine, sanguinarine, tetrandrine, and papaverine, respectively. The detailed experimental protocols provided herein offer a practical framework for researchers to evaluate the biological activities of novel isoquinoline derivatives.
The future of isoquinoline research lies in the continued exploration of the vast chemical space within this alkaloid family, the elucidation of novel molecular targets and mechanisms of action, and the development of synthetic strategies to optimize the potency and selectivity of these natural products. As our understanding of the intricate signaling pathways that govern human health and disease deepens, the isoquinoline scaffold is poised to remain a central focus in the quest for new and effective therapeutic agents.
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An In-depth Technical Guide to Isoquinolin-3-ylboronic Acid and its Derivatives in Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The confluence of privileged scaffolds and versatile chemical handles represents a powerful strategy in modern drug discovery. This guide explores the synthesis, properties, and medicinal chemistry applications of isoquinolin-3-ylboronic acid and its derivatives. The isoquinoline core is a well-established "privileged structure," found in numerous natural products and FDA-approved drugs, exhibiting a vast array of pharmacological activities.[1][2] Simultaneously, the boronic acid functional group has emerged as an indispensable tool, serving not only as a cornerstone for palladium-catalyzed cross-coupling reactions but also as a pharmacophore in its own right, capable of forming reversible covalent bonds with biological targets.[3][4] This document provides a senior application scientist’s perspective on harnessing the synergy between these two moieties, offering detailed synthetic protocols, mechanistic insights, and an examination of their application in developing next-generation enzyme inhibitors.
Chapter 1: The Strategic Value of the Isoquinoline Scaffold and Boronic Acid Functionality
The Isoquinoline Nucleus: A Privileged Structure in Medicinal Chemistry
The isoquinoline framework, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry.[5] Its rigid, planar structure provides a defined vector for substituent placement, while the nitrogen atom acts as a hydrogen bond acceptor and a site for modulating basicity and pharmacokinetic properties.[6][7] This scaffold is present in a wide range of biologically active molecules, from natural alkaloids like berberine and morphine to synthetic drugs targeting a multitude of diseases.[2][4] The diverse pharmacological profile of isoquinoline derivatives includes anticancer, antimicrobial, anti-inflammatory, and antiviral activities, cementing its status as a critical template for drug design.[1][5]
Boronic Acids: More Than Just a Coupling Handle
Boronic acids [-B(OH)₂] and their esters have a dual identity in drug development that makes them exceptionally valuable.[3]
The primary utility of boronic acids in synthesis is their role as the nucleophilic partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[8][9][10] This palladium-catalyzed reaction forms carbon-carbon bonds with exceptional reliability and functional group tolerance, making it ideal for the late-stage functionalization of complex molecules and the construction of biaryl scaffolds common in many active pharmaceutical ingredients (APIs).[3][11] The stability and ease of handling of boronic acid pinacol esters, in particular, have made them a go-to reagent in discovery chemistry.[8]
Beyond its synthetic utility, the boronic acid moiety itself can act as a potent pharmacophore. Its empty p-orbital makes the boron atom a Lewis acid, capable of forming reversible covalent bonds with nucleophilic residues—most notably the hydroxyl group of serine—in the active sites of enzymes.[4] This unique binding mode has been successfully exploited in the design of highly potent enzyme inhibitors, such as the proteasome inhibitor bortezomib for multiple myeloma.[4]
Physicochemical Properties and Stability Considerations of Heteroaryl Boronic Acids
While powerful, boronic acids are not without their challenges. A primary concern is their propensity for protodeboronation, especially in acidic or aqueous conditions, and oxidative instability, which can be comparable to that of thiols at physiological pH.[12][13] Boronic acids can also undergo dehydration to form cyclic anhydrides known as boroxines, which can affect their solubility and reactivity.[1][14]
Formulation strategies often involve lyophilization with polyols like mannitol, which form boronate esters that can enhance solubility and prevent boroxine formation.[15] From a synthetic perspective, boronic acids are often handled as their more stable pinacol esters, which are less prone to degradation and are readily purified via chromatography.[8] Recent research has also shown that intramolecular ligation, such as forming a "boralactone" with a pendant carboxyl group, can dramatically increase oxidative stability by over 10,000-fold.[12][16]
Chapter 2: Synthesis of this compound and its Esters
Overview of Synthetic Strategies
The direct introduction of a boryl group onto the isoquinoline core is the most efficient route to this compound. While classical methods involving lithiation followed by quenching with a borate ester are possible, they often suffer from poor regioselectivity and functional group tolerance. The modern method of choice is the direct, transition-metal-catalyzed C-H borylation.
Modern Approach: Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H activation and borylation has become a premier method for functionalizing heteroarenes.[17][18] The reaction typically employs an iridium(I) precursor, such as [Ir(OMe)(COD)]₂, and a bidentate nitrogen ligand, like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), with bis(pinacolato)diboron (B₂pin₂) as the boron source.[2][19]
The catalytic cycle is believed to involve the formation of a catalytically active Ir(III) tris(boryl) complex. This species then undergoes oxidative addition into a C-H bond of the substrate, followed by reductive elimination to furnish the borylated heteroarene and regenerate an Ir(I) species. For nitrogen-containing heterocycles like isoquinoline, regioselectivity is a key consideration. Mechanistic studies have shown that borylation tends to occur at positions distal (far away) from the basic nitrogen atom.[17] This is attributed to a combination of steric hindrance and a higher energy pathway for C-H activation adjacent to the nitrogen. For isoquinoline, this directs the borylation preferentially to the C3, C5, and C8 positions, with the C3 position being a significant product depending on the specific ligand and conditions used.
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An In-Depth Technical Guide on the Discovery and Synthesis of Novel Isoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy and Modern Renaissance of Isoquinoline Alkaloids
Isoquinoline alkaloids are a vast and structurally diverse class of over 2,500 natural products that have been a cornerstone of medicine and chemical synthesis for centuries.[1] Their story began with the isolation of morphine from the opium poppy (Papaver somniferum) in the early 19th century, an event that heralded the dawn of alkaloid chemistry.[1] This family of compounds, primarily found in plant families such as Papaveraceae, Berberidaceae, Menispermaceae, and Ranunculaceae, boasts a remarkable range of pharmacological activities.[1][2] These activities include analgesic (morphine), antimicrobial (berberine), and anticancer properties, making them a fertile ground for drug discovery.[3][4][5]
This guide provides a comprehensive technical overview of the methodologies central to the discovery of novel isoquinoline alkaloids and the synthetic strategies employed to construct these complex molecular architectures. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate this exciting and ever-evolving field.
Part 1: Discovery and Characterization of Novel Isoquinoline Alkaloids
The journey to discovering new isoquinoline alkaloids begins with the careful collection and processing of biological material, followed by a systematic process of extraction, isolation, and structural elucidation.
Extraction and Isolation: From Raw Material to Pure Compound
The initial step in isolating these natural products is the extraction of the target compounds from their biological source.[6] The choice of extraction method is critical and depends on the physicochemical properties of the alkaloids and the nature of the source material.[7]
Modern Extraction Techniques:
While classical solvent extraction methods remain in use, modern techniques offer increased efficiency, reduced solvent consumption, and shorter extraction times.[6] These include:
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.
-
Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering high selectivity and leaving no residual solvent.
Isolation and Purification Workflow:
Once a crude extract is obtained, a multi-step purification process is employed to isolate individual alkaloids. This typically involves a combination of chromatographic techniques.[6]
Structural Elucidation: Unveiling the Molecular Architecture
Determining the precise chemical structure of a newly isolated alkaloid is a critical step, accomplished through a combination of modern spectroscopic techniques.[1][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, including the connectivity and stereochemistry of atoms. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are indispensable for complete structural assignment.[7][8]
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining accurate mass measurements. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide clues about the molecule's substructures.[7]
-
X-ray Crystallography: When a suitable crystal of the pure compound can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including absolute stereochemistry.
Part 2: The Synthesis of Isoquinoline Alkaloids: Building Complexity
The chemical synthesis of isoquinoline alkaloids is a vibrant area of research, driven by the need to confirm proposed structures, provide access to larger quantities of rare natural products for biological evaluation, and create novel analogs with improved pharmacological properties. Synthetic strategies can be broadly categorized into classical methods and modern advancements.
Biosynthesis: Nature's Synthetic Blueprint
Understanding the biosynthetic pathways of isoquinoline alkaloids in plants provides valuable inspiration for laboratory synthesis. The biosynthesis of most isoquinoline alkaloids begins with the amino acid tyrosine.[3][9] Tyrosine is converted to dopamine and 4-hydroxyphenylacetaldehyde, which then condense to form (S)-norcoclaurine, the central precursor to all isoquinoline alkaloids.[3]
Classical Synthetic Reactions: The Foundation of Isoquinoline Chemistry
Several named reactions have become the bedrock of isoquinoline alkaloid synthesis, providing reliable methods for constructing the core heterocyclic ring system.[10][11]
2.2.1. The Bischler-Napieralski Reaction
This reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline.[12][13][14] This intermediate can then be reduced to a tetrahydroisoquinoline or oxidized to an isoquinoline.[13] The reaction is particularly effective for electron-rich aromatic rings.[15]
Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline via the Bischler-Napieralski Reaction
-
Amide Formation: Acylate the desired β-phenylethylamine with an appropriate acid chloride or anhydride to form the corresponding N-acyl derivative.
-
Cyclization: Dissolve the amide in a suitable solvent (e.g., toluene or acetonitrile). Add a dehydrating agent (e.g., POCl₃) and reflux the mixture for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is carefully quenched with ice and neutralized. The product is extracted with an organic solvent, dried, and purified by column chromatography or crystallization.[13]
2.2.2. The Pictet-Spengler Reaction
A cornerstone of alkaloid synthesis, the Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone under acidic conditions to form a tetrahydroisoquinoline.[16][17] This reaction mimics the biosynthetic pathway and can often be performed under mild, even physiological, conditions, especially with electron-rich aromatic systems.[16][18]
Mechanism of the Pictet-Spengler Reaction:
-
Formation of a Schiff base (iminium ion) from the amine and the carbonyl compound.
-
Intramolecular electrophilic attack of the aromatic ring onto the iminium ion.
-
Rearomatization to yield the tetrahydroisoquinoline product.[16]
2.2.3. The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is another valuable method for synthesizing the isoquinoline nucleus, typically by reacting a benzaldehyde with a 2,2-dialkoxyethylamine in the presence of a strong acid.[19][20] This reaction proceeds through the formation of a benzalaminoacetal intermediate, which then undergoes acid-catalyzed cyclization.[20]
Modern Synthetic Methodologies: Expanding the Toolkit
While classical methods are robust, modern organic synthesis has introduced a host of new strategies that offer greater efficiency, stereocontrol, and functional group tolerance.
2.3.1. Asymmetric Synthesis
Many isoquinoline alkaloids are chiral and their biological activity is often dependent on their specific stereochemistry. Asymmetric synthesis has therefore become a major focus in this field. Strategies include:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material to direct the stereochemical outcome of a reaction.[21]
-
Chiral Catalysts: Using chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to induce enantioselectivity in key bond-forming steps.[16][22] This approach is highly atom-economical and is a hallmark of modern asymmetric synthesis.
-
Asymmetric Reductions: The enantioselective reduction of 3,4-dihydroisoquinolines or related imines is a powerful method for establishing the stereocenter at C-1.[21][22]
| Method | Catalyst/Reagent | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | >95% | [22] |
| Asymmetric Transfer Hydrogenation | Chiral Ruthenium complexes | >90% | [21] |
| Organocatalytic Reduction | Hantzsch Ester with Chiral Acid | Up to 99% | [22] |
Table 1: Representative Methods for the Asymmetric Synthesis of Tetrahydroisoquinolines.
2.3.2. Transition-Metal Catalyzed Reactions
Modern synthetic chemistry has seen a surge in the use of transition-metal catalysis to construct complex molecules. In the context of isoquinoline synthesis, these methods have enabled novel disconnections and streamlined synthetic routes.[23]
-
C-H Activation/Annulation: Palladium or rhodium-catalyzed reactions that involve the direct functionalization of C-H bonds have emerged as powerful tools for constructing the isoquinoline core from simpler starting materials.[23][24]
-
Cascade Reactions: These elegant processes combine multiple bond-forming events in a single operation, often leading to a rapid increase in molecular complexity.[23]
Part 3: Future Directions and Conclusion
The field of isoquinoline alkaloids continues to be a dynamic and rewarding area of research. The discovery of new alkaloids from previously unexplored biological sources, coupled with the development of increasingly sophisticated synthetic methodologies, promises to uncover novel therapeutic agents and deepen our understanding of the chemical world.
Future research will likely focus on:
-
Genomic and Metabolomic Approaches: Utilizing these "omics" technologies to identify novel biosynthetic gene clusters and predict the structures of new alkaloids.[25]
-
Biocatalysis and Metabolic Engineering: Harnessing enzymes or entire microbial systems to produce complex isoquinoline alkaloids in a sustainable and efficient manner.[26]
-
Development of Novel Synthetic Methodologies: The continued invention of new chemical reactions will enable the synthesis of previously inaccessible isoquinoline analogs with enhanced biological properties.[23][24]
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Isoquinolin-3-ylboronic Acid: A Versatile Building Block for Modern Organic Synthesis and Drug Discovery
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic pharmaceuticals with a wide array of biological activities.[1][2] The functionalization of this privileged heterocycle is paramount for the development of novel therapeutic agents. This technical guide focuses on isoquinolin-3-ylboronic acid as a pivotal building block for introducing molecular complexity at the C-3 position. We will provide an in-depth exploration of its properties, a robust protocol for its synthesis, and a detailed examination of its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a premier method for C-C bond formation. This document serves as a practical resource for researchers, chemists, and drug development professionals aiming to leverage this versatile reagent in their synthetic programs.
The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline motif, a fusion of benzene and pyridine rings, is a privileged structure in drug discovery.[3] Nature has extensively utilized this framework in a vast family of alkaloids, which exhibit potent pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and CNS-modulating activities.[2] Synthetic derivatives built upon this core have led to blockbuster drugs, underscoring the scaffold's value.
The ability to selectively functionalize the isoquinoline ring is crucial for structure-activity relationship (SAR) studies. The C-3 position is of particular interest, and installing aryl or heteroaryl substituents at this site can profoundly influence a molecule's biological profile. This compound and its synthetic precursors, like 3-bromoisoquinoline, are the gateway reagents to unlocking this chemical space.
Physicochemical Properties and Handling
This compound is typically a solid at room temperature. As with many heterocyclic boronic acids, it requires careful handling and storage to ensure its stability and reactivity.
| Property | Value |
| Molecular Formula | C₉H₈BNO₂ |
| Molecular Weight | 172.98 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at 2-8°C under an inert atmosphere. Boronic acids can be sensitive to moisture and oxidation. Protodeboronation is a common decomposition pathway, particularly under harsh acidic or basic conditions or at elevated temperatures.[4] |
Synthesis of this compound
While this compound is commercially available, an in-house synthesis from a readily available precursor like 3-bromoisoquinoline is often practical for large-scale applications. The most common and effective method involves a lithium-halogen exchange followed by quenching with a borate ester. The following protocol is adapted from a highly reliable and analogous procedure for the synthesis of 3-pyridylboronic acid.[5]
Experimental Protocol: Synthesis from 3-Bromoisoquinoline
Disclaimer: This is a representative protocol and should be performed by trained chemists with appropriate safety precautions.
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a temperature probe, overhead stirrer, and nitrogen inlet, add 3-bromoisoquinoline (1.0 equiv).
-
Solvent and Reagent Addition: Add anhydrous toluene and tetrahydrofuran (THF) (e.g., 4:1 ratio) to dissolve the starting material. Add triisopropyl borate (1.2 equiv).
-
Lithiation: Cool the reaction mixture to between -70°C and -65°C using a dry ice/acetone bath.
-
n-BuLi Addition: Slowly add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise via syringe pump over 1 hour, ensuring the internal temperature does not exceed -60°C. The in-situ generation of 3-lithioisoquinoline is rapid and should react preferentially with the triisopropyl borate.
-
Reaction and Quench: Stir the mixture for an additional 30 minutes at -65°C after the addition is complete. Remove the cooling bath and allow the reaction to warm. Quench the reaction at -20°C by the slow addition of 2N HCl.
-
Work-up: Once the mixture reaches room temperature, transfer it to a separatory funnel. Separate the layers. Neutralize the aqueous layer to pH ~7 with 5N NaOH.
-
Extraction and Isolation: Extract the aqueous layer multiple times with THF. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from acetonitrile) to yield pure this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)–C(sp²) bonds, celebrated for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[6][7][8] The reaction facilitates the coupling of an organoboron species (like this compound) with an organohalide (like an aryl bromide) in the presence of a palladium catalyst and a base.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Transmetalation: The organic moiety is transferred from the activated boronate species (formed by the reaction of the boronic acid with base) to the palladium center.
-
Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][6]
Sources
- 1. Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoquinoline synthesis [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Physicochemical Properties of Isoquinolin-3-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinolin-3-ylboronic acid is a heterocyclic boronic acid of significant interest in medicinal chemistry and organic synthesis. The isoquinoline scaffold is a key structural motif in a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1] Boronic acids, in turn, are versatile synthetic intermediates, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. The convergence of these two valuable chemical entities in this compound makes it a crucial building block for the synthesis of complex molecules with potential therapeutic applications, including in the development of novel kinase inhibitors and other targeted therapies.
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering insights into its structure, stability, and reactivity. This document is intended to serve as a valuable resource for researchers and professionals engaged in the use of this compound for drug discovery and development.
Molecular Structure and Properties
This compound possesses a planar isoquinoline ring system linked to a boronic acid functional group at the 3-position. The presence of the nitrogen atom in the isoquinoline ring and the Lewis acidic boron atom imparts unique electronic and reactive properties to the molecule.
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value | Source |
| Chemical Formula | C₉H₈BNO₂ | [2][3][4] |
| Molecular Weight | 172.98 g/mol | [2][3][4] |
| CAS Number | 1219080-59-7 | [2][3][4] |
| Appearance | Solid | [4] |
| Melting Point | Data not available for the 3-isomer. For comparison, the melting point of the 4-isomer is 230-234 °C. | |
| Solubility | While specific quantitative data for the 3-isomer is limited, arylboronic acids generally exhibit good solubility in polar aprotic solvents such as ethers (e.g., THF, dioxane) and ketones (e.g., acetone). They have low solubility in nonpolar solvents like hydrocarbons (e.g., hexane, toluene). | |
| pKa | The pKa of the boronic acid moiety is estimated to be around 9. The pKa of the isoquinolinium ion (the protonated nitrogen) is approximately 5.4. |
Synthesis of this compound
Reaction Scheme:
A plausible synthetic route to this compound.
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.
-
Inert Atmosphere: The flask is purged with dry nitrogen or argon to establish an inert atmosphere.
-
Addition of Starting Material and Solvent: 3-Bromoisoquinoline is dissolved in anhydrous tetrahydrofuran (THF) and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the cooled solution of 3-bromoisoquinoline via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for a specified period to ensure complete lithium-halogen exchange.
-
Borylation: Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional period at this temperature before being allowed to warm slowly to room temperature.
-
Quenching and Work-up: The reaction is quenched by the addition of an acidic aqueous solution (e.g., 1 M HCl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield this compound.
Spectroscopic Characterization (Theoretical)
¹H NMR Spectroscopy:
The ¹H NMR spectrum is expected to show distinct signals for the protons on the isoquinoline ring system and a broad signal for the hydroxyl protons of the boronic acid group.
-
Aromatic Protons (δ 7.5-9.5 ppm): The protons on the isoquinoline ring will appear in the aromatic region. The exact chemical shifts and coupling patterns will be influenced by the position of the boronic acid group. The proton at the C1 position is expected to be the most deshielded due to its proximity to the nitrogen atom.
-
Boronic Acid Protons (variable, broad): The two hydroxyl protons of the boronic acid group will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, and it may exchange with residual water in the solvent.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Aromatic Carbons (δ 120-160 ppm): The nine carbon atoms of the isoquinoline ring will resonate in this region. The carbon atom attached to the boron (C3) will have a characteristic chemical shift, though it may be broadened due to quadrupolar relaxation of the adjacent boron atom.
-
Ipso-Carbon (C3): The signal for the carbon atom directly attached to the boron atom (C3) can sometimes be difficult to observe due to quadrupolar broadening.
Stability and Storage
Arylboronic acids are generally stable compounds but can be susceptible to dehydration to form cyclic anhydrides known as boroxines, especially upon heating or under acidic conditions. This compound is expected to be a solid at room temperature and should be stored in a cool, dry place.[4] Commercial suppliers recommend storage at 2-8 °C. It is also advisable to store the compound under an inert atmosphere to prevent potential degradation from moisture and air.
Applications in Organic Synthesis
The primary application of this compound is as a coupling partner in Suzuki-Miyaura cross-coupling reactions.[8] This reaction allows for the facile formation of a carbon-carbon bond between the C3 position of the isoquinoline ring and a variety of sp²-hybridized carbon atoms of aryl, heteroaryl, or vinyl halides or triflates.
Suzuki-Miyaura Coupling Workflow:
General workflow for Suzuki-Miyaura coupling of this compound.
This reaction provides a powerful and modular approach to synthesize a library of 3-substituted isoquinoline derivatives, which are valuable scaffolds in drug discovery programs targeting a wide range of diseases.
Safety and Handling
As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique combination of the biologically relevant isoquinoline core and the synthetically powerful boronic acid functionality makes it an indispensable tool for the construction of complex molecular architectures. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. Further research to fully characterize the experimental properties of this compound will undoubtedly contribute to its broader application in the development of novel therapeutics and functional materials.
References
- Nelson, J. T., & Davis, R. (1991). 1H and 13C NMR spectra of fifteen substituted isoquinolines. Magnetic Resonance in Chemistry, 29(5), 513–517.
- BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
- Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
- Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252-2260.
- Reizman, B., et al. (2016). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of 3-bromoquinoline with 3,5-dimethylisoxazole-4-boronic acid pinacol ester...
-
Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]
- Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry Research, 13(2), 122.
- Hansen, P. E., et al. (2004). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 9(8), 634-646.
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.
- Kumar, A., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 15, 12345-12367.
- Chambers, R. D., et al. (2015). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Journal of Fluorine Chemistry, 178, 144-151.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Reddy, T. J., et al. (2012). Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler–Napieralski Reaction. Synlett, 23(10), 1493-1497.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Boyer Research. (2021, September 30). 13 - Synthesis of Isoquinolines and Quinolines [Video]. YouTube.
- Google Patents. (n.d.). US20140330008A1 - Process for the preparation of boronic acid intermediates.
- Li, W., et al. (2005). 3-Pyridylboronic acid. Organic Syntheses, 81, 89.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (n.d.). CN114573569A - Preparation method of isoquinoline compounds.
- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 123.
-
Sinfoo Biotech. (n.d.). This compound,(CAS# 1219080-59-7). Retrieved from [Link]
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- 2. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]
- 3. This compound CAS#: 1219080-59-7 [m.chemicalbook.com]
- 4. This compound,(CAS# 1219080-59-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
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- 6. Isoquinoline(119-65-3) 1H NMR spectrum [chemicalbook.com]
- 7. Isoquinoline(119-65-3) 13C NMR spectrum [chemicalbook.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Isoquinolin-3-ylboronic acid reactivity profile and functional group tolerance
An In-Depth Technical Guide to the Reactivity Profile and Functional Group Tolerance of Isoquinolin-3-ylboronic Acid
Introduction
The isoquinoline framework is a quintessential "privileged structure" in medicinal chemistry.[1] Its rigid, planar scaffold is embedded in a vast array of natural alkaloids and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and CNS-modulating properties.[2][3][4] Consequently, the development of robust synthetic methods to construct and functionalize this core is of paramount importance to drug discovery professionals.
Among the modern synthetic tools, palladium-catalyzed cross-coupling reactions have revolutionized the way chemists approach C-C bond formation.[5][6] The Suzuki-Miyaura reaction, in particular, has become a workhorse due to its mild conditions and the general stability and low toxicity of its organoboron reagents.[7][8] In this context, this compound emerges as a critical building block, providing a direct and versatile handle for introducing the isoquinoline-3-yl moiety into complex molecular architectures.
This technical guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the reactivity profile and functional group tolerance of this compound. We will move beyond simple procedural descriptions to explore the underlying principles that govern its reactivity, offering field-proven insights to enable researchers to confidently design, execute, and troubleshoot their synthetic strategies.
Section 1: Physicochemical Properties and Prudent Handling
Before deploying any reagent, a thorough understanding of its physical properties and stability is crucial for reproducibility and safety.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈BNO₂ |
| Molar Mass | 172.98 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >300 °C (decomposes) |
| Solubility | Soluble in DMSO, DMF, and aqueous base. Sparingly soluble in many common organic solvents like THF and Dioxane at room temperature. |
Expert Insight: The Challenge of Protodeboronation
A primary concern when working with arylboronic acids is the risk of protodeboronation—the cleavage of the C–B bond, replacing it with a C–H bond. This side reaction regenerates the parent isoquinoline, consuming the valuable building block and reducing reaction yield. Protodeboronation is often accelerated by high temperatures, extended reaction times, and the presence of strong acids or excess water.[5][9] Therefore, careful control of reaction parameters is essential for maximizing the efficiency of the desired coupling reaction.
Storage and Handling Recommendations:
-
Storage: Store in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.
-
Handling: As with all boronic acids, it is hygroscopic. Minimize its exposure to the atmosphere by weighing it quickly and ensuring reaction glassware is thoroughly dried before use.
Section 2: The Reactivity Landscape of this compound
This compound is a versatile reagent, primarily utilized in two powerful cross-coupling reactions: the palladium-catalyzed Suzuki-Miyaura coupling for C-C bond formation and the copper-catalyzed Chan-Lam coupling for C-heteroatom bond formation.
Suzuki-Miyaura Coupling: The Cornerstone of C-C Bond Formation
The Suzuki-Miyaura reaction is the most common application for this compound, enabling its coupling with a wide variety of organic halides and pseudohalides (triflates).[7][8] The success of this reaction hinges on the careful orchestration of four key components: the palladium catalyst, a ligand, a base, and the solvent system.
The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7][8]
-
Causality Behind Component Selection:
-
Palladium Source: Precatalysts like Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂ are common starting points.[5] They generate the active Pd(0) species in situ.
-
Ligands: The choice of phosphine ligand is critical. For simple couplings, PPh₃ may suffice. However, for more challenging substrates (e.g., aryl chlorides or sterically hindered partners), electron-rich and bulky ligands like SPhos or XPhos are required to facilitate the often rate-limiting oxidative addition step and promote reductive elimination.[6][10]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential.[5] It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for efficient transmetalation.[7]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typical. Water aids in dissolving the base and facilitating the formation of the active boronate.
-
Table 2: Typical Suzuki-Miyaura Reaction Conditions
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Notes |
| Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | Standard conditions, generally high yielding. |
| Aryl Iodide | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | Highly reactive, often faster than bromides. |
| Aryl Chloride | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | Requires a more active catalyst system due to the stronger C-Cl bond.[11] |
| Aryl Triflate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 80-90 | A common alternative to halides. |
Chan-Lam Coupling: Forging C-N and C-O Bonds
The Chan-Lam coupling provides an invaluable pathway to form aryl-nitrogen and aryl-ether bonds, offering a complementary method to the palladium-catalyzed Buchwald-Hartwig amination.[12][13] This reaction utilizes a copper catalyst, often in the presence of air, to couple the boronic acid with N-H or O-H containing compounds.[12]
Key features of the Chan-Lam coupling include:
-
Mild Conditions: It is often conducted at room temperature and is open to the atmosphere, as oxygen can serve as the terminal oxidant.[12][13]
-
Broad Scope: It is effective for coupling with a wide range of nucleophiles, including anilines, amines, amides, carbamates, and phenols.[12]
Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.
-
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., 2 M aqueous Na₂CO₃ or K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottomed flask equipped with a magnetic stir bar and condenser, add the aryl bromide (e.g., 1.0 mmol), this compound (e.g., 1.2 mmol), and palladium catalyst (e.g., 0.03 mmol).
-
Seal the flask with a septum and purge with an inert gas for 5-10 minutes.
-
Via syringe, add the solvent (e.g., 5 mL of dioxane) followed by the aqueous base (e.g., 1 mL of 2 M K₂CO₃).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours. [14] 6. Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [7][14] 10. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Protocol: Chan-Lam N-Arylation with an Aniline
This protocol provides a general method for the copper-catalyzed coupling of this compound with an aniline.
-
Materials:
-
Aniline derivative (1.0 equiv)
-
This compound (1.5-2.0 equiv)
-
Copper(II) Acetate (Cu(OAc)₂, 1.0-2.0 equiv, or 10-20 mol% for catalytic versions)
-
Base (e.g., Pyridine or Triethylamine, 2.0 equiv)
-
Solvent (e.g., Dichloromethane (DCM) or Methanol)
-
-
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar, add the aniline (e.g., 1.0 mmol), this compound (e.g., 1.5 mmol), and Cu(OAc)₂ (e.g., 1.0 mmol).
-
Add the solvent (e.g., 10 mL of DCM). The flask can be left open to the air.
-
Add the base (e.g., pyridine, 2.0 mmol).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 12-48 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove copper salts, washing the pad with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-arylated isoquinoline.
-
Conclusion
This compound is a robust and highly valuable building block for synthetic and medicinal chemists. Its reactivity is dominated by the Suzuki-Miyaura and Chan-Lam coupling reactions, which together provide powerful and reliable methods for the formation of C-C, C-N, and C-O bonds. A deep understanding of the causality behind reaction conditions—why a specific ligand, base, or catalyst is chosen—is paramount for success. By carefully considering the functional groups present in the coupling partners and selecting the appropriate reaction protocol, researchers can effectively leverage the power of this compound to accelerate the synthesis of novel and complex molecules for drug discovery and beyond.
References
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Chan-Lam Coupling - Organic Chemistry Portal. [Link]
-
Chan–Lam coupling - Wikipedia. [Link]
-
Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications - International Journal of Pharmaceutical Sciences. [Link]
-
New finding of the Chan-Lam coupling - Is life worth living? - WordPress.com. [Link]
-
Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PubMed Central. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH National Library of Medicine. [Link]
-
The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates | Request PDF - ResearchGate. [Link]
-
Synthetic applications and methodology development of Chan–Lam coupling: a review . [Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - MDPI. [Link]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. [Link]
-
Isoquinoline derivatives and its medicinal activity . [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. [Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - NIH National Library of Medicine. [Link]
-
Chan-Lam coupling reactions: Synthesis of heterocycles | Request PDF - ResearchGate. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines . [Link]
-
Immobilized boronic acid for Suzuki-Miyaura coupling: Application to the generation of pharmacologically relevant molecules - ResearchGate. [Link]
-
(PDF) Theoretical Coupling and Stability of Boronic Acid Adducts with Catecholamines . [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - MDPI. [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments . [Link]
-
Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate - ResearchGate. [Link]
-
Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles . [Link]
-
Cross coupling reactions of arylboronic acid | Download Scientific Diagram - ResearchGate. [Link]
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A Technical Guide to Green Chemistry Approaches in Isoquinoline Synthesis
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous bioactive natural products and synthetic pharmaceuticals.[1][2][3][4] However, traditional synthetic routes to isoquinolines, such as the Bischler-Napieralski and Pictet-Spengler reactions, often rely on harsh reagents, toxic solvents, and energy-intensive conditions, posing significant environmental and economic challenges.[1][2][3] This technical guide provides an in-depth exploration of modern, green chemistry approaches to isoquinoline synthesis. We will delve into the principles and practical applications of catalytic systems, alternative energy sources like microwave and ultrasound irradiation, solvent-free reaction conditions, and the use of renewable feedstocks. This guide is intended for researchers, scientists, and drug development professionals seeking to integrate sustainable practices into their synthetic workflows without compromising efficiency or yield.
Introduction: The Imperative for Greener Isoquinoline Synthesis
The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes, are increasingly influencing synthetic strategies. For isoquinoline synthesis, this translates to developing methodologies that are not only efficient and high-yielding but also environmentally benign.[1] Key areas of innovation include the use of recyclable catalysts, atom-economical reactions that maximize the incorporation of starting materials into the final product, and energy-efficient processes that minimize waste.[1][2][3] This guide will explore these innovations, providing a comparative analysis of traditional versus green methodologies.
Limitations of Classical Synthetic Routes
Classical methods for isoquinoline synthesis, while foundational, present several drawbacks from a green chemistry perspective:
-
Bischler-Napieralski Reaction: This reaction typically employs dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in stoichiometric amounts, which are corrosive and generate significant phosphorus-containing waste.[5][6][7][8] The reaction often requires high temperatures and harsh acidic conditions.[5][7][8]
-
Pictet-Spengler Reaction: While often proceeding under milder conditions than the Bischler-Napieralski reaction, it traditionally uses strong protic or Lewis acids as catalysts, which can be difficult to recover and reuse.[9]
-
Pomeranz-Fritsch-Bobbitt Reaction: This method involves the use of strong acids like concentrated sulfuric acid, leading to potential side reactions and challenging work-up procedures.[10][11][12][13][14]
These limitations underscore the need for greener alternatives that offer improved safety, reduced environmental impact, and greater overall sustainability.
Energy-Efficient Synthesis: Microwave and Ultrasound Irradiation
Alternative energy sources have emerged as powerful tools in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced selectivity compared to conventional heating methods.[15][16]
Microwave-Assisted Isoquinoline Synthesis
Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and often leads to cleaner product formation with fewer side products.[15]
2.1.1. Palladium-Catalyzed Microwave-Assisted Synthesis
A notable example is the palladium-catalyzed one-pot synthesis of substituted isoquinolines from ortho-bromoarylaldehydes and terminal alkynes.[17] This method utilizes ammonium acetate as the ammonia source for the imination step, followed by an annulation reaction.[17]
Experimental Protocol: Microwave-Assisted Palladium-Catalyzed Synthesis of 7-(2-Methoxyphenyl)-[1][18]dioxolo[4,5-g]isoquinoline [17]
-
To a microwave reactor vial, add 2-bromobenzaldehyde (1 mmol), 4-methoxyphenyl acetylene (1.1 mmol), ammonium acetate (2 mmol), PdCl₂(PPh₃)₂ (2 mol %), and CuI (4 mol %).
-
Add DMF (5 mL) as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C (300 W) for 3 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired isoquinoline.
Logical Workflow for Microwave-Assisted Synthesis
Caption: Workflow for microwave-assisted Pd-catalyzed isoquinoline synthesis.
2.1.2. Metal-Free Microwave-Assisted Synthesis
Green chemistry also emphasizes the replacement of heavy metal catalysts with more benign alternatives. A metal-free, microwave-assisted radical cyclization of vinyl isonitriles with alcohols provides access to hydroxyl-containing isoquinolines.[2][19] This approach boasts high atom economy and efficiency.[2]
Ultrasound-Assisted Isoquinoline Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation. This phenomenon generates localized high temperatures and pressures, leading to the formation of highly reactive species.[16][20][21]
2.2.1. Ultrasound-Assisted One-Pot Synthesis of Isoquinolin-1(2H)-ones
An efficient, green synthesis of isoquinolin-1(2H)-one derivatives has been developed using ultrasound irradiation in a one-pot, two-step process.[2] This method involves a copper-catalyzed α-arylation of ketones with 2-iodobenzamide, followed by an intramolecular C-N bond cyclization.[2] The use of ultrasound significantly accelerates the reaction compared to conventional heating.[16][22]
Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Dihydroquinolines [22]
| Method | Solvent | Time | Yield |
| Conventional | Ethanol | 5 h | 55% |
| Ultrasound | Ethanol | 3 h | 75% |
| Conventional | Water | 4 h | 80% |
| Ultrasound | Water | 1 h | 96% |
Greener Reaction Media and Catalysis
A central tenet of green chemistry is the use of safer solvents and recyclable catalysts.
Solvent-Free Synthesis
Eliminating the solvent altogether can lead to significant environmental benefits by reducing waste and simplifying purification. A green, solvent-free method for synthesizing pyrrolo-[2,1-a]-isoquinoline derivatives has been reported.[2][3] This four-component reaction utilizes KF/Clinoptilolite nanoparticles as a reusable catalyst at room temperature.[2][3]
Greener Catalysts for Classical Reactions
Efforts have been made to render classical isoquinoline syntheses more environmentally friendly by employing greener catalysts.
3.2.1. Green Modifications of the Pictet-Spengler Reaction
The Pictet-Spengler reaction, a condensation of a β-arylethylamine with an aldehyde or ketone, can be performed under solvent- and catalyst-free conditions with microwave irradiation, providing a high-yielding and environmentally friendly route to indole alkaloids.[23] Furthermore, enantioselective variants have been developed using chiral phosphoric acids or gold catalysts, offering access to chiral tetrahydro-β-carbolines with high enantioselectivities.[24]
Reaction Mechanism of the Pictet-Spengler Reaction
Caption: Key steps in the Pictet-Spengler reaction mechanism.
3.2.2. Greener Bischler-Napieralski Reaction Conditions
While inherently less "green" due to the nature of the reagents, modifications to the Bischler-Napieralski reaction aim to mitigate its environmental impact. The use of trifluoromethanesulfonic anhydride (Tf₂O) as a promoter can enable the reaction to proceed under milder conditions.[8] Additionally, exploring solid acid catalysts that can be easily recovered and reused is an active area of research.
Atom-Economical Approaches: The Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction, a [4+2] cycloaddition, is an excellent example of an atom-economical reaction for the synthesis of nitrogen-containing heterocycles, including isoquinolines.[25]
Three-Component Aza-Diels-Alder Reaction
The three-component reaction of anilines, aldehydes, and electron-rich alkenes (Povarov reaction) provides a straightforward and atom-economical route to tetrahydroquinolines, which can be precursors to isoquinoline derivatives.[25] The use of environmentally benign solvents like polyethylene glycol (PEG) and recyclable catalysts such as Amberlyst-15 further enhances the green credentials of this methodology.[25]
Aryne Aza-Diels-Alder Reaction
A more recent development is the aza-Diels-Alder reaction of N-aryl imines with arynes, which offers a flexible and efficient synthesis of functionalized isoquinolines.[26] This cascade reaction allows for the rapid construction of complex molecular architectures.
Synthesis from Renewable Feedstocks
A truly sustainable synthetic approach involves the use of renewable starting materials. While still an emerging area for isoquinoline synthesis, progress is being made. For instance, (±)-cherylline and (±)-latifine, two isoquinoline alkaloids, have been synthesized from biomass-accessible substituted benzaldehydes.[27] The key step involves a pinacol rearrangement under microwave irradiation and solvent-free conditions.[27]
Conclusion and Future Outlook
The synthesis of isoquinolines has undergone a significant transformation, driven by the principles of green chemistry. The methodologies highlighted in this guide—microwave and ultrasound-assisted synthesis, solvent-free reactions, the use of greener catalysts, and atom-economical cycloadditions—demonstrate a clear trend towards more sustainable and environmentally responsible chemical manufacturing. Future research will likely focus on the broader application of renewable feedstocks, the development of even more efficient and recyclable catalytic systems, and the integration of these green techniques into continuous flow processes for large-scale production. The continued adoption of these green approaches will be crucial for the sustainable development of new pharmaceuticals and materials based on the versatile isoquinoline scaffold.
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- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
- Overview of classical vs. green isoquinoline synthesis methods.
- Microwave-Assisted One-Pot Synthesis of Isoquinolines, Furopyridines, and Thienopyridines by Palladium-Catalyzed Sequential Coupling–Imination–Annulation of 2-Bromoarylaldehydes with Terminal Acetylenes and Ammonium Acet
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- Microwave assisted synthesis of isoquinolines and isoquinolinones by...
- Microwave-assisted synthesis of hydroxyl-containing isoquinolines by metal-free radical cyclization of vinyl isocyanides with alcohols.
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Methodological & Application
The Strategic Application of Isoquinolin-3-ylboronic Acid in the Synthesis of Bioactive Molecules: Advanced Application Notes and Protocols
Introduction: The Isoquinoline Scaffold and the Rise of a Key Building Block
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] Its derivatives have been successfully developed as anticancer, anti-inflammatory, and kinase-inhibiting agents.[1] The functionalization of the isoquinoline ring is a key strategy for modulating the pharmacological properties of these molecules. Among the various synthetic tools available, the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for creating carbon-carbon bonds.[3][4][5] This has led to a high demand for versatile building blocks, and isoquinolin-3-ylboronic acid has risen to prominence as a critical reagent for introducing the isoquinoline-3-yl moiety into complex molecular architectures.
This guide provides an in-depth exploration of the application of this compound in the synthesis of bioactive molecules. We will delve into the mechanistic rationale behind its use in Suzuki-Miyaura couplings, provide detailed, field-proven protocols, and showcase its utility in the synthesis of kinase inhibitors, a therapeutically significant class of drugs.
The Cornerstone Reaction: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura coupling reaction is the cornerstone of modern synthetic organic chemistry, enabling the formation of a C-C bond between an organoboron compound (like this compound) and an organic halide or triflate.[3][4][5][6] The reaction is favored for its mild conditions, broad functional group tolerance, and the relatively low toxicity of its boron-containing byproducts.[3][6]
Mechanistic Insights: The "Why" Behind the Reagents
A thorough understanding of the catalytic cycle is paramount for successful reaction optimization. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst, ligand, base, and solvent is critical for a successful outcome.
-
Palladium Source: While various palladium sources can be used, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly employed due to their stability and reliability.
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky ligands like SPhos, are crucial for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential for the transmetalation step. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, THF, or toluene) and water is often used. Water plays a role in dissolving the inorganic base and facilitating the formation of the active boronate species.
Protocols for the Application of this compound
The following protocols are designed to be robust starting points for researchers. Optimization may be required for specific substrates.
Protocol 1: Synthesis of this compound
The synthesis of this compound is a crucial first step. A common method involves a lithium-halogen exchange from 3-bromoisoquinoline followed by borylation.
Materials:
-
3-Bromoisoquinoline
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Toluene
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add 3-bromoisoquinoline and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate dropwise to the reaction mixture, again keeping the temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous HCl.
-
Separate the aqueous layer and adjust the pH to approximately 7.5 with aqueous NaOH to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound with (Hetero)Aryl Halides
This protocol provides a general method for the synthesis of 3-arylisoquinolines, which are prevalent in various kinase inhibitors.
Materials:
-
(Hetero)Aryl halide (e.g., 4-bromopyridine)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or THF/water mixture)
-
Ethyl acetate
-
Brine
Procedure:
-
In a Schlenk flask, combine the (hetero)aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (2-5 mol%), and base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(hetero)arylisoquinoline.
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Application in the Synthesis of Kinase Inhibitors
The 3-substituted isoquinoline motif is a key pharmacophore in a variety of kinase inhibitors. The ability to readily synthesize a diverse library of these compounds using this compound is of high value in drug discovery.
| Target Kinase | Bioactive Scaffold Example | Synthetic Approach | Reference |
| GSK-3β | 3-(Pyrazol-4-yl)isoquinoline | Suzuki-Miyaura coupling of this compound with a halogenated pyrazole. | [4][7][8] |
| ROCK | 3-(Aminopyridin-4-yl)isoquinoline | Suzuki-Miyaura coupling of this compound with a protected aminohalopyridine. | [9] |
| CDK2/DHFR | 3-(Thien-2-yl)isoquinoline | Suzuki-Miyaura coupling of this compound with 2-bromothiophene. | [10] |
Table 1: Examples of Kinase Inhibitor Scaffolds Synthesizable via this compound.
The synthesis of these and other related kinase inhibitors generally follows the principles outlined in Protocol 2. The choice of the specific (hetero)aryl halide allows for the introduction of various substituents that can be tailored to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Outlook
This compound has proven to be an invaluable tool for medicinal chemists and drug development professionals. Its application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient pathway to a diverse array of bioactive molecules, particularly kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key building block in their synthetic endeavors. As the demand for novel and selective kinase inhibitors continues to grow, the strategic application of this compound is poised to play an even more significant role in the future of drug discovery.
References
- Al-Suwaidan, I. A., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC.
- Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. (n.d.).
- Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (n.d.). International Journal of Pharmaceutical Sciences.
- Liu, P., et al. (2019). Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease. PubMed.
- Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (n.d.). MDPI.
- The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. (n.d.). NIH.
- Which boronic acids are used most frequently for synthesis of bioactive molecules? (n.d.). ChemRxiv.
- Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. (2022). MDPI.
- Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cycliz
- Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. (2003). PubMed.
- Diversity-Oriented Synthesis as a Strategy for Fragment Evolution against GSK3β. (n.d.). NIH.
- Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β)
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- The Role of 3-Thienylboronic Acid in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University.
- Preparation and Properties of Isoquinoline. (n.d.). SlideShare.
- Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. (n.d.). Organic Syntheses.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- Synthesis of 4-Bromoisoquinoline. (n.d.). PrepChem.com.
- Synthesis of 3-hetarylpyrroles by Suzuki–Miyaura cross-coupling. (2020). OUCI.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of San Diego.
- Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline.
- Isoquinoline synthesis. (n.d.). Química Organica.org.
- Design and synthesis of rho kinase inhibitors (III). (2007). PubMed.
- Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (2). (2025).
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Isoquinolin-3-ylboronic Acid
Introduction: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds. Its rigid framework and the presence of a nitrogen atom provide a unique three-dimensional architecture that is conducive to interactions with a variety of biological targets. Consequently, isoquinoline derivatives have garnered significant attention in medicinal chemistry, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The construction of C-C bonds at the 3-position of the isoquinoline ring to generate 3-arylisoquinolines is a key synthetic transformation that allows for the exploration of new chemical space and the development of novel therapeutic agents and functional materials.[4][5]
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a powerful and versatile tool for the synthesis of biaryl compounds.[6] This guide provides a detailed overview of the application of these reactions with isoquinolin-3-ylboronic acid, offering mechanistic insights, practical experimental protocols, and troubleshooting advice for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoborane (in this case, this compound) and an organic halide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate.[7]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[7]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]
Challenges in Cross-Coupling with Heteroaryl Boronic Acids
While the Suzuki-Miyaura coupling is a robust reaction, the use of heteroaryl boronic acids, particularly those containing nitrogen, can present unique challenges:
-
Catalyst Inhibition: The Lewis basic nitrogen atom in the isoquinoline ring can coordinate to the palladium catalyst, leading to its deactivation and reduced reaction efficiency.[8]
-
Protodeboronation: Heteroaryl boronic acids can be susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source (often water or alcohol), leading to the formation of the corresponding unsubstituted heterocycle and a decrease in product yield.[8]
Strategies to overcome these challenges often involve the careful selection of ligands, bases, and reaction conditions. The use of bulky, electron-rich phosphine ligands can promote the desired catalytic cycle and minimize catalyst inhibition.[9] Anhydrous conditions or the use of boronic esters can mitigate protodeboronation.[10]
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of isoquinoline derivatives. Optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of an 8-Chloro-2-phenylisoquinolin-1(2H)-one Derivative
This protocol is adapted from a reported synthesis of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinoline-1(2H)-ones.[11]
Materials:
-
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one
-
Substituted pyrimidinyl boronic acid or pinacol boronate
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
Procedure:
-
To a 50 mL round-bottom flask, add (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (1.0 equiv.), the desired pyrimidinyl boronic acid or pinacol boronate (1.2 equiv.), and potassium carbonate (1.3 equiv.).
-
Add Pd(PPh₃)₂Cl₂ (0.5-5 mol%) and SPhos (1.5-15 mol%).
-
Add a 1:1 mixture of THF and water (e.g., 5 mL of each).
-
Stir the reaction mixture at 65 °C for 12 hours.
-
After cooling to room temperature, separate the organic layer.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (5) | SPhos (15) | K₂CO₃ (1.3) | THF/H₂O (1:1) | 65 | 12 | 40-98[11] |
Protocol 2: General Procedure for Suzuki-Miyaura Coupling using a Pd(dppf)Cl₂ Catalyst
This general protocol is based on common practices for Suzuki-Miyaura reactions and can be adapted for this compound.[1][12]
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Toluene and Water or Dioxane and Water
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)
Procedure:
-
In a sealed tube, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and sodium carbonate (3.0 equiv.).
-
Add Pd(dppf)Cl₂ (0.05 equiv.) and, if desired, TBAB (0.05 equiv.).
-
Add a deoxygenated mixture of toluene and water (e.g., 2:1 ratio).
-
Seal the tube and heat the reaction mixture in an oil bath at 115 °C overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor quality boronic acid- Insufficiently degassed solvents- Inappropriate base or solvent | - Use a fresh batch of catalyst or a more active precatalyst.- Check the purity of the boronic acid; consider converting it to a more stable boronate ester.[5]- Thoroughly degas all solvents by sparging with an inert gas or using freeze-pump-thaw cycles.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, DMF). |
| Protodeboronation of this compound | - Presence of water or protic solvents- Prolonged reaction times at high temperatures | - Use anhydrous solvents and reagents.- Consider using a boronate ester (e.g., pinacol ester) instead of the boronic acid.[10]- Use a more active catalyst system to reduce reaction time.- Employ microwave irradiation to shorten reaction times.[2][13] |
| Homocoupling of Aryl Halide or Boronic Acid | - Presence of oxygen- Inefficient transmetalation | - Ensure the reaction is performed under a strictly inert atmosphere.- Optimize the base and ligand to facilitate efficient transmetalation. |
| Formation of Palladium Black | - Catalyst decomposition | - Use a more stable palladium precatalyst.- Ensure proper ligand-to-metal ratio to stabilize the catalyst.- Avoid excessively high temperatures. |
Applications in Drug Discovery and Materials Science
The 3-arylisoquinoline scaffold is a key structural component in a variety of biologically active molecules. For instance, derivatives of this class have been investigated as antitumor agents, showcasing the potential of this scaffold in oncology drug discovery.[4][5] The ability to readily synthesize a diverse library of 3-arylisoquinolines through palladium-catalyzed cross-coupling reactions is therefore of significant interest to medicinal chemists. By varying the substituents on the aryl halide coupling partner, researchers can systematically explore the structure-activity relationships (SAR) of these compounds and optimize their pharmacological properties.
Beyond pharmaceuticals, the unique photophysical properties of extended aromatic systems containing the isoquinoline moiety make them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.
References
-
Lee, J., et al. (2022). Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. Pharmaceuticals, 15(1), 64. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available at: [Link]
-
National Institutes of Health. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Available at: [Link]
-
PubMed. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. Available at: [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]
-
SlideShare. Isoquinoline.pptx. Available at: [Link]
-
ResearchGate. Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry | Request PDF. Available at: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
PubMed. Synthesis and Biological Evaluation of 3-arylisoquinolines as Antitumor Agents. Available at: [Link]
-
ACS Publications. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Available at: [Link]
-
PubMed. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]
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- 10. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Boronic Acids and Their Esters
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Boronic acids and their corresponding esters are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The purity of these organoboron compounds is paramount, as impurities can significantly impact reaction yields, catalyst performance, and the impurity profile of the final products, a critical consideration in drug development. This guide provides a comprehensive overview of robust methods for the purification of boronic acids and their esters, moving beyond a simple listing of protocols to explain the underlying chemical principles and rationale behind each technique. We will explore purification strategies ranging from classical crystallization and extraction to more advanced chromatographic and scavenger-based techniques. Detailed, step-by-step protocols are provided for key methodologies, alongside troubleshooting guides to address common challenges.
The Criticality of Purity: Understanding Common Impurities
The synthetic utility of boronic acids is often hampered by the presence of specific impurities that can arise during their synthesis or storage. A foundational understanding of these impurities is crucial for selecting an appropriate purification strategy.
-
Boroxines (Anhydrides): One of the most common impurities is the corresponding boroxine, a cyclic trimer formed by the dehydration of three boronic acid molecules.[1][2][3] This process is often reversible and can occur upon heating or even during storage at room temperature.[3][4][5] While boroxines can sometimes be used directly in coupling reactions, their presence complicates accurate quantification and can lead to inconsistent reactivity.
-
Homocoupling Products and Starting Materials: Residual starting materials, such as aryl halides, and their homocoupled byproducts are frequent contaminants.
-
Protodeborylation Products: The cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, is a known decomposition pathway, particularly for sterically hindered or electron-rich aryl boronic acids.[6]
-
Inorganic Salts: Salts from the workup of the boronic acid synthesis are also common impurities.
The presence of these impurities necessitates effective purification to ensure the reliability and reproducibility of subsequent synthetic transformations.
Strategic Approaches to Purification: A Method Selection Guide
The choice of purification method depends heavily on the physical properties of the boronic acid or ester (e.g., solid vs. oil), its polarity, and the nature of the impurities. The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for selecting a purification method.
Classical Purification Techniques
Recrystallization
For solid boronic acids, recrystallization is often the most effective and scalable method for achieving high purity. The principle lies in the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.
Causality: The ideal solvent will dissolve the boronic acid sparingly at room temperature but readily at elevated temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor upon cooling).
Protocol: Recrystallization of an Arylboronic Acid
-
Solvent Selection: Screen various solvents to identify one with the desired solubility profile. Common choices include water, ethanol, ethyl acetate, or mixtures with hexanes.[7][8][9]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude boronic acid to achieve complete dissolution.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or activated carbon are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[10]
-
Drying: Dry the purified crystals under vacuum.
Acid-Base Liquid-Liquid Extraction
This technique is particularly useful for purifying boronic acids from non-acidic organic impurities. It leverages the acidic nature of the B(OH)₂ group.
Causality: Boronic acids are weakly acidic and can be deprotonated by a basic aqueous solution (e.g., NaOH) to form a water-soluble boronate salt.[8][11] This salt partitions into the aqueous phase, while neutral organic impurities remain in the organic phase. Subsequent acidification of the aqueous layer regenerates the purified boronic acid, which can then be extracted back into an organic solvent.[7][12]
Caption: Workflow for acid-base extraction of boronic acids.
Protocol: Purification of a Boronic Acid via Acid-Base Extraction
-
Dissolution: Dissolve the crude boronic acid in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Basification: Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous solution of a base like NaOH or KOH.[13]
-
Separation: Allow the layers to separate and drain the aqueous layer containing the boronate salt.
-
Re-extraction (Optional): For complete recovery, the organic layer can be washed again with the basic solution.
-
Acidification: Combine the aqueous layers and acidify to a pH of ~2-3 with a mineral acid (e.g., 1.5N HCl) while stirring.[12] The boronic acid will precipitate if it has low water solubility, or remain dissolved.
-
Extraction: Extract the acidified aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate) two to three times.[12]
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified boronic acid.[13]
Chromatographic Purification Methods
When crystallization or extraction is not feasible, particularly for boronic esters or oily products, column chromatography is the method of choice. However, the interaction between the Lewis acidic boron atom and the acidic silanol groups on silica gel can lead to issues like peak tailing, poor recovery, or hydrolysis of esters.[14]
Deactivated Silica Gel Chromatography
To mitigate the issues associated with standard silica gel, deactivation methods are employed.
Causality: The Lewis acidity of silica gel can be reduced by treating it with a base or by impregnating it with boric acid. Base treatment caps the acidic silanol groups, while boric acid impregnation is thought to suppress the over-adsorption of boronic esters.
Protocol: Preparation of Boric Acid-Impregnated Silica Gel
-
Preparation of Boric Acid Solution: Prepare a 5% w/v solution of boric acid in methanol.[14]
-
Slurry Formation: In a flask, create a slurry of silica gel in the boric acid/methanol solution (e.g., ~550 mL for 100 g of silica gel).[14]
-
Agitation: Gently agitate the slurry for 1 hour at room temperature.[14]
-
Solvent Removal: Remove the solvent by filtration using a Büchner funnel.[14]
-
Washing: Wash the treated silica gel with ethanol.[14]
-
Drying: Dry the silica gel thoroughly under vacuum until it is a free-flowing powder.[14] This boric acid-treated silica can then be used for column chromatography.
Table 1: Comparison of Stationary Phases for Boronic Acid/Ester Purification
| Stationary Phase | Advantages | Disadvantages | Best Suited For |
| Standard Silica Gel | Readily available, wide range of polarities. | Can cause tailing, low recovery, and hydrolysis of esters. | Robust, less polar boronic esters. |
| Boric Acid-Treated Silica | Suppresses over-adsorption, improves recovery of esters. | Requires pre-treatment of the silica gel. | Purification of pinacol boronic esters.[15] |
| Neutral Alumina | Good alternative for less polar compounds, avoids acidic conditions. | Can be more reactive than silica for some compounds. | Less polar boronic esters.[7] |
| Reversed-Phase Silica (C18) | Suitable for polar boronic acids. | Requires aqueous mobile phases which can cause hydrolysis of esters. | Purity analysis by HPLC.[16] |
Scavenger-Based Purification
Scavenger resins offer a highly selective and efficient method for removing unreacted boronic acids from a reaction mixture, simplifying the workup to a simple filtration.[17]
Causality: These are solid supports functionalized with groups that selectively bind to boronic acids.[17] Resins with diol or diethanolamine functionalities are particularly effective as they form stable cyclic complexes with the boronic acid.[18][19]
Caption: Purification workflow using scavenger resins.
Protocol: Boronic Acid Removal with a Scavenger Resin
-
Dissolution: Dissolve the crude reaction mixture in a suitable solvent.
-
Resin Addition: Add the scavenger resin (e.g., SiliaBond DEAM) to the solution. The amount of resin depends on the quantity of boronic acid to be removed.[13]
-
Agitation: Stir the mixture at room temperature. Monitor the removal of the boronic acid by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin with the bound boronic acid.[13]
-
Recovery: Wash the resin with a small amount of fresh solvent to ensure complete recovery of the desired product.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.[13]
The Role of Protecting Groups in Aiding Purification
In some cases, converting a boronic acid to a more stable ester can facilitate purification. Boronic esters are generally less polar and more amenable to standard chromatographic techniques.
-
Pinacol Esters (Bpin): These are the most common protecting groups. They are stable enough for column chromatography but can be used directly in many coupling reactions.[15]
-
MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are particularly stable and are well-suited for chromatography.[15][20] They can be deprotected under mild basic conditions.[15] The use of MIDA anhydride allows for the direct conversion of boronic acids to MIDA boronates under mild conditions.[21]
-
Diaminonaphthalene (dan) Amides: These are very stable derivatives due to the donation of electron density from the nitrogen lone pairs to the empty orbital of the boron, which reduces its Lewis acidity.[15]
The sequence of forming the boronic ester, performing the purification, and then deprotecting if necessary, can be a powerful strategy for obtaining highly pure boronic acids.[22][23]
Analytical Methods for Purity Assessment
Confirming the purity of the final product is a critical step. Several analytical techniques are commonly employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are invaluable for structural confirmation and identifying impurities. For instance, ¹¹B NMR can distinguish between the three-coordinate boron in boroxines (signal around 33 ppm) and the four-coordinate boron in boronic acids (signal around 30 ppm).[13]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing purity. However, care must be taken as on-column hydrolysis of esters can occur.[16][24] The use of buffered mobile phases can improve reproducibility.[24]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a sensitive technique for analyzing volatile boronic esters and their impurities.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive method for quantifying trace levels of boronic acid impurities, sometimes after derivatization to enhance sensitivity.[25]
Conclusion
The purification of boronic acids and their esters is a critical, yet often challenging, aspect of their application in organic synthesis. A thorough understanding of the potential impurities and the principles behind various purification techniques is essential for success. By strategically applying methods such as recrystallization, acid-base extraction, specialized chromatography, and scavenger resins, researchers can obtain high-purity organoboron reagents, leading to more reliable and reproducible synthetic outcomes. The protocols and guidelines presented herein provide a solid foundation for tackling the purification challenges associated with this vital class of compounds.
References
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How to purify boronic acids/boronate esters? - ResearchGate. [Link]
-
Facile Chromatographic Method for Purification of Pinacol Boronic Esters - Oxford Academic. [Link]
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Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [Link]
-
What are the analytical methods for determining the purity of Boric acid - 10B? - Blog. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. [Link]
-
Trying to remove a boronic acid in a workup. Help! : r/chemistry - Reddit. [Link]
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Solid-Supported Scavengers - Supra sciences. [Link]
-
Boronic acids protecting groups with standard deprotecting conditions. - ResearchGate. [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]
-
Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - RSC Publishing. [Link]
-
How is boron anhydride produced? - KingProlly. [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters - PubMed. [Link]
-
Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). [Link]
- Process for purification of boronic acid and its derivatives - Google P
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Boronic acid - Wikipedia. [Link]
-
Purification of boronic acids? : r/chemistry - Reddit. [Link]
-
Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC - NIH. [Link]
-
How to Purify Boric Acid (by Recrystallization) - YouTube. [Link]
-
Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene - NIH. [Link]
-
benzeneboronic anhydride - Organic Syntheses Procedure. [Link]
-
Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols - The Royal Society of Chemistry. [Link]
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Scavenger Resins - Amerigo Scientific. [Link]
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Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
-
Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC - NIH. [Link]
-
Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. [Link]
-
Boronic Acid Affinity Chromatography Resin - Amerigo Scientific. [Link]
-
Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS - ACS Publications. [Link]
-
Conversion of boronic acid to boroxine when heating. - ResearchGate. [Link]
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boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
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C-H functionalization of isoquinolines for drug discovery
Application Notes & Protocols
Topic: C-H Functionalization of Isoquinolines: A Strategic Guide for Modern Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Traditional synthetic routes often require multi-step sequences involving pre-functionalized starting materials, which can be time-consuming and limit the accessible chemical space. Direct C-H functionalization has emerged as a transformative strategy, enabling the conversion of ubiquitous, yet inert, carbon-hydrogen bonds into valuable chemical linkages in an atom- and step-economical manner.[3][4] This guide provides an in-depth analysis of key C-H functionalization methodologies—including transition-metal catalysis, photoredox catalysis, and metal-free approaches—as applied to the isoquinoline core. By explaining the causality behind experimental choices and providing detailed, field-tested protocols, this document serves as a strategic resource for researchers aiming to leverage these powerful techniques for the rapid diversification of isoquinoline-based molecules and the acceleration of drug discovery programs.
The Isoquinoline Scaffold: A Cornerstone of Medicinal Chemistry
The isoquinoline motif, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of modern drug design.[5] Its rigid structure and the presence of a nitrogen atom provide ideal anchor points for molecular interactions with biological targets. This scaffold is prevalent in a wide array of natural alkaloids, such as the vasodilator Papaverine and the anticancer agent Berberine, and is a key component of numerous synthetic drugs.[1][6]
The challenge in drug discovery lies not just in identifying a core scaffold but in systematically modifying it to optimize its pharmacological profile—enhancing potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. Classical synthetic methods like the Bischler-Napieralski or Pictet-Spengler reactions are powerful for constructing the core but are less suited for the late-stage introduction of diverse functional groups.[1][6] This limitation has driven the adoption of more direct and versatile synthetic strategies.
C-H Functionalization: A Paradigm Shift in Synthesis
C-H functionalization represents a fundamental shift in synthetic logic. Instead of relying on pre-installed reactive handles (like halides or boronic acids), this approach directly targets the C-H bonds that form the basic skeleton of the molecule.[7][8] This strategy offers profound advantages for drug discovery:
-
Atom and Step Economy: It minimizes the number of synthetic steps and reduces waste by eliminating the need for activating groups.[2][9]
-
Late-Stage Functionalization: It allows for the modification of complex, drug-like molecules at a late stage in the synthesis, enabling the rapid generation of an analog library from a common intermediate.[10][11]
-
Novel Chemical Space: It provides access to previously inaccessible or difficult-to-synthesize derivatives, expanding the exploration of structure-activity relationships (SAR).
The following diagram illustrates the streamlined workflow enabled by C-H functionalization compared to traditional cross-coupling methods.
Rhodium (Rh) and Ruthenium (Ru) Catalysis: Rhodium and ruthenium catalysts are also highly effective, particularly for the annulation of isoquinoline precursors with alkynes and diazo compounds. [12][13]Rh(III) catalysts, for instance, can activate the C-H bond of in situ-generated oximes or ketimines, which then undergo cyclization with an alkyne to rapidly assemble multisubstituted isoquinolines. [5][12]These methods are prized for their high efficiency and broad functional group tolerance.
Photoredox Catalysis: A Mild, Light-Driven Approach
Visible-light photoredox catalysis has emerged as a powerful platform for C-H functionalization under exceptionally mild conditions. [14][15]This approach avoids the need for high temperatures and strong oxidants often required in traditional methods. The core principle involves a photocatalyst that, upon absorbing visible light, becomes a potent single-electron transfer agent capable of generating highly reactive radical intermediates from stable precursors. [11][15] For isoquinolines, this strategy is particularly effective for Minisci-type reactions, where nucleophilic radicals (e.g., alkyl, acyl) add to the electron-deficient C1 position of the protonated heterocycle. [11][14]This method allows for the direct introduction of complex alkyl and acyl groups, which are prevalent in pharmaceuticals.
Metal-Free Strategies: The Green Chemistry Frontier
Growing interest in sustainable synthesis has spurred the development of metal-free C-H functionalization methods. [16][17]These reactions avoid the cost and potential toxicity associated with residual heavy metals, a critical consideration in pharmaceutical manufacturing. One prominent strategy involves the use of hypervalent iodine reagents, which can mediate C-H cycloamination reactions under ambient conditions. [18]Another approach is the direct nucleophilic substitution of hydrogen (SNH), where a strong nucleophile attacks the electron-deficient isoquinoline ring, followed by an oxidation step. [16]While often requiring more specific substrate activation, these methods provide an important and "greener" alternative to metal-catalyzed transformations. [10]
Application in Practice: Protocols and Experimental Design
Translating synthetic methodologies from literature to the lab requires careful attention to detail. This section provides general considerations and a specific, validated protocol for a common isoquinoline functionalization reaction.
General Considerations for Reaction Setup
-
Glassware: All glassware should be oven- or flame-dried prior to use to remove residual moisture, which can quench catalysts or reagents.
-
Atmosphere: Many transition-metal-catalyzed reactions are sensitive to oxygen and must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques. Photoredox reactions may also require degassing to remove oxygen, which can quench the excited state of the photocatalyst.
-
Reagents and Solvents: Use high-purity, anhydrous solvents. Reagents should be sourced from reputable suppliers and handled according to their specific storage recommendations.
-
Monitoring: Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and identify any potential side products.
Protocol: Palladium-Catalyzed C-H Activation/Annulation for 3,4-Dihydroisoquinolin-1(2H)-one Synthesis
This protocol is adapted from a reported procedure for the synthesis of substituted isoquinolinones, which are valuable pharmaceutical intermediates. [19][20] Principle: An N-methoxybenzamide undergoes ortho-C-H activation directed by the amide group, followed by cyclization with a 2,3-allenoic acid ester to yield a 3,4-disubstituted isoquinolinone. Silver carbonate acts as the oxidant to regenerate the active Pd(II) catalyst.
Materials:
-
N-methoxybenzamide substrate (1.0 equiv)
-
2,3-allenoic acid ester (3.0 equiv)
-
Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] (10 mol%)
-
Silver(I) carbonate [Ag₂CO₃] (2.0 equiv)
-
N,N-Diisopropylethylamine [DIPEA] (2.0 equiv)
-
Anhydrous Toluene
-
Oven-dried 25 mL round-bottom flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (e.g., Schlenk line)
Step-by-Step Procedure:
-
To the oven-dried reaction flask under an inert atmosphere, add the N-methoxybenzamide (e.g., 0.50 mmol, 1.0 equiv), silver(I) carbonate (1.0 mmol, 2.0 equiv), and Bis(acetonitrile)dichloropalladium(II) (0.05 mmol, 10 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe, followed by the 2,3-allenoic acid ester (1.5 mmol, 3.0 equiv) and DIPEA (1.0 mmol, 2.0 equiv).
-
Seal the flask and place it in a pre-heated oil bath at 85 °C.
-
Stir the reaction mixture vigorously for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove insoluble inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure isoquinolinone product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Representative Substrate Scope
The utility of a synthetic method is defined by its scope. The following table summarizes the yields for the palladium-catalyzed synthesis of various isoquinolinones, demonstrating the protocol's tolerance to different electronic and steric properties of the starting materials. [19]
| Entry | N-Methoxybenzamide Substituent (R¹) | Allenoate Substituent (R²) | Product Yield (%) |
|---|---|---|---|
| 1 | H | Ethyl | 87 |
| 2 | 4-Me | Ethyl | 81 |
| 3 | 4-OMe | Ethyl | 75 |
| 4 | 4-F | Ethyl | 85 |
| 5 | 4-Cl | Ethyl | 83 |
| 6 | 3-Me | Ethyl | 71 |
| 7 | H | Methyl | 82 |
| 8 | H | Phenyl | 53 |
Challenges and Future Outlook
Despite significant progress, challenges in the C-H functionalization of isoquinolines remain. Achieving high regioselectivity at positions other than C1 or the ortho-position of a directing group (e.g., meta- or para-functionalization) is a major ongoing research area. [21][22]Furthermore, the scalability of many reactions and the cost associated with precious metal catalysts like palladium and rhodium can be barriers to industrial application.
The future of this field is bright, with several exciting directions:
-
3d-Metal Catalysis: The use of earth-abundant and less expensive first-row transition metals like cobalt, nickel, and manganese is a key focus for developing more sustainable processes. [2][23]* Enantioselective Reactions: Developing catalytic systems that can control the stereochemistry of the newly formed bonds is crucial for synthesizing chiral drug molecules.
-
Flow Chemistry: Integrating C-H functionalization reactions into continuous flow systems can improve safety, scalability, and reaction efficiency.
Conclusion
Direct C-H functionalization has fundamentally changed the way chemists approach the synthesis of complex molecules. For the isoquinoline scaffold, these methods provide a powerful and versatile toolkit for rapidly generating structural diversity. By enabling late-stage modifications with high efficiency and selectivity, transition-metal catalysis, photoredox catalysis, and metal-free strategies are accelerating the discovery and development of new isoquinoline-based therapeutics. As the field continues to evolve, the creative application of these reactions will undoubtedly unlock new possibilities in medicinal chemistry.
References
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Synthesis of 1-Aminoisoquinolines: A Detailed Application Note on the Annulation of Aryl Amidines and Diazo Compounds
Abstract
The 1-aminoisoquinoline scaffold is a privileged structural motif found in numerous biologically active molecules and pharmaceuticals. This application note provides a comprehensive technical guide for the synthesis of 1-aminoisoquinolines through the transition-metal-catalyzed C-H/N-H bond functionalization of N-aryl amidines with diazo compounds. This methodology offers a highly efficient and atom-economical route to construct these valuable heterocyclic compounds. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven experimental protocols, and present data to illustrate the scope and utility of this synthetic strategy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel 1-aminoisoquinoline derivatives.
Introduction: The Significance of 1-Aminoisoquinolines
Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide array of pharmacological activities. In particular, the 1-aminoisoquinoline core is a key pharmacophore in medicinal chemistry, exhibiting activities such as antitumor, antimalarial, and enzyme inhibition properties.[1] Traditional methods for the synthesis of isoquinolines often require harsh conditions and pre-functionalized starting materials.[2] The advent of transition-metal-catalyzed C-H activation has revolutionized the synthesis of such heterocycles, offering more direct and sustainable pathways.
This guide focuses on a modern and efficient approach: the annulation of readily available N-aryl amidines with diazo compounds, catalyzed by transition metals like rhodium and cobalt.[3][4] This reaction proceeds via a cascade of C-H activation and intramolecular cyclization, forming two new chemical bonds in a single operation.[3]
Mechanistic Insights: A Tale of C-H Activation and Carbene Insertion
The synthesis of 1-aminoisoquinolines from aryl amidines and diazo compounds is a testament to the power of transition-metal catalysis. While slight variations exist depending on the specific metal catalyst (e.g., Rh(III) or Co(III)), the generally accepted mechanism involves a series of well-orchestrated steps.[3][4]
The catalytic cycle is initiated by the coordination of the amidine nitrogen to the metal center. This is followed by a crucial C-H activation step at the ortho-position of the aryl ring, forming a five-membered metallacycle intermediate. This step is often the rate-determining step of the reaction.[5]
The diazo compound then comes into play. It reacts with the metal center to form a metal-carbene species after the extrusion of dinitrogen (N₂).[6] This highly reactive carbene intermediate undergoes migratory insertion into the metal-carbon bond of the metallacycle. Subsequent reductive elimination and protodemetalation lead to the formation of the desired 1-aminoisoquinoline product and regeneration of the active catalyst.[4]
Diagram: Proposed Catalytic Cycle for Rh(III)-Catalyzed Synthesis of 1-Aminoisoquinolines
Caption: A simplified representation of the catalytic cycle.
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on established literature procedures and have been optimized for reproducibility and yield.[3][4] As with any chemical synthesis, all manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
General Considerations
-
Reagents: All reagents should be of high purity and purchased from reputable chemical suppliers. Anhydrous solvents are crucial for the success of these reactions.
-
Inert Atmosphere: The reactions are typically sensitive to air and moisture. Therefore, it is essential to perform them under an inert atmosphere of nitrogen or argon using standard Schlenk techniques.
-
Diazo Compounds: Diazo compounds can be toxic and potentially explosive.[7] They should be handled with care, and it is advisable to prepare them fresh or use commercially available stabilized forms.
Protocol 1: Rhodium(III)-Catalyzed Synthesis of 1-Aminoisoquinolines
This protocol is adapted from the work of Li and coworkers, which describes a Rh(III)-catalyzed C–H/N–H bond functionalization.[3]
Materials:
-
[Cp*RhCl₂]₂ (Rhodium catalyst)
-
CsOPiv (Cesium pivalate, base)
-
Aryl amidine hydrochloride
-
Cyclic 2-diazo-1,3-dione
-
Anhydrous 1,4-dioxane (solvent)
-
Schlenk flask and magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl amidine hydrochloride (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and CsOPiv (0.4 mmol, 2.0 equiv).
-
Add the cyclic 2-diazo-1,3-dione (0.24 mmol, 1.2 equiv).
-
Add anhydrous 1,4-dioxane (2.0 mL) via syringe.
-
Seal the flask and stir the reaction mixture at 80 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-aminoisoquinoline.
Protocol 2: Cobalt(III)-Catalyzed Synthesis of 1-Aminoisoquinolines
This protocol offers a more cost-effective alternative using a cobalt catalyst, as reported by Ackermann and coworkers.[4]
Materials:
-
Cp*CoI₂(CO) (Cobalt catalyst)
-
AgSbF₆ (Silver hexafluoroantimonate, additive)
-
KOPiv (Potassium pivalate, base)
-
Aryl amidine
-
Diazo compound (e.g., ethyl 2-diazoacetoacetate)
-
Anhydrous 1,2-dichloroethane (DCE, solvent)
-
Schlenk flask and magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl amidine (0.2 mmol, 1.0 equiv), Cp*CoI₂(CO) (0.01 mmol, 5 mol%), AgSbF₆ (0.02 mmol, 10 mol%), and KOPiv (0.2 mmol, 1.0 equiv).
-
Add the diazo compound (0.3 mmol, 1.5 equiv).
-
Add anhydrous 1,2-dichloroethane (1.0 mL) via syringe.
-
Seal the flask and stir the reaction mixture at 60 °C for 12 hours.
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture through a short pad of Celite and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 1-aminoisoquinoline.
Data Presentation: Scope and Limitations
The synthesis of 1-aminoisoquinolines via this method is generally robust and tolerates a wide range of functional groups on both the aryl amidine and the diazo compound.
Table 1: Representative Substrate Scope and Yields for Rh(III)-Catalyzed Synthesis [3]
| Entry | Aryl Amidine Substituent (R¹) | Diazo Compound | Product | Yield (%) |
| 1 | H | N,N-Dimethylbarbituric acid derived diazo | 1-(N,N-dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)isoquinolin-1-amine | 95 |
| 2 | 4-Me | N,N-Dimethylbarbituric acid derived diazo | 6-methyl-1-(...)isoquinolin-1-amine | 92 |
| 3 | 4-OMe | N,N-Dimethylbarbituric acid derived diazo | 6-methoxy-1-(...)isoquinolin-1-amine | 88 |
| 4 | 4-Cl | N,N-Dimethylbarbituric acid derived diazo | 6-chloro-1-(...)isoquinolin-1-amine | 85 |
| 5 | 3-Me | N,N-Dimethylbarbituric acid derived diazo | 7-methyl-1-(...)isoquinolin-1-amine | 90 |
Table 2: Representative Substrate Scope and Yields for Co(III)-Catalyzed Synthesis [4]
| Entry | Aryl Amidine Substituent (R¹) | Diazo Compound | Product | Yield (%) |
| 1 | H | Ethyl 2-diazoacetoacetate | Ethyl 2-(1-aminoisoquinolin-2(1H)-ylidene)acetate | 83 |
| 2 | 4-Me | Ethyl 2-diazoacetoacetate | Ethyl 2-(6-methyl-1-aminoisoquinolin-2(1H)-ylidene)acetate | 81 |
| 3 | 4-CF₃ | Ethyl 2-diazoacetoacetate | Ethyl 2-(6-(trifluoromethyl)-1-aminoisoquinolin-2(1H)-ylidene)acetate | 75 |
| 4 | 4-F | Ethyl 2-diazoacetoacetate | Ethyl 2-(6-fluoro-1-aminoisoquinolin-2(1H)-ylidene)acetate | 78 |
| 5 | 2-Me | Ethyl 2-diazoacetoacetate | Ethyl 2-(8-methyl-1-aminoisoquinolin-2(1H)-ylidene)acetate | 65 |
General Observations:
-
Electron-donating and electron-withdrawing groups on the aryl amidine are generally well-tolerated.[3][4]
-
The reaction often exhibits good regioselectivity, with the C-H activation occurring at the less sterically hindered ortho-position.[4]
-
The choice of the diazo compound can influence the structure of the resulting 1-aminoisoquinoline.[3]
Conclusion: A Powerful Tool for Discovery
The transition-metal-catalyzed synthesis of 1-aminoisoquinolines from aryl amidines and diazo compounds represents a significant advancement in heterocyclic chemistry. This method provides a direct, efficient, and versatile route to a class of compounds with considerable importance in medicinal chemistry and drug discovery. The protocols and data presented in this application note are intended to serve as a practical guide for researchers to explore and expand upon this powerful synthetic transformation.
References
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Li, B., et al. (2017). Selective Synthesis of Aminoisoquinolines via Rh(III)-Catalyzed C–H/N–H Bond Functionalization of N-Aryl Amidines with Cyclic 2-Diazo-1,3-diketones. The Journal of Organic Chemistry, 82(15), 8045-8054. [Link]
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Li, J., et al. (2016). Amidines for Versatile Cobalt(III)-Catalyzed Synthesis of Isoquinolines through C–H Functionalization with Diazo Compounds. Organic Letters, 18(11), 2742-2745. [Link]
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Malakar, C. C., et al. (2020). Recent advances in the synthesis of isoquinolines. RSC Advances, 10(52), 31257-31281. [Link]
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Long, Y., et al. (2013). Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate. The Journal of Organic Chemistry, 78(6), 2579-2588. [Link]
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Taber, D. F., & Tian, W. (2007). Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones. The Journal of Organic Chemistry, 72(9), 3207-3210. [Link]
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Raines, R. T. (2016). Diazo Compounds: Versatile Tools for Chemical Biology. ACS Chemical Biology, 11(5), 1181-1185. [Link]
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Wang, C., et al. (2014). One-pot three-component synthesis of benzo[h]isoquinolin-3-ones via rhodium(iii)-catalyzed C–H activation. Organic & Biomolecular Chemistry, 12(34), 6581-6584. [Link]
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Kaur, M., et al. (2022). Synthesis, Biological Evaluation and in silico Studies of 2-Aminoquinolines and 1-Aminoisoquinolines as Antimicrobial Agents. *Computational Biology and Chemistry, 101, 107769. [Link]
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Yuan, J., et al. (2022). Synthesis of Spiro[benzo[d][3][8]oxazine-4,4′-isoquinoline]s via [4+1+1] Annulation of N-Aryl Amidines with Diazo Homophthalimides and O2. Organic Letters, 24(6), 1334-1339. [Link]
-
Li, X., et al. (2013). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society, 135(41), 15330-15333. [Link]
-
Lian, W., et al. (2024). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry. [Link]
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Hu, F., et al. (2024). Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances. RSC Advances, 14(52), 37880-37901. [Link]
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Zhang, Y., & Song, N. (2024). The Use of Azo Compounds for the Synthesis of Pyrazoloquinazoline Compounds. Biological and Molecular Chemistry, 2(1), 55-68. [Link]
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El-Sayed, M. A., et al. (2022). Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Frontiers in Chemistry, 10, 1039176. [Link]
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Gandeepan, P., et al. (2018). Rh(I)-catalyzed isoquinoline synthesis from ketoximes. Chemical Communications, 54(52), 7123-7126. [Link]
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Antonchick, A. P., et al. (2022). Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. Molecules, 27(7), 2099. [Link]
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Reddy, T. S., et al. (2021). An efficient synthesis of 1,6- and 1,7-dibromo-3-aminoisoquinolines: versatile templates for the preparation of functionalized isoquinolines. New Journal of Chemistry, 45(32), 14389-14397. [Link]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2022). Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. Molecules, 27(7), 2099. [Link]
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Malakar, C. C. (2020). Co(III)‐catalyzed 1‐aminoisoquinoline synthesis. Asian Journal of Organic Chemistry, 9(11), 1736-1737. [Link]
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Application Notes and Protocols for the One-Pot Synthesis of Multisubstituted Isoquinolines
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline core is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and neuroprotective properties.[2][3][4] Consequently, the development of efficient and versatile synthetic routes to highly substituted isoquinolines is of paramount importance to researchers in medicinal chemistry and drug development.
Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions, have long been the cornerstones of isoquinoline chemistry.[1][2] However, these classic syntheses often rely on harsh reaction conditions and are typically limited to electron-rich aromatic systems, thereby constraining the accessible chemical space.[1][2]
Modern synthetic organic chemistry has ushered in an era of innovation, with a strong emphasis on atom economy, step efficiency, and molecular diversity. In this context, one-pot syntheses have emerged as a powerful strategy. By telescoping multiple reaction steps into a single operation without the isolation of intermediates, one-pot methodologies minimize purification steps, reduce solvent waste, and significantly improve overall efficiency.[3] This application note provides a detailed guide to a robust and versatile one-pot synthesis of multisubstituted isoquinolines via a palladium-catalyzed α-arylation of ketones followed by an in-situ cyclization.
Mechanistic Insights: The "Why" Behind the One-Pot Strategy
The success of a one-pot synthesis hinges on the careful orchestration of sequential reactions under compatible conditions. The palladium-catalyzed approach for synthesizing multisubstituted isoquinolines is an elegant example of a domino or cascade reaction, where the product of one step becomes the substrate for the next in the same reaction vessel.[5][6][7]
The overall transformation can be conceptually broken down into two key stages:
-
Palladium-Catalyzed α-Arylation of a Ketone: This initial step forges a crucial carbon-carbon bond. A ketone is deprotonated to form an enolate, which then undergoes a palladium-catalyzed cross-coupling reaction with an aryl halide. The choice of a suitable palladium catalyst and ligand is critical for achieving high efficiency and broad substrate scope.[1]
-
In-Situ Cyclization and Dehydration: The α-arylated ketone intermediate, formed in the first stage, is then subjected to cyclization with a nitrogen source, typically an ammonium salt. This intramolecular condensation, followed by dehydration, leads to the formation of the aromatic isoquinoline ring.
Below is a generalized workflow illustrating the one-pot synthesis of multisubstituted isoquinolines.
Figure 1: Generalized workflow for the one-pot synthesis of multisubstituted isoquinolines.
The causality behind the experimental choices lies in the compatibility of the reaction conditions. The palladium catalyst, while essential for the initial C-C bond formation, does not interfere with the subsequent cyclization step. The base used for the enolate formation is typically consumed in the first step or does not hinder the acidic conditions that can promote the final dehydration to the aromatic isoquinoline.
For a more detailed mechanistic understanding, let's consider the catalytic cycle of the palladium-catalyzed α-arylation, which is the engine of this one-pot process.
Figure 2: Catalytic cycle for the palladium-catalyzed α-arylation of a ketone.
Detailed Experimental Protocol: A Representative One-Pot Synthesis
This protocol details a palladium-catalyzed one-pot synthesis of a multisubstituted isoquinoline, adapted from established methodologies.[1][3]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Aryl bromide (1.0 mmol)
-
Ketone (1.2 mmol)
-
Anhydrous toluene (5 mL)
-
Ammonium chloride (NH₄Cl) (5.0 mmol)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine palladium(II) acetate (0.02 mmol, 2 mol%), rac-BINAP (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol).
-
Expert Insight: The use of an inert atmosphere is crucial to prevent the oxidation of the palladium catalyst and the phosphine ligand, which would deactivate the catalytic system.
-
-
Addition of Reactants: To the flask, add the aryl bromide (1.0 mmol), the ketone (1.2 mmol), and anhydrous toluene (5 mL).
-
Expert Insight: Anhydrous solvent is essential as water can interfere with the formation of the enolate and the activity of the palladium catalyst.
-
-
α-Arylation Step: Stir the reaction mixture at 80 °C for 2-4 hours, or until TLC or GC-MS analysis indicates complete consumption of the aryl bromide.
-
Expert Insight: The reaction progress should be monitored to avoid side reactions and decomposition of the intermediate.
-
-
In-Situ Cyclization Step: After cooling the reaction mixture to room temperature, add ammonium chloride (5.0 mmol).
-
Expert Insight: The addition of the nitrogen source at room temperature prevents uncontrolled side reactions that might occur at elevated temperatures.
-
-
Cyclization and Aromatization: Heat the reaction mixture to 110 °C and stir for 12-16 hours.
-
Expert Insight: The higher temperature in this step facilitates the intramolecular cyclization and the subsequent dehydration to form the aromatic isoquinoline ring.
-
-
Workup: Cool the reaction mixture to room temperature and quench with water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure multisubstituted isoquinoline.
Quantitative Data Summary
The versatility of this one-pot methodology is demonstrated by its application to a range of substrates, affording good to excellent yields of the corresponding multisubstituted isoquinolines.[1][3]
| Entry | Aryl Bromide | Ketone | Product | Yield (%) |
| 1 | Bromobenzene | Acetone | 1-Methylisoquinoline | 85 |
| 2 | 1-Bromo-4-methoxybenzene | Acetone | 6-Methoxy-1-methylisoquinoline | 92 |
| 3 | 1-Bromo-3-fluorobenzene | Propiophenone | 3-Ethyl-7-fluoro-1-phenylisoquinoline | 78 |
| 4 | 2-Bromonaphthalene | Acetone | 1-Methylbenzo[f]isoquinoline | 81 |
Yields are for the isolated product after the one-pot, two-step sequence.[3]
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The progress of each stage can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The identity and purity of the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and comparison with literature data where available. The robustness of the method is evidenced by its tolerance of a variety of functional groups on both the aryl bromide and the ketone starting materials.[1]
Conclusion
The one-pot synthesis of multisubstituted isoquinolines via palladium-catalyzed α-arylation and in-situ cyclization represents a significant advancement over traditional synthetic methods. This approach offers high efficiency, operational simplicity, and broad substrate scope, making it a valuable tool for researchers in drug discovery and organic synthesis. By understanding the underlying mechanistic principles, scientists can further adapt and optimize this methodology for the synthesis of novel and complex isoquinoline derivatives.
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A multi-component reaction for the synthesis of pyrido [1,2-b] isoquinoline derivatives via the [3 + 2] cycloaddition reaction between alkynes and in situ generated isoquinolinium ylides. (2015). Organic & Biomolecular Chemistry. Retrieved January 16, 2026, from [Link]
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Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines. (2022). ACS Omega. Retrieved January 16, 2026, from [Link]
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Pomeranz-Fritsch Reaction. (n.d.). Cambridge University Press. Retrieved January 16, 2026, from [Link]
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Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. (2022). Molecules. Retrieved January 16, 2026, from [Link]
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Approach to Isoindolinones, Isoquinolinones, and THIQs via Lewis Acid-Catalyzed Domino Strecker-Lactamization/Alkylations. (2018). Organic Letters. Retrieved January 16, 2026, from [Link]
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Facile synthesis of pyrrolo[2,1-a]isoquinolines by domino reaction of 1-aroyl-3,4-dihydroisoquinolines with conjugated ketones, nitroalkenes and nitriles. (2019). Chemistry of Heterocyclic Compounds. Retrieved January 16, 2026, from [Link]
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Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
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Three-Component Synthesis of New C3-Substituted 5,6-Dihydropyrrolo[2,1-a]isoquinolines. (2020). Russian Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]
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Pomeranz-Fritsch Isoquinoline Synthesis. (2018). Chem-Station. Retrieved January 16, 2026, from [Link]
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Preparation and Properties of Isoquinoline. (n.d.). SlideShare. Retrieved January 16, 2026, from [Link]
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Synthesis of Substituted Isoquinolines via Pd-Catalyzed Cross-Coupling Approaches. (2007). Organic Letters. Retrieved January 16, 2026, from [Link]
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One‐pot Synthesis of Isoquinoline‐Fused Isoquinolines via Intramolecular Hydroamination/Aza‐Claisen Type Rearrangement Cascade. (2021). Advanced Synthesis & Catalysis. Retrieved January 16, 2026, from [Link]
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Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Medicinal Chemistry. Retrieved January 16, 2026, from [Link]
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recent advances in the synthesis of isoquinoline and its analogue: a review. (2017). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 16, 2026, from [Link]
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New one-pot synthesis of N-fused isoquinoline derivatives by palladium-catalyzed C–H arylation: potent inhibitors of nucleotide pyrophosphatase-1 and -3. (2018). Organic & Biomolecular Chemistry. Retrieved January 16, 2026, from [Link]
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Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Sustainability. Retrieved January 16, 2026, from [Link]
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Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (2021). Catalysts. Retrieved January 16, 2026, from [Link]
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Bischler–Napieralski reaction. (n.d.). Grokipedia. Retrieved January 16, 2026, from [Link]
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One‐pot Synthesis of Isoquinoline‐Fused Isoquinolines via Intramolecular Hydroamination/Aza‐Claisen Type Rearrangement Cascade. (2021). Advanced Synthesis & Catalysis. Retrieved January 16, 2026, from [Link]
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Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (2025). MDPI. Retrieved January 16, 2026, from [Link]
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The future of total synthesis. (2026). Chemistry World. Retrieved January 16, 2026, from [Link]
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One pot synthesis of 1-substituted tetrahydro-β-carbolines by Bischler–Napieralski cyclization. (2014). Journal of Chemical Sciences. Retrieved January 16, 2026, from [Link]
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Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
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Application Note: A Comprehensive Guide to Analytical Methods for Monitoring Suzuki-Miyaura Coupling Reactions
Introduction: The Imperative for Precision in Catalysis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] Its application is pivotal in the development of pharmaceuticals, advanced materials, and fine chemicals.[1][3] However, the apparent simplicity of the transformation belies a complex interplay of catalytic intermediates, competing side reactions, and kinetic dependencies. For researchers, scientists, and drug development professionals, the ability to accurately monitor the progress of these reactions is not merely a procedural step but a fundamental requirement for process optimization, mechanistic elucidation, yield maximization, and the control of critical impurities.[1][4][5]
Temporal profiling—tracking the concentration of species over time—provides the definitive data for understanding the dynamic chemical processes at play.[1] This guide offers a detailed exploration of the principal analytical methods used to monitor Suzuki-Miyaura coupling reactions. It moves beyond simple procedural lists to explain the causality behind experimental choices, providing field-proven insights to empower scientists to generate high-density, reliable data for robust process development and mechanistic discovery.
Foundational Principles: Crafting a Monitoring Strategy
Before selecting a specific technique, it is crucial to define the analytical objective. The choice of method is intrinsically linked to the information sought.
-
Kinetic Analysis: To understand reaction rates, determine the rate-limiting step, and elucidate the reaction mechanism.[6][7][8] This requires methods with high temporal resolution and quantitative accuracy.
-
Conversion & Yield Determination: To optimize reaction conditions (temperature, catalyst loading, base, solvent) by accurately quantifying the consumption of starting materials and the formation of the desired product.[4]
-
Byproduct & Impurity Profiling: To identify and quantify side products such as homocoupled species (Ar-Ar, Ar'-Ar'), protodeboronated arenes (Ar'-H), and dehalogenated starting materials (Ar-H).[9][10][11][12][13] This is critical for process safety, purification strategies, and regulatory compliance.
Sampling Strategies: Offline vs. Online/In-situ
The method of sample acquisition is as important as the analysis itself.
-
Offline Analysis: The most common approach, where aliquots are removed from the reaction vessel at discrete time points, quenched to halt the reaction, and then prepared for analysis.[5] While versatile, it can be labor-intensive and may not capture rapid transient intermediates.
-
Online & In-situ Analysis: These advanced techniques involve direct, real-time monitoring of the reaction mixture without manual sampling.[1][14] Probes are inserted directly into the reactor (in-situ), or a continuous loop circulates the reaction mixture through an analytical instrument (online). These methods offer unparalleled data density, revealing the true dynamic signature of the reaction.[1][15][16]
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Application Note: A Comprehensive Guide to the HPLC Analysis of Boronic Acids and Their Derivatives
Abstract
Boronic acids and their derivatives, such as boronate esters, are foundational building blocks in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their increasing prevalence in pharmaceutical and materials science necessitates robust and reliable analytical methods for purity assessment, reaction monitoring, and quality control.[2] However, the unique chemical nature of the boronic acid moiety presents significant challenges for traditional reversed-phase high-performance liquid chromatography (RP-HPLC). This guide provides a detailed exploration of these challenges, including on-column hydrolysis of esters, poor peak shape, and low retention, and offers field-proven protocols and method development strategies to overcome them. We will delve into the underlying chemical principles, compare various chromatographic modes, and provide step-by-step experimental protocols for direct analysis and derivatization techniques, grounded in authoritative scientific literature.
The Fundamental Challenge: Understanding Boronic Acid Chemistry
The analytical difficulty in handling boronic acids stems from their unique Lewis acidic nature and their equilibrium in aqueous solutions. The boron atom in a boronic acid (RB(OH)₂) exists in a trigonal planar state with an empty p-orbital, making it a Lewis acid.[3] In aqueous or protic solutions, it can accept a hydroxide ion to form a more stable, tetrahedral boronate anion (RB(OH)₃⁻).[4][5] This equilibrium is pH-dependent and is central to both its utility in synthesis and its complexity in chromatography.
A key characteristic of boronic acids is their ability to form reversible covalent bonds with cis-diols to create five- or six-membered cyclic esters.[3][6] This reaction is the basis for their use as sensors and in affinity chromatography for capturing glycoproteins.[6][7] The reaction proceeds through the interaction of a diol with either the neutral trigonal boronic acid or the anionic tetrahedral boronate.[3][4][8]
Figure 1: General reaction mechanism of boronic acids with diols in aqueous solution.
This reactivity leads to several analytical challenges:
-
On-column Hydrolysis: Boronate esters, particularly pinacol esters which are common synthetic intermediates, are susceptible to hydrolysis back to the parent boronic acid during RP-HPLC analysis where aqueous mobile phases are used.[9][10][11] This degradation can lead to inaccurate quantification of the ester.
-
Peak Tailing: The free silanol groups (-Si-OH) present on the surface of traditional silica-based HPLC columns can interact strongly with the boronic acid moiety, leading to significant peak tailing and poor chromatographic performance.[12]
-
Poor Retention: Many boronic acids are highly polar and exhibit poor retention on conventional C18 columns, eluting at or near the solvent front.[9]
-
Boroxine Formation: In non-aqueous environments or under mass spectrometry source conditions, three molecules of a boronic acid can dehydrate to form a cyclic trimer known as a boroxine, complicating mass spectral interpretation.[13][14]
Strategic Method Development for Boronic Acid Analysis
A systematic approach is crucial for developing a robust HPLC method for boronic acids. The strategy depends heavily on whether the analyte is the free acid or a more labile derivative like a pinacol ester.
Column and Mobile Phase Selection: The Core of the Separation
The choice of stationary and mobile phases is the most critical factor in mitigating the challenges of boronic acid analysis.
-
Stationary Phase Selection:
-
Low Silanol Activity Columns: To combat peak tailing and on-column hydrolysis, columns with minimal residual silanol activity are strongly recommended.[1][15] End-capped columns or those based on hybrid particle technology, such as the Waters XTerra™ MS C18, have proven highly effective.[1][15][16] These columns reduce the catalytic effect of silanols on ester hydrolysis.[15]
-
Alternative Chemistries: For highly polar boronic acids, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative to reversed-phase, providing enhanced retention.[17][18] Mixed-mode columns that offer both reversed-phase and ion-exchange characteristics can also be effective.[19]
-
-
Mobile Phase Optimization:
-
pH Control: The mobile phase pH is critical. For free boronic acids, operating at a low pH (e.g., using 0.1% formic or phosphoric acid) ensures the analytes are in their neutral, less polar form, which can improve retention and peak shape on RP columns.[20]
-
Minimizing Additives for Esters: For boronic pinacol esters, acidic modifiers like formic acid can accelerate on-column hydrolysis, especially on columns with higher silanol activity.[1][15] In these cases, using a mobile phase with no pH modifier is often the optimal strategy to preserve the ester.[1][16]
-
Organic Modifier: Both acetonitrile and methanol can be used. Acetonitrile often provides better peak shape and different selectivity compared to methanol. A systematic screening of both is recommended during method development.
-
Figure 2: Workflow for selecting an appropriate HPLC method for boronic acids.
Detection Strategies
-
UV-Vis Detection: Most aromatic boronic acids contain a chromophore, allowing for straightforward detection by UV-Vis, typically in the 220-280 nm range.[19][21][22]
-
Mass Spectrometry (MS): LC-MS is a powerful tool for both quantification and identification of impurities.[13] It offers high sensitivity and specificity. ESI-MS methods have been developed for high-throughput analysis of a broad range of boronic acids.[13][14] For trace-level analysis of boronic acids as potential mutagenic impurities, derivatization with reagents like N-methyliminodiacetic acid (MIDA) can enhance sensitivity for LC-MS/MS.[23]
-
Fluorescence Detection (Post-Column Derivatization): For analytes lacking a strong chromophore or for enhanced sensitivity and selectivity, post-column derivatization can be employed. Boronic acids react with diol-containing dyes like Alizarin or Alizarin Red S to form highly fluorescent complexes.[7][24] This reaction can be performed online after chromatographic separation, allowing for selective detection of boronic acids in complex mixtures with detection limits in the low micromolar range.[24][25][26]
Validated Experimental Protocols
The following protocols are adapted from validated methods in the scientific literature and provide a robust starting point for analysis.
Protocol 1: General RP-HPLC Method for Aromatic Boronic Acids
This protocol is adapted from systematic screening approaches for separating multiple boronic acid species and is suitable for purity analysis of free boronic acids.[2]
-
Objective: To achieve baseline separation of a mixture of structurally similar aromatic boronic acids.
-
Instrumentation:
-
HPLC or UHPLC system with a PDA or UV detector.
-
Column Heater.
-
-
Chromatographic Conditions:
Parameter Recommended Condition Rationale Column Waters XSelect™ Premier HSS T3 (e.g., 4.6 x 100 mm, 2.5 µm) HSS T3 stationary phase is compatible with 100% aqueous mobile phases, aiding retention of polar analytes. Premier columns minimize analyte-metal interactions. Mobile Phase A 0.1% Formic Acid in Water Low pH ensures boronic acids are protonated and neutral, improving retention and peak shape. Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is often preferred for good peak shape. Flow Rate 1.0 mL/min (for 4.6 mm ID) Standard flow rate for analytical scale. Column Temp. 30 °C Controlled temperature ensures reproducible retention times. Detection PDA/UV at 254 nm or 270 nm Common wavelengths for aromatic compounds. Injection Vol. 5 µL Adjust as needed based on concentration. | Gradient | 5% to 95% B over 10 minutes. Hold at 95% B for 2 min. Return to 5% B and equilibrate for 3 min. | A generic gradient to elute compounds with a range of polarities. Optimize slope for specific sample. |
-
Sample Preparation:
-
Prepare individual stock solutions of boronic acid standards at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Create a working mixture by diluting the stock solutions to a final concentration of ~0.1 mg/mL for each analyte using the same diluent.
-
Ensure samples are fully dissolved before injection.
-
Protocol 2: Fast RP-HPLC to Minimize Hydrolysis of Boronic Pinacol Esters
This protocol is based on methods specifically designed to prevent the on-column degradation of labile boronate esters.[1][10][16]
-
Objective: Accurate purity analysis of boronic pinacol esters with minimal on-column hydrolysis to the corresponding boronic acid.
-
Instrumentation:
-
Fast LC or UHPLC system with a PDA or UV detector.
-
Autosampler with temperature control.
-
-
Chromatographic Conditions:
Parameter Recommended Condition Rationale Column Waters XTerra™ MS C18 (e.g., 4.6 x 50 mm, 2.5 µm) Proven to have low silanol activity, significantly reducing the catalytic hydrolysis of boronate esters.[1][15][16] Mobile Phase A Water Crucially, no acidic modifier is used to prevent acid-catalyzed hydrolysis.[1][16] Mobile Phase B Acetonitrile --- Flow Rate 1.2 - 1.5 mL/min (for 4.6 mm ID) A higher flow rate and shorter column reduce the residence time of the analyte on the column, minimizing the opportunity for hydrolysis.[10][16] Column Temp. 35 °C Moderate temperature; studies show temperature has a minor effect compared to the stationary phase and mobile phase pH.[1][16] Detection PDA/UV at 220 nm Wavelength chosen for optimal detection of the ester. Injection Vol. 2 µL --- | Gradient | Fast Gradient: e.g., 20% to 80% B in 5 minutes. | Rapid analysis minimizes on-column time.[10][16] |
-
Sample Preparation:
Protocol 3: Selective Detection via Post-Column Derivatization with Alizarin
This protocol describes a method for the sensitive and selective detection of boronic acids, applicable for reaction monitoring or analysis in complex matrices.[24][25][26]
-
Objective: To selectively detect boronic acids by forming a fluorescent complex after HPLC separation.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Post-column reaction pump.
-
Reaction coil with temperature control.
-
Fluorescence detector.
-
-
Chromatographic Conditions (Upstream of Derivatization):
-
Use a suitable separation method, such as Protocol 1. The mobile phase should be compatible with the post-column reaction.
-
-
Post-Column Reaction (PCR) Setup:
Parameter Recommended Condition Rationale Reagent 75 µM Alizarin with 0.1% Triethylamine (TEA) in Acetonitrile Alizarin is the derivatizing agent. TEA provides the basic conditions required for the complexation reaction.[25][26] Reagent Pump Flow 0.6 mL/min This flow rate is mixed with the column eluent. Reaction Coil 3.5 m x 0.25 mm PEEK tubing Provides sufficient residence time for the reaction to occur before detection.[25][26] Reaction Temp. 50 °C Gentle heating accelerates the complex formation.[25][26] | Fluorescence Det. | λex = 469 nm λem = 610 nm | Optimal wavelengths for detecting the boronic acid-alizarin fluorescent complex.[24][25][26] |
-
Procedure:
-
Set up the HPLC system as per the separation protocol.
-
The eluent from the column outlet is directed to a T-mixer.
-
The post-column pump delivers the Alizarin reagent to the other inlet of the T-mixer.
-
The mixed stream flows through the heated reaction coil.
-
The stream then enters the fluorescence detector for selective detection of the derivatized boronic acids.
-
References
- Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
- Ni, N., et al. (2014).
- Kaan, K., et al. (2014). On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study. RSC Publishing.
- Kano, K., et al. Reaction mechanism of boronic acid with diols having high pKa in alkaline solution. Wiley Online Library.
- Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Kumar, A., et al. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
- HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies.
- Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Taylor & Francis Online.
- Structure–Reactivity Relationships in Boronic Acid–Diol Complex
- Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Applic
- A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities. International Journal of Pharmaceutical Chemistry and Analysis.
- On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods.
- View of Method Development and Validation for Quantitative Estimation of Bortezomib in its Bulk and Pharmaceutical Formulation. Journal of Pharmaceutical Research.
- RP-HPLC Method Development and Validation for Determination of Bortezomib in Bulk Drug Substance and Pharmaceutical Dosage Forms. Neuroquantology.
- Development and validation of HPLC-UV method for the estimation of Bortezomib in human plasma. ijpar.
- HPLC Analysis of Boric Acid in Borax Formulation in HILIC Mixed-Mode.
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research.
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC - NIH.
- Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities. SciSpace.
- Supplementary material for An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids. figshare.
- Chromatographic Conditions for the Analysis of Boronic Pinacol Esters.
- ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Bohrium.
- (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
- Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research.
- Boronic Acids as Ligands for Affinity Chromatography.
- Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Applic
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. LabRulez LCMS.
- A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Deriv
- Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed.
- What Causes Peak Tailing in HPLC?. Chrom Tech, Inc..
- HILIC separ
Sources
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. waters.com [waters.com]
- 3. On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Universal reaction mechanism of boronic acids with diols in aqueous solution: kinetics and the basic concept of a conditional formation constant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
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- 14. researchgate.net [researchgate.net]
- 15. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. researchgate.net [researchgate.net]
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- 18. researchgate.net [researchgate.net]
- 19. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 20. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. jddtonline.info [jddtonline.info]
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- 24. edepot.wur.nl [edepot.wur.nl]
- 25. research.wur.nl [research.wur.nl]
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Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Isoquinolin-3-ylboronic Acid
Welcome to the technical resource center for optimizing Suzuki-Miyaura cross-coupling reactions involving isoquinolin-3-ylboronic acid. This guide is designed for researchers in synthetic and medicinal chemistry who encounter challenges such as low yields, reaction stalling, and significant side-product formation with this specific, yet valuable, N-heterocyclic building block. Here, we diagnose common failure modes and provide field-proven, evidence-based solutions to transform your low-yielding reactions into successful, high-yielding transformations.
Why is this compound a "Challenging" Substrate?
The isoquinoline motif is a privileged scaffold in medicinal chemistry, but its incorporation via Suzuki coupling using the 3-boronic acid derivative is often problematic. The challenges are rooted in the inherent chemical properties of the substrate itself.
-
Catalyst Inhibition/Poisoning : The Lewis-basic nitrogen atom of the isoquinoline ring can coordinate to the electron-deficient palladium center.[1][2][3] This non-productive binding can sequester the active catalyst, leading to deactivation and significantly slowing down the catalytic cycle.[1][3]
-
Protodeboronation : This is the most common and detrimental side reaction.[4] The carbon-boron bond of heteroaryl boronic acids is susceptible to cleavage by a proton source (protolysis), replacing the boronic acid group with a hydrogen atom.[5] This process is often accelerated under the basic conditions required for the Suzuki reaction, effectively destroying the nucleophilic partner and leading to low conversion.[6][7] The electron-deficient nature of the isoquinoline ring can exacerbate this instability.[8]
-
Poor Solubility : Like many highly polar N-heterocycles, this compound and its derivatives can exhibit poor solubility in common aprotic organic solvents, leading to heterogeneous mixtures and inefficient reactions.[1]
Understanding these core issues is the first step toward rational troubleshooting and optimization.
Troubleshooting Workflow for Low Yields
Before diving into specific FAQs, use this workflow to diagnose the most likely cause of your low yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows very low conversion of my aryl halide. What is the first thing I should change?
A1: Re-evaluate your catalyst system, specifically the ligand. This is the most critical parameter for challenging N-heterocyclic couplings.
The "standard" Suzuki ligands like triphenylphosphine (PPh₃) are often inadequate for this substrate. They are not electron-rich or sterically bulky enough to promote the key steps of the catalytic cycle—oxidative addition and reductive elimination—at a rate that can outcompete catalyst deactivation by the isoquinoline nitrogen.[9][10]
The Causality: The catalytic cycle (visualized below) begins with the oxidative addition of the aryl halide to the active Pd(0) species. For the cycle to complete efficiently, the subsequent transmetalation and reductive elimination steps must be rapid. Bulky, electron-donating ligands accelerate these steps.[11] They create a sterically crowded and electron-rich palladium center that favors the formation of the C-C bond and regeneration of the Pd(0) catalyst.[12] This kinetic preference is essential to minimize the time the catalyst spends in a state vulnerable to poisoning by the isoquinoline nitrogen.
Recommended Action: Switch to a modern catalyst system employing a bulky, electron-rich biarylmonophosphine ligand.
| Ligand Class | Examples | Performance with N-Heterocycles | When to Use |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Excellent . Considered the gold standard for challenging couplings. They accelerate reductive elimination and are sterically demanding, preventing catalyst deactivation.[10][12] | This should be your first choice for any problematic isoquinoline coupling. SPhos is often a great starting point.[12] |
| N-Heterocyclic Carbenes (NHCs) | IPr, PEPPSI-IPr | Very Good . Highly electron-donating and sterically bulky, offering high stability and activity.[2][9] | An excellent alternative to Buchwald ligands, especially if phosphine sensitivity is a concern. |
| Triphenylphosphine (PPh₃) | PPh₃ | Poor to Moderate . Often leads to low conversion and requires high temperatures, which can promote decomposition.[9] | Generally avoid for this substrate class unless the coupling partner is extremely activated. |
Protocol 1: General Procedure for Improved Coupling
This protocol utilizes a modern Buchwald G3 precatalyst, which is air-stable and efficiently generates the active Pd(0) species.[13]
-
Reagent Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv, finely powdered).
-
Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the SPhos-Pd-G3 precatalyst (2 mol%).
-
Solvent Addition : Add degassed 1,4-dioxane and degassed water to create a 4:1 to 5:1 solvent mixture (final concentration of the limiting reagent should be ~0.1 M).[14][15]
-
Reaction Execution : Seal the vial tightly and heat the mixture to 80–100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS. Reactions with efficient catalysts are often complete within 1-4 hours.[16]
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Q2: I see my starting material being consumed, but my main product is isoquinoline (from protodeboronation). How can I prevent this?
A2: Your boronic acid is unstable under the reaction conditions. The solution is to either change the conditions to be milder or, more robustly, replace the boronic acid with a more stable derivative.
Protodeboronation is a direct competition with the desired transmetalation step.[5] If the C-B bond cleavage is faster than the transfer of the isoquinoline group to the palladium center, your yield will be low regardless of how active your catalyst is.
Recommended Actions (in order of preference):
-
Switch to a Stable Boron Reagent (Highest Impact) : Instead of the free boronic acid, use a derivative that slowly releases the boronic acid in situ. This keeps the instantaneous concentration of the sensitive free boronic acid low, favoring transmetalation over decomposition.[13]
| Boron Reagent | Key Advantage | Typical Conditions |
| Pinacol Ester | Commercially available or easily prepared. More stable than boronic acid.[5] | Standard Suzuki conditions, often with a stronger base like K₃PO₄ or Cs₂CO₃. |
| MIDA Boronate | Exceptionally stable, air-stable solids. Allows for sequential couplings.[5] | Requires specific hydrolysis conditions (mild aqueous base) to release the boronic acid for coupling. |
| Potassium Trifluoroborate (BF₃K) | Crystalline, air-stable salts with excellent stability.[13] | Often requires anhydrous conditions or specific activators. Can be very effective. |
| Diethanolamine (DABO) Adduct | Air- and water-stable crystalline solids that can be used directly.[11][17] | Can be used directly in protic solvents.[17] |
-
Use Milder/Anhydrous Conditions :
-
Base Selection : Protodeboronation is often base-catalyzed. Switching from a strong, highly soluble base (like NaOH) to a milder, heterogeneous base like potassium fluoride (KF) or cesium fluoride (CsF) can significantly reduce the rate of this side reaction.[18] Cesium carbonate (Cs₂CO₃) is also often effective.[14]
-
Anhydrous Conditions : Since water is a proton source, running the reaction under strictly anhydrous conditions can suppress protodeboronation.[1] This strategy requires the use of bases soluble in organic solvents, such as potassium trimethylsilanolate (TMSOK), and may benefit from additives like trimethyl borate to aid solubility and prevent catalyst poisoning.[1]
-
Protocol 2: Preparation and Use of an Isoquinolin-3-yl Diethanolamine (DABO) Boronate
This protocol provides a method to convert the unstable boronic acid into a stable, easy-to-handle solid.[11][17]
-
Adduct Formation :
-
In a vial, dissolve this compound (1.0 equiv) in a minimal amount of a solvent like THF or methanol.
-
Add diethanolamine (1.05 equiv) dropwise while stirring.
-
A white precipitate of the DABO boronate should form. Stir the slurry for 20-30 minutes.
-
Isolate the solid product by vacuum filtration, wash with a small amount of cold solvent (e.g., ether), and dry under vacuum.
-
-
Suzuki Coupling with DABO Boronate :
-
Use the isolated DABO boronate (1.5 equiv) in place of the boronic acid in Protocol 1 .
-
The presence of water in the solvent system is necessary to hydrolyze the adduct and release the boronic acid for the coupling reaction.
-
Q3: I'm using an aryl chloride as my electrophile and getting no reaction. What's wrong?
A3: Aryl chlorides are significantly less reactive than aryl bromides or iodides. The oxidative addition step is much more difficult and requires a highly active catalyst system.
The C-Cl bond is much stronger than the C-Br or C-I bond, making it harder for the Pd(0) catalyst to insert itself.[5][9] For these challenging electrophiles, both the ligand and the base become even more critical.
Recommended Actions:
-
Use the Strongest Catalyst System : This is non-negotiable for aryl chlorides. Use a highly electron-rich and bulky ligand like SPhos, XPhos, or RuPhos, preferably as a pre-formed precatalyst (e.g., XPhos-Pd-G3).[12][19] These ligands are specifically designed to facilitate the difficult oxidative addition of aryl chlorides.[10]
-
Use a Stronger Base : A stronger base is often required to facilitate the subsequent transmetalation step. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[11][20]
-
Increase Temperature : Reactions with aryl chlorides typically require higher temperatures (e.g., 100-120 °C) to overcome the high activation energy of oxidative addition.[21]
-
Confirm Electrophile Purity : Ensure your aryl chloride is pure and free of inhibitors.
| Parameter | Recommendation for Aryl Bromide/Iodide | Recommendation for Aryl Chloride |
| Catalyst/Ligand | SPhos-Pd-G3, Pd(dppf)Cl₂ may work | XPhos-Pd-G3/G4, RuPhos-Pd-G3 (more active systems) |
| Base | K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ (stronger, more activating) |
| Temperature | 80-100 °C | 100-120 °C |
| Reaction Time | Typically 1-6 hours | Can be longer, 4-24 hours |
References
-
Thomas, A. A., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Wallace, D. J., et al. (2006). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry. [Link]
-
Ciattini, S., et al. (2016). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. [Link]
-
Mondal, B. (2021). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
-
Dander, J. E., et al. (2014). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Organic Letters. [Link]
-
Netherton, M. R., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Angewandte Chemie International Edition. [Link]
-
Chawla, R., et al. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]
-
Wikipedia. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Dai, W-M., & Wu, A. (2001). Synthesis of 3,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling of o-(1-alkynyl)benzaldimines and organic halides. Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Organic Chemistry Portal. [Link]
-
Leite, D. C. S., et al. (2020). The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Wikipedia. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Ramana, M. M. V., et al. (2021). Rh(III)-catalyzed oxidative C H annulation of 3-arylisoquinolin-1-ones with diarylalkynes: Direct access to fused isoquinolinone frameworks. ResearchGate. [Link]
-
Cal, V. M., et al. (2020). Optimization of conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate Q&A. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low... How can i improvise my reaction? ResearchGate Q&A. [Link]
-
Al-Masri, O. A., et al. (2020). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]
-
S-Zr. (n.d.). Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. S-Zr Chemicals. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Bruno, N. C., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Isley, N. A., et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett. [Link]
-
Leite, D. C. S., et al. (2020). Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling. ResearchGate. [Link]
-
Vantourout, J. C., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. chem.libretexts.org [chem.libretexts.org]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protodeboronation in Cross-Coupling Reactions
Welcome to the technical support hub for managing protodeboronation in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize boronic acids and their derivatives in synthetic chemistry. Here, we move beyond simple procedural lists to provide in-depth, mechanistically grounded advice to help you diagnose, troubleshoot, and ultimately prevent this yield-reducing side reaction.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding protodeboronation.
Q1: What exactly is protodeboronation?
Protodeboronation (or protodeborylation) is a chemical reaction where the carbon-boron bond of a boronic acid or ester is cleaved and replaced by a carbon-hydrogen bond.[1] Essentially, the boronic acid functional group is replaced by a proton from a proton source, most commonly water. This results in the formation of an undesired arene byproduct instead of the intended coupled product.[1][2]
Q2: Why is protodeboronation a significant problem in Suzuki-Miyaura reactions?
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, valued for its ability to form carbon-carbon bonds.[3] However, this reaction typically requires basic conditions and often aqueous solvent mixtures to facilitate the catalytic cycle.[3][4] These very conditions, particularly the presence of a base and a proton source (like water), are known to promote the undesired protodeboronation side reaction.[2] This parasitic reaction consumes the boronic acid nucleophile, leading to reduced yields of the desired product and complicating purification due to the formation of the corresponding arene byproduct.[2][5]
Q3: What are the primary factors that accelerate protodeboronation?
The rate of protodeboronation is highly sensitive to several factors:
-
pH and Base: The reaction pH is a critical factor.[6] Base is required to activate the boronic acid for transmetalation in the Suzuki cycle, but it also catalyzes protodeboronation.[2][7] The rate of protodeboronation often increases dramatically at high pH.[6][8]
-
Substrate Electronics: The electronic nature of the organic group attached to the boron atom plays a major role. Electron-deficient arylboronic acids and certain electron-rich heterocyclic derivatives are particularly susceptible to protodeboronation.[7][9]
-
Temperature and Reaction Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation. If the desired coupling reaction is slow, the boronic acid is exposed to the decomposition-promoting conditions for a longer period.
-
Presence of Water: As a protonolysis reaction, the presence of water or other protic solvents is a key requirement for most protodeboronation pathways.[1][2]
-
Catalyst System: Recent studies have shown that even the palladium-phosphine catalyst complex itself can accelerate protodeboronation, particularly with bulky phosphine ligands.[2]
Q4: How can I quickly determine if my boronic acid is degrading?
A simple way to check for degradation is to monitor the reaction mixture over time using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to a standard of the expected protodeboronated byproduct (e.g., benzene if you started with phenylboronic acid), you can quickly identify its formation.
Visualizing the Competing Pathways
To effectively troubleshoot, it's crucial to visualize how protodeboronation competes with the productive Suzuki-Miyaura catalytic cycle.
Caption: The desired Suzuki cycle (green) vs. the competing protodeboronation pathway (red).
In-Depth Troubleshooting Guide
Presenting Problem: Your cross-coupling reaction shows low conversion of the starting aryl halide and a significant amount of the protodeboronated byproduct corresponding to your boronic acid.
Step 1: Confirm the Diagnosis
Before optimizing, confirm that protodeboronation is the primary issue.
-
Analyze Crude Reaction: Use LC-MS or GC-MS to identify the major byproduct. Confirm its mass matches the arene (Ar-H) derived from your boronic acid (Ar-B(OH)₂).
-
Run a Control Reaction: Set up a reaction containing only the boronic acid, base, and solvent (no aryl halide or palladium catalyst). Heat it under the same conditions. If you observe the formation of the Ar-H byproduct, protodeboronation is highly likely.
Step 2: Systematic Troubleshooting Workflow
Follow this workflow to systematically address the most common causes of protodeboronation.
Caption: A decision-making workflow for troubleshooting protodeboronation.
Causality Behind Troubleshooting Steps:
-
Base Selection: Strong bases like hydroxides (NaOH, KOH) create a highly basic aqueous environment that significantly accelerates protodeboronation. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) provide sufficient basicity for the catalytic cycle while being less aggressive in promoting the side reaction. Fluoride bases like KF or CsF can be particularly effective, sometimes even in anhydrous conditions.[10]
-
Solvent System: The ideal approach is to minimize or eliminate the primary proton source: water. Running the reaction under strictly anhydrous conditions is a powerful strategy.[11][12] If water is necessary for solubility or to hydrolyze a boronic ester, use the minimum amount required.
-
Reaction Kinetics: The competition between the desired coupling and undesired protodeboronation is a race against time. If the Suzuki coupling is slow, the sensitive boronic acid is exposed to harsh conditions for longer. Lowering the temperature can slow protodeboronation more than it slows the desired reaction. Alternatively, using a more active catalyst system (e.g., a more electron-rich ligand) can accelerate the Suzuki coupling, allowing it to "outrun" the decomposition pathway.[13][14]
-
Reagent Stability: The most direct approach is to use a more stable form of the boronic acid. Boronic esters, especially pinacol esters, and potassium trifluoroborate salts are generally more robust and less prone to protodeboronation than their parent boronic acids.[4][9][15]
Advanced Preventative Strategies & Protocols
For particularly sensitive substrates, proactive prevention is better than reactive troubleshooting. Here are field-proven protocols to mitigate protodeboronation from the start.
Strategy 1: Use of More Stable Boron Reagents
The inherent stability of the boron species is your first line of defense. While it is a common assumption that all boronic esters are more stable than boronic acids, the reality is more nuanced and depends on the specific ester and reaction conditions.[16] However, certain derivatives are reliably more robust.
A. Boronic Esters (Pinacol Esters)
Pinacol esters are widely used due to their high stability, ease of handling, and commercial availability.[4] They often participate in the catalytic cycle after slow hydrolysis to the boronic acid, which keeps the concentration of the more sensitive free boronic acid low at any given time.[1][4]
Protocol: Conversion of Boronic Acid to its Pinacol Ester
-
Setup: To a round-bottom flask, add the arylboronic acid (1.0 equiv), pinacol (1.1 equiv), and a suitable anhydrous solvent (e.g., Toluene or THF, ~0.5 M).
-
Drying: Add an anhydrous drying agent like magnesium sulfate (MgSO₄).[11]
-
Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC/LC-MS analysis shows complete conversion.
-
Workup: Filter off the drying agent. Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough for direct use in cross-coupling, or it can be purified by recrystallization or column chromatography.
B. Potassium Trifluoroborate Salts (ArBF₃K)
Potassium trifluoroborate salts are highly crystalline, air-stable solids that are significantly less prone to protodeboronation than boronic acids.[15][17] They act as a "slow-release" source of the boronic acid under the basic reaction conditions.[1]
Protocol: Preparation of a Potassium Aryltrifluoroborate Salt
-
Dissolution: Dissolve the arylboronic acid (1.0 equiv) in a minimal amount of methanol.
-
Addition of KHF₂: To this solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).
-
Precipitation: Stir the mixture at room temperature. The trifluoroborate salt will typically precipitate out of the solution within 30-60 minutes.
-
Isolation: Collect the crystalline solid by filtration, wash with cold water and then ether, and dry under vacuum. The resulting ArBF₃K salt is typically very pure and can be stored indefinitely.[15][17]
Strategy 2: Optimized Reaction Conditions
Careful selection of reaction parameters can dramatically suppress protodeboronation.
A. Anhydrous Suzuki-Miyaura Coupling
Eliminating water, the primary proton source, is a highly effective strategy.[11] This approach is particularly useful for boronic esters that can transmetalate directly without prior hydrolysis.
Protocol: Anhydrous Coupling using Potassium Trimethylsilanolate (TMSOK)
This protocol is adapted from methodologies developed for anhydrous coupling.[12]
-
Glassware Preparation: Ensure all glassware is oven- or flame-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Preparation: Add the aryl halide (1.0 equiv), boronic ester (e.g., neopentyl or pinacol ester, 1.2 equiv)[4], palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%) to the reaction flask.
-
Solvent Addition: Add anhydrous solvent (e.g., Toluene, THF, or Dioxane) via cannula or syringe.
-
Degassing: Degas the solution by bubbling inert gas through it for 15-20 minutes or by using freeze-pump-thaw cycles.
-
Base Addition: Add potassium trimethylsilanolate (TMSOK) (1.5 equiv) as a solid or a solution in anhydrous THF. This base is soluble in many organic solvents, creating a homogeneous reaction mixture.[11][12]
-
Reaction: Stir the reaction at the desired temperature (often room temperature to 80 °C) and monitor by TLC or LC-MS.
B. Base and Solvent Selection Guide for Sensitive Substrates
For substrates prone to protodeboronation, the choice of base is critical. This table provides a starting point for optimization.
| Base | Typical Solvent(s) | Strength | Key Considerations |
| K₃PO₄ | Dioxane/H₂O, Toluene | Moderate | Good general-purpose base, often provides a good balance between reactivity and minimizing protodeboronation. |
| K₂CO₃ | Dioxane/H₂O, DMF | Moderate | Milder than K₃PO₄. A good choice for highly sensitive substrates where stronger bases cause rapid decomposition. |
| CsF / KF | Toluene, THF, Dioxane | Mild/Anhydrous | Can be used under anhydrous or nearly anhydrous conditions, significantly reducing the proton source.[10] KF is a cost-effective option.[10] |
| Organic Bases | Toluene, Dioxane | Mild | Bases like triethylamine (Et₃N) can be used, but are often less effective for activating the boronic acid. |
| KOAc | Dioxane, tAmOH | Mild | Can be effective at lower temperatures for certain substrates.[18] |
References
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health.[Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry.[Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.[Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv.[Link]
-
Protodeboronation. Wikipedia.[Link]
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. National Institutes of Health.[Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[Link]
-
Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.[Link]
-
Protodeboronation. Organic Chemistry Portal.[Link]
-
Protodeboronation product. Reddit.[Link]
-
For the pro's (Suzuki). Reddit.[Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate.[Link]
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.[Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health.[Link]
-
Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki–Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail. Journal of the American Chemical Society.[Link]
-
Suzuki coupling with ligandless palladium and potassium fluoride. RSC Publishing.[Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki coupling with ligandless palladium and potassium fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. reddit.com [reddit.com]
Technical Support Center: Strategies for Purifying Polar Boronic Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of polar boronic acids. Given their unique chemical properties, including high polarity and the tendency to form cyclic anhydrides (boroxines), these compounds present distinct challenges in purification. This resource is designed to provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions during your experiments.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of polar boronic acids, presented in a question-and-answer format.
Issue 1: My polar boronic acid is poorly soluble in common organic solvents, making extraction and chromatography difficult.
-
Question: I'm struggling to find a suitable solvent system for liquid-liquid extraction to remove non-polar impurities from my highly polar boronic acid. What are my options?
-
Answer: This is a frequent challenge. Standard biphasic systems like ethyl acetate/water may not be effective if your boronic acid partitions poorly into the organic layer. Here are several strategies to consider:
-
Acid-Base Extraction: Capitalize on the weakly acidic nature of boronic acids. By washing your organic layer with a basic aqueous solution (e.g., 1-2 M NaOH or K₂CO₃), you can deprotonate the boronic acid, forming a boronate salt that is highly soluble in the aqueous phase.[1][2][3] This is particularly effective if your desired product is neutral.[2] Subsequent acidification of the aqueous layer will regenerate the neutral boronic acid, which may then be extracted with a more polar organic solvent or isolated by other means. Ensure the pH of the aqueous phase is sufficiently basic (pH > 10) to fully deprotonate the boronic acid.[1][4]
-
Sorbitol Extraction: The addition of sorbitol to the aqueous phase can significantly enhance the partitioning of the boronic acid into the aqueous layer.[1][5] Sorbitol, a diol, forms a water-soluble complex with the boronic acid.
-
Highly Polar Solvent Systems: For extractions involving very polar compounds, consider using solvent systems like dichloromethane/methanol.[1]
-
Issue 2: My polar boronic acid streaks badly on a silica gel column, leading to poor separation and low recovery.
-
Question: I'm attempting to purify my polar boronic acid using silica gel chromatography, but I'm observing significant tailing and I'm unable to separate it from polar impurities. What's causing this and how can I fix it?
-
Answer: The interaction between the Lewis acidic boron atom and the Lewis basic silanol groups on the silica surface is a common cause of this issue, leading to strong adsorption, streaking, and even decomposition.[2][6] Here are several effective solutions:
-
Adjusting the Mobile Phase:
-
Adding a Modifier: Incorporating a small amount of a modifier like acetic acid or triethylamine into your eluent can alter the retention of the boronic acid on the silica gel.[1]
-
Switching to a More Polar Eluent System: If you are using a hexane/ethyl acetate gradient, consider switching to a dichloromethane/methanol system for more polar compounds.[1]
-
-
Modifying the Stationary Phase:
-
Neutral Alumina: Using neutral alumina as the stationary phase instead of silica gel can mitigate the strong acidic interactions.[1][7]
-
Boric Acid-Treated Silica Gel: Impregnating the silica gel with boric acid can suppress the undesired over-adsorption of boronic esters, leading to improved recovery.[6][8]
-
-
Reverse-Phase Chromatography: For very challenging separations, reverse-phase HPLC (e.g., with a C18 column) can provide the necessary resolution.[1][9][10]
-
Issue 3: I suspect my boronic acid is forming boroxines, complicating characterization and purification.
-
Question: My NMR spectrum shows complex signals, and the apparent molecular weight of my compound seems to vary. Could this be due to boroxine formation, and how can I address this during purification?
-
Answer: Yes, this is a classic sign of boroxine formation. Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines.[11][12][13] This equilibrium can be influenced by the presence of water, temperature, and solvent.[12][13][14]
-
Controlling Water Content: Since boroxine formation is a dehydration process, ensuring the presence of a small amount of water can shift the equilibrium back towards the monomeric boronic acid.[12][13] Conversely, to isolate the boroxine, azeotropic removal of water or drying over a strong desiccant can be employed.[11]
-
Recrystallization from Aqueous Solvents: Recrystallization from hot water or aqueous solvent mixtures can often favor the isolation of the monomeric boronic acid.[5][13]
-
Hydrolytic Workup: Before purification, a mild hydrolytic workup can help to convert any boroxines back to the boronic acid.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with polar boronic acids? A1: Besides starting materials and by-products from the reaction, a common impurity is the homocoupled product. Another frequent impurity is the corresponding boroxine, the cyclic anhydride formed from the dehydration of three boronic acid molecules.[11][12]
Q2: Is recrystallization a viable purification method for polar boronic acids? A2: Absolutely. Recrystallization can be a very effective method, especially for crystalline polar boronic acids.[7] Solvents such as hot water, ethanol, or mixtures containing polar components are often successful.[5] However, for oily or non-crystalline products, other methods will be necessary.[7]
Q3: When should I consider protecting my polar boronic acid as an ester for purification? A3: If you are facing significant challenges with the purification of the free boronic acid due to its high polarity or instability, converting it to a less polar and more stable boronate ester can be an excellent strategy.[8][15] Pinacol esters are the most common choice as they are generally stable enough for column chromatography.[8]
Q4: How can I remove a polar boronic acid impurity from my desired, less polar product? A4:
-
Acid-Base Extraction: As detailed in the troubleshooting guide, washing with a basic aqueous solution is a highly effective method to selectively remove the acidic boronic acid into the aqueous layer.[1][2][3]
-
Scavenger Resins: For a more robust solution, especially for oily products, scavenger resins with diol or amine functionalities (like DEAM or Diol resins) can selectively bind and remove boronic acids.[1][2][9]
Q5: What analytical techniques are best for assessing the purity of my polar boronic acid? A5:
-
LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for analyzing boronic acids due to its high sensitivity and selectivity.[16] Techniques like UHPLC can offer rapid and efficient separation.[16][17]
-
NMR Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are invaluable for structural confirmation and purity assessment. However, be mindful of potential complexities in the spectra due to boroxine formation.[13]
-
Titration: A classic method where the boronic acid is titrated with a standard base like NaOH can be used to determine purity.[18]
Experimental Protocols & Data
Protocol 1: Purification via Diethanolamine Adduct Formation
This method is particularly useful for boronic acids that are difficult to crystallize on their own. The diethanolamine adducts are often crystalline and can be easily isolated.[5][10]
Materials:
-
Crude polar boronic acid
-
Diethanolamine
-
Diethyl ether (or other suitable non-polar solvent)
-
Saturated boric acid solution
-
Ethyl acetate (or other suitable extraction solvent)
Procedure:
-
Dissolve the crude polar boronic acid in a minimal amount of a suitable solvent.
-
Add diethanolamine (1.1 equivalents) to the solution.
-
Add diethyl ether to precipitate the diethanolamine adduct. The adduct is often a crystalline solid that will crash out of the ether.[5]
-
Isolate the crystalline adduct by filtration and wash with cold diethyl ether.
-
To regenerate the free boronic acid, suspend the adduct in a biphasic mixture of ethyl acetate and a saturated boric acid solution. The boric acid will bind to the diethanolamine.[10][19]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the purified boronic acid.
Protocol 2: Preparation of Boric Acid-Treated Silica Gel
This protocol describes the preparation of a modified stationary phase to improve the chromatographic purification of boronic esters and acids.[6]
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol
-
Ethanol
-
Rotary evaporator or vacuum oven
Procedure:
-
Prepare a 5% w/v solution of boric acid in methanol.
-
Create a slurry of the silica gel in the boric acid/methanol solution in a flask.
-
Gently agitate the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration using a Büchner funnel.
-
Wash the treated silica gel with ethanol.
-
Dry the silica gel thoroughly under vacuum until it is a free-flowing powder.[6] The boric acid-impregnated silica gel is now ready for use.
Data Summary: Solvent Polarity Index
For your convenience, the following table summarizes the polarity index of common solvents used in the purification of polar compounds.
| Solvent | Polarity Index |
| Hexane | 0.1 |
| Diethyl Ether | 2.8 |
| Ethyl Acetate | 4.4 |
| Dichloromethane | 3.1 |
| Acetone | 5.1 |
| Ethanol | 4.3 |
| Methanol | 5.1 |
| Water | 10.2 |
Visualized Workflows
Decision Tree for Purifying Polar Boronic Acids
This diagram outlines a logical workflow for selecting an appropriate purification strategy for a polar boronic acid.
Caption: A flowchart for troubleshooting common issues in polar boronic acid purification.
Boronic Acid-Boroxine Equilibrium
This diagram illustrates the reversible dehydration of a boronic acid to its corresponding boroxine.
Caption: Reversible equilibrium between a boronic acid and its boroxine trimer.
References
-
Iovine, P. M., & Korich, A. L. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Dalton Transactions, 39(7), 1423–1431. [Link]
-
Various Authors. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]
-
Ishihara, K., & Yamamoto, H. (2013). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Accounts of Chemical Research, 46(4), 877–888*. [Link]
-
Various Authors. (2017). Purification of boronic acids?. Reddit. [Link]
-
Iwasawa, T. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 995. [Link]
-
Kumar, A., et al. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. [Link]
-
Various Authors. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. [Link]
-
Ono, T., et al. (2024). Water-stable boroxine structure with dynamic covalent bonds. Nature Communications, 15(1), 1-8. [Link]
-
Wimmer, B. C., & Vasella, A. (2000). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Helvetica Chimica Acta, 83(8), 1967-1983. [Link]
-
Taylor, M. S., et al. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry, 14(44), 10456-10467. [Link]
-
Various Authors. (n.d.). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]
-
Taylor, M. S., et al. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry, 14(44), 10456-10467. [Link]
-
Raines, R. T., & Wang, B. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
-
Hall, D. G., et al. (2025). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. Angewandte Chemie. [Link]
-
Various Authors. (2025). HELP: Purifying boronic acids sucks. Reddit. [Link]
-
Kumar, A., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(7), 2053-2059. [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
-
Various Authors. (2025). Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]
-
Johnson, B. J., & Smith, R. E. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-134. [Link]
-
Turek, M., et al. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Minerals, 11(2), 220. [Link]
- Kettner, C. A., & Shenvi, A. B. (1994). Removal of boronic acid protecting groups by transesterification.
-
Various Authors. (2016). Can I remove boronic acid using Work up process?. ResearchGate. [Link]
-
Raines, R. T., & Wang, B. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]
-
AA Blocks. (2019). Chemistry Of Boronic Esters. AA Blocks. [Link]
-
Li, Y., & Yan, M. (2001). Boronate Affinity Chromatography. In: Walker, J.M. (eds) The Protein Protocols Handbook. Humana Press, Totowa, NJ. [Link]
-
TheChemistryShack. (2015). How to Purify Boric Acid (by Recrystallization). YouTube. [Link]
-
Chen, J., et al. (2023). Complexation of Boronic Acid with Chiral α-Hydroxycarboxylic Acids and the Ability of the Complexes to Catalyze α-Hydroxycarboxylic Acid Esterification. Molecules, 28(24), 8049. [Link]
Sources
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- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 9. silicycle.com [silicycle.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. zzylchem.com [zzylchem.com]
- 19. reddit.com [reddit.com]
Troubleshooting difficult Suzuki couplings with substituted boronic acids
<_*
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with substituted boronic acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic to empower your experimental design and troubleshooting efforts.
Section 1: Common Failure Modes & First Response
This section addresses the most frequent issues encountered in Suzuki-Miyaura couplings and provides a systematic approach to initial troubleshooting.
Q1: My Suzuki coupling reaction shows low to no yield. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of the foundational parameters is the most efficient path forward. Before delving into more complex optimizations, verify the following:
-
Catalyst Activity & Integrity: The heart of the reaction is the palladium catalyst. The active species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ.[1] Ensure your catalyst hasn't been deactivated by improper storage or handling. Air-sensitive Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ require careful handling under an inert atmosphere.[1]
-
Oxygen Contamination: The presence of molecular oxygen is a common culprit for low yields. Oxygen can lead to the oxidative homocoupling of your boronic acid, consuming your starting material in a non-productive pathway.[2][3] It can also lead to the oxidation and decomposition of phosphine ligands and the palladium catalyst itself.[1] Rigorous degassing of all solvents (including any water used in the system) and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction is critical.[1][2]
-
Purity and Stoichiometry of Reagents: Verify the purity of your aryl halide and boronic acid. Impurities can inhibit the catalyst. Ensure the stoichiometry is correct; typically, a slight excess (1.2–1.5 equivalents) of the boronic acid is used.[1]
-
Base and Solvent Quality: The base is crucial for activating the boronic acid for transmetalation.[4][5] Ensure it is finely powdered and anhydrous if the reaction is intended to be so. The solvent must be of sufficient purity and appropriately degassed. Poor solubility of any reactant can severely limit the reaction rate.[6]
Section 2: Challenges with Specific Boronic Acid Subclasses
Substituents on the boronic acid can dramatically alter its reactivity and stability. This section tackles issues arising from sterically hindered and electronically modified boronic acids.
Q2: I'm struggling with a sterically hindered boronic acid, particularly one with ortho-substituents. What conditions should I try?
A2: Steric hindrance, especially from ortho-substituents on the boronic acid or the aryl halide, dramatically slows down key steps in the catalytic cycle, namely transmetalation and reductive elimination.[7] To overcome this kinetic barrier, more forcing conditions and specialized catalyst systems are required.
-
Ligand Selection is Critical: This is the most important parameter to adjust. Bulky, electron-rich ligands are essential. They promote the formation of a monoligated LPd(0) species, which is more reactive in oxidative addition, and they accelerate the final reductive elimination step to release the product.[7][8]
-
Base and Solvent Choice: Stronger, non-nucleophilic bases are often necessary to facilitate the transmetalation of the hindered boronate complex.
-
Elevated Temperatures: These reactions often require higher temperatures (e.g., 80–110 °C) to provide the necessary activation energy.[1][7]
dot graph "Steric_Hindrance_Effect" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: Effect of steric hindrance on reaction rate.
Q3: My reaction with an electron-deficient boronic acid is giving low yields and significant side products. What is happening?
A3: Electron-deficient boronic acids (e.g., those with -CF₃, -CN, or -NO₂ groups) are notoriously challenging for two primary reasons:
-
Slow Transmetalation: The electron-withdrawing groups decrease the nucleophilicity of the organic group on boron, slowing down the crucial transmetalation step.[8][10]
-
Increased Susceptibility to Protodeboronation: These boronic acids are more prone to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source (like water or alcohols), replacing it with a C-H bond.[11][12]
Here’s how to address these issues:
-
Accelerate the Catalytic Cycle: The key is to use a catalyst system that is highly active, ensuring the desired cross-coupling outcompetes the decomposition pathways.[11]
-
Mitigate Protodeboronation: Since protodeboronation is a major issue, minimizing the concentration of the free boronic acid at any given time is a powerful strategy.[11][13] This is achieved using "slow-release" precursors:
-
Boronate Esters: Convert the boronic acid to a more stable pinacol (BPin) or neopentyl glycol ester. These are more resistant to protodeboronation and slowly hydrolyze under the reaction conditions to release the active boronic acid.[1][14]
-
Potassium Trifluoroborate Salts (BF₃K): These are highly stable, crystalline solids that are much less prone to protodeboronation.[1][15]
-
MIDA Boronates: These are exceptionally stable derivatives useful for complex syntheses where the boronic acid needs to survive multiple reaction steps.[11][16]
-
| Boronic Acid Derivative | Structure Example (Ar-R) | Key Advantage |
| Boronic Acid | Ar-B(OH)₂ | Readily available |
| Pinacol Boronate (BPin) | Ar-B(O₂C₂Me₄) | Increased stability, slow release[6] |
| MIDA Boronate | Ar-B(MIDA) | High stability, chromatography-compatible[11][16] |
| Potassium Trifluoroborate | Ar-BF₃K | Highly stable to air and moisture[1][15] |
Section 3: Advanced Troubleshooting & Side Reactions
Even with an optimized setup, specific undesired pathways can limit success. This section focuses on identifying and suppressing common side reactions.
Q4: My main side-product is the homocoupling of my boronic acid. What causes this and how can I stop it?
A4: The formation of a biaryl product derived from the dimerization of your boronic acid (Ar-B(OH)₂ → Ar-Ar) is a classic side reaction. The two primary causes are:
-
Presence of Oxygen: This is the most common cause. Oxygen can participate in a Pd(0)/Pd(II) cycle that leads to oxidative homocoupling.[2][3]
-
Inefficient Catalyst Turnover: If the reduction of the Pd(II) precatalyst to the active Pd(0) is slow or incomplete, the remaining Pd(II) species can mediate a stoichiometric homocoupling of the boronic acid.[2]
Solutions:
-
Rigorous Degassing: This cannot be overstated. Ensure all solvents and the reaction headspace are scrupulously purged with an inert gas to remove oxygen.[1][2]
-
Use a Pd(0) Source: Starting directly with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent issues with incomplete precatalyst reduction.[1]
-
Add a Reducing Agent: For Pd(II) precatalysts, adding a mild reducing agent like potassium formate can help ensure the complete and rapid formation of the active Pd(0) species, suppressing the Pd(II)-mediated homocoupling pathway.[2]
-
Ligand Choice: Bulky, electron-donating ligands can sterically disfavor the formation of intermediates leading to homocoupling, promoting the desired cross-coupling pathway instead.[1]
Q5: I suspect my boronic acid is decomposing via protodeboronation. How can I confirm this and prevent it?
A5: Protodeboronation results in the formation of the arene (Ar-H) corresponding to your boronic acid (Ar-B(OH)₂).[11] This side reaction is often catalyzed by base and accelerated by elevated temperatures and protic solvents (especially water).[17][18]
Confirmation and Prevention:
-
Analysis: The most direct way to confirm protodeboronation is to analyze your crude reaction mixture by GC-MS or LC-MS and look for the mass of the corresponding arene (Ar-H).
-
Preventative Strategies:
-
Use a More Stable Boron Reagent: As detailed in Q3, switching from a boronic acid to a more stable derivative like a pinacol ester (BPin) , MIDA boronate , or potassium trifluoroborate (BF₃K) is the most effective strategy.[6][13] These reagents are designed to be more resistant to premature C-B bond cleavage.[16]
-
Anhydrous Conditions: If your boronic acid is particularly sensitive, running the reaction under strictly anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane can help.[19] While water can sometimes be beneficial for dissolving inorganic bases, it can be detrimental for unstable boronic acids.[6]
-
Lower Reaction Temperature: If possible, screen for a more active catalyst system (e.g., using a more electron-rich ligand) that allows the reaction to proceed efficiently at a lower temperature, thereby reducing the rate of thermal decomposition.[20]
-
Use a "Slow-Release" Adduct: Complexing the boronic acid with diethanolamine creates a stable, crystalline solid that can be used directly.[1][21] This adduct slowly releases the boronic acid under protic coupling conditions, keeping its ambient concentration low and minimizing decomposition.[21]
-
dot graph "Troubleshooting_Workflow" { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: General troubleshooting workflow.
Section 4: Experimental Protocols
General Protocol for a Challenging Suzuki-Miyaura Coupling
This protocol is a robust starting point for difficult couplings, such as those involving sterically hindered or electronically challenging substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid derivative (e.g., pinacol ester, 1.2–1.5 equiv), and a finely powdered anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of all oxygen.[1]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[1]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane or Toluene) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[1][7]
-
Reaction: Place the sealed vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.[1]
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol for Preparation of a Diethanolamine Boronic Acid Adduct
This procedure can be used to stabilize a particularly sensitive boronic acid prior to its use in a coupling reaction.[1][21]
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride or ether).[1]
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.[1][21]
-
Precipitation & Isolation: A white solid should precipitate. Stir the resulting slurry for 15-20 minutes to ensure complete formation. Isolate the solid product by vacuum filtration.[1]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be weighed and used directly in Suzuki coupling reactions, typically in protic solvent mixtures.[1]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. books.rsc.org [books.rsc.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. reddit.com [reddit.com]
- 20. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. youtube.com [youtube.com]
Technical Support Center: Minimizing Homocoupling of Boronic Acids in Suzuki Reactions
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize a common and often persistent side reaction: the homocoupling of boronic acids. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to provide you with not just protocols, but a deeper understanding of the underlying mechanisms to empower your synthetic strategies.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding boronic acid homocoupling.
Q1: What is boronic acid homocoupling in the context of a Suzuki reaction?
A1: Boronic acid homocoupling is an undesired side reaction that results in the formation of a symmetrical biaryl, derived from the coupling of two molecules of the organoboron reagent, instead of the desired cross-coupling product between the organoboron compound and the organohalide. This byproduct can complicate purification and reduce the yield of the target molecule.
Q2: What are the primary drivers of boronic acid homocoupling?
A2: The two main culprits promoting boronic acid homocoupling are the presence of dissolved oxygen and excess Palladium(II) species in the reaction mixture.[1][2][3] Oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex, which is a key intermediate in the homocoupling pathway.[4][5] Similarly, if a Pd(II) precatalyst is used, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[1][6]
Q3: How does the choice of palladium precatalyst influence homocoupling?
A3: The oxidation state of the palladium precatalyst is a critical factor. Pd(II) sources, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, require an in situ reduction to the active Pd(0) species to enter the catalytic cycle. This reduction can be mediated by the boronic acid itself, leading to the formation of the homocoupled biaryl.[1][6] Conversely, using a Pd(0) precatalyst, like Pd(PPh₃)₄ or Pd₂(dba)₃, introduces the active catalyst directly into the reaction, which can significantly suppress this homocoupling pathway, provided the system is rigorously deoxygenated.
Q4: Can the stability of the boronic acid derivative affect the rate of homocoupling?
A4: Absolutely. The stability of the organoboron reagent is crucial. Standard boronic acids can be susceptible to various decomposition pathways, including protodeboronation and homocoupling.[6][7] Utilizing more stable derivatives like boronic acid pinacol esters (Bpin) or N-methyliminodiacetic acid (MIDA) boronates can suppress these side reactions.[8] These reagents participate in the catalytic cycle through a slower, more controlled release of the boronic acid, minimizing its concentration in the reaction medium at any given time and thus reducing the likelihood of side reactions.[7]
Q5: What is the role of ligands in mitigating homocoupling?
A5: Ligands are critical for stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃), are known to accelerate the key steps of the desired catalytic cycle: oxidative addition and reductive elimination.[9] By making the main catalytic cycle more kinetically favorable, these ligands help it to outcompete the undesired homocoupling pathway.[8]
Troubleshooting Guide
This section is designed to provide actionable solutions to specific problems you may encounter during your experiments.
Problem: My reaction analysis (TLC, LC-MS, GC-MS) shows a significant amount of a symmetrical biaryl byproduct, indicating a high level of homocoupling.
Below are potential causes and systematic troubleshooting steps to mitigate this issue.
Cause 1: Presence of Oxygen
Oxygen is a well-documented promoter of boronic acid homocoupling.[2][3] The reaction of O₂ with the Pd(0) catalyst generates a palladium peroxo complex, which readily engages in a catalytic cycle that produces the homocoupled product.[4][5]
-
Solvent Degassing: Before preparing your reaction mixture, thoroughly degas all solvents. This can be achieved by:
-
Sparging: Bubble an inert gas (Nitrogen or Argon) through the solvent for at least 30-60 minutes.[1]
-
Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three freeze-pump-thaw cycles. This involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere.
-
-
Inert Atmosphere: Assemble your reaction vessel under a positive pressure of an inert gas. Use Schlenk line techniques or a glovebox for optimal results. Ensure all glassware is dried and purged of air before use.
Cause 2: Use of a Pd(II) Precatalyst
As previously mentioned, Pd(II) species can stoichiometrically react with boronic acids to generate the homocoupled biaryl.[1][6]
If you are using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) precatalyst.
| Precatalyst Type | Examples | Rationale |
| Pd(II) | Pd(OAc)₂, PdCl₂, PdCl₂(PPh₃)₂ | Requires in-situ reduction, which can be a source of homocoupling. |
| Pd(0) | Pd(PPh₃)₄, Pd₂(dba)₃ | Directly provides the active Pd(0) catalyst, bypassing the problematic reduction step. |
Table 1: Comparison of Palladium Precatalyst Types
If you must use a Pd(II) precatalyst, the addition of a mild reducing agent can suppress homocoupling by minimizing the concentration of free Pd(II).[1][10]
-
To your reaction setup, add 1-2 equivalents of potassium formate along with your other reagents before the addition of the palladium catalyst.
-
The formate anion acts as a reductant for Pd(II) species without significantly interfering with the main catalytic cycle.[1]
| Entry | Pd Precatalyst | Additive | % Homocoupling |
| 1 | Pd(OAc)₂ | None | 15% |
| 2 | Pd(OAc)₂ | 1.5 eq. KOCHO | <2% |
Table 2: Effect of Potassium Formate on Suppressing Homocoupling with a Pd(II) Precatalyst. (Data is illustrative)
Cause 3: Suboptimal Reaction Conditions (Base, Solvent, Temperature)
The interplay of base, solvent, and temperature is complex and can significantly influence the relative rates of the desired cross-coupling and the undesired homocoupling.
-
Base Selection: The base activates the boronic acid for transmetalation.[11][12][13] For challenging substrates where the desired reaction is sluggish, homocoupling can become more prevalent. Switching to a stronger, non-nucleophilic base may accelerate the desired reaction.
| Base | Common Solvents | Characteristics |
| K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Common and effective for a wide range of substrates. |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | A stronger base, often effective for less reactive substrates.[8] |
| KF | THF, Dioxane | A milder base, useful for substrates with base-sensitive functional groups.[12] |
Table 3: Common Base and Solvent Combinations for Suzuki Reactions.
-
Solvent System: The polarity of the solvent can influence the reaction's selectivity.[14][15][16] While general rules can be hard to establish, screening different solvent systems is a standard optimization procedure. Aprotic solvents like dioxane, THF, and toluene, often with a small amount of water to aid in dissolving the base, are common starting points.[8]
-
Temperature Control: Elevated temperatures can sometimes lead to catalyst decomposition (evidenced by the formation of palladium black) and may decrease selectivity.[17] If homocoupling is an issue, try running the reaction at a lower temperature (e.g., room temperature to 80 °C), especially if you are using a highly active catalyst/ligand system.[17][18]
Mechanistic Visualization
To better understand the competing reaction pathways, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the oxygen-mediated homocoupling side reaction.
Caption: Suzuki cycle vs. the oxygen-promoted homocoupling pathway.
Troubleshooting Decision Tree
This decision tree provides a logical workflow for diagnosing and solving high homocoupling issues.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation
From the Desk of the Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed reactions. As one of the most powerful tools in modern synthetic chemistry, palladium catalysis enables the formation of countless carbon-carbon and carbon-heteroatom bonds. However, its success hinges on maintaining the catalyst's activity. Catalyst deactivation is a frequent and frustrating issue that can halt a reaction, reduce yields, and complicate purification.
This guide is designed to provide you, the researcher, with practical, field-proven insights into diagnosing, troubleshooting, and preventing catalyst deactivation. We will move beyond simple checklists to explain the chemical principles behind these phenomena, empowering you to make informed decisions in your own experiments.
Section 1: Frequently Asked Questions (FAQs) - Your First Response Guide
This section addresses the most common issues encountered during palladium-catalyzed reactions in a direct Q&A format.
Q1: My reaction mixture turned black, and the conversion has stalled. What is happening?
A1: You are likely observing the formation of "palladium black," a common manifestation of catalyst deactivation where active, soluble palladium species aggregate into inactive, elemental palladium particles.[1][2] This process, often called agglomeration or sintering, removes the catalyst from the catalytic cycle, effectively stopping your reaction.[3][4]
-
Primary Causes:
-
High Temperature: Elevated temperatures can accelerate the decomposition of the active catalyst complex, leading to aggregation.[1]
-
Ligand Dissociation: If the supporting ligand dissociates from the palladium center, the now "naked" palladium atoms are highly prone to clumping together.[1] This is particularly common with less bulky or weakly coordinating ligands.
-
Oxidation: The presence of oxygen can oxidize the active Pd(0) species to inactive Pd(II) and can also degrade sensitive phosphine ligands, which are often used to stabilize the catalyst.[1]
-
Low Ligand-to-Metal Ratio: An insufficient amount of ligand can leave palladium centers unprotected, facilitating their aggregation.[1]
-
-
Immediate Troubleshooting Steps:
-
Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate.
-
Improve Ligand Stability: Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) that binds more tightly to the palladium center.[1][5]
-
Ensure Rigorous Degassing: Thoroughly remove oxygen from solvents and reagents before use. (See Protocol 1).[1]
-
Use a Pre-catalyst: Modern pre-catalysts are designed for cleaner and more efficient generation of the active Pd(0) species, which can minimize side reactions that lead to palladium black.[6][7]
-
Q2: My reaction is sluggish, but the solution remains homogeneous and clear. What could be the issue?
A2: A stalled reaction without the formation of palladium black points towards more subtle forms of deactivation, such as catalyst poisoning or the formation of stable, off-cycle intermediates.
-
Catalyst Poisoning: This occurs when impurities in the reaction mixture bind strongly to the palladium's active sites, blocking them from participating in the catalytic cycle.[8][9]
-
Common Poisons: Sulfur-containing compounds (e.g., thiols), halides, cyanides, and certain nitrogen-containing heterocycles are notorious catalyst poisons.[3][8][9] These can be present as low-level impurities in starting materials or solvents. In directed C-H activation, strong coordination of N- or S-containing heterocycles in the substrate itself can poison the catalyst.[10]
-
Solution: Purify all starting materials and use high-purity solvents. If a substrate is suspected of poisoning, a higher catalyst loading or specialized ligands may be required.
-
-
Inhibitory Complex Formation: In some cases, reagents or products can form stable complexes with the palladium catalyst, taking it out of the active cycle. For instance, in Negishi coupling, the organozinc reagent can form heterobimetallic Pd-Zn complexes that may lower the catalyst's activity.[11][12]
-
Solution: The addition of certain salts, like LiBr in the Negishi case, can counteract the formation of these inhibitory complexes and restore catalyst activity.[11]
-
Q3: How do I know if my phosphine ligand is degrading?
A3: Phosphine ligands are crucial for stabilizing the active Pd(0) species, but they can be susceptible to degradation, primarily through oxidation to phosphine oxide.[7]
-
Signs of Degradation: The most direct way to detect ligand degradation is through ³¹P NMR spectroscopy of the reaction mixture, which will show a characteristic downfield shift for the phosphine oxide species.
-
Causes:
-
Oxygen: Trace amounts of oxygen are the primary culprit.
-
Water/Base: Some ligands can undergo hydrolysis or other reactions in the presence of water and a strong base.
-
-
Prevention:
-
Always handle air-sensitive phosphine ligands in an inert atmosphere (glovebox or Schlenk line).
-
Use rigorously dried and degassed solvents.
-
Consider using pre-catalysts where the ligand is already complexed to the palladium, which can offer greater stability.[6]
-
Section 2: A Deeper Dive into Deactivation Mechanisms
Understanding the pathways of deactivation is key to designing robust reaction conditions. The primary mechanisms can be broadly categorized as physical (sintering) or chemical (poisoning, degradation).
| Deactivation Mechanism | Description | Common Causes | Preventative Measures |
| Sintering/Agglomeration | Active Pd(0) species collide and aggregate into larger, inactive metallic clusters (palladium black).[3] | High temperature, poor ligand protection, high catalyst concentration. | Use lower temperatures, employ bulky/stabilizing ligands, use lower catalyst loading.[1][5] |
| Poisoning | Impurities or substrates bind irreversibly to the catalyst's active sites, blocking access for reactants.[8] | Sulfur, halides, nitriles, or strongly coordinating heterocycles in reagents/solvents.[9][10] | Purify all reagents and solvents, use guard columns for chromatography, or use a sacrificial agent. |
| Ligand Degradation | The supporting ligand is chemically altered, losing its ability to stabilize the palladium center. | Oxidation of phosphines to phosphine oxides, hydrolysis. | Rigorous exclusion of air and water, use of air-stable pre-catalysts.[7] |
| Change in Oxidation State | The active Pd(0) is oxidized to a less active Pd(II) state by oxidants in the mixture.[13] | Presence of oxygen, certain additives, or side reactions. | Thorough degassing, use of pre-catalysts that cleanly generate Pd(0).[1][13] |
| Leaching | For heterogeneous (supported) catalysts, the active palladium metal dissolves from the support into the solution.[3] | Occurs under hydrogen-starved conditions in slurry hydrogenations or in the presence of strong complexing agents.[3] | Maintain positive hydrogen pressure, choose a robust support material. |
Visualizing Deactivation Pathways
The following diagram illustrates the journey of an active catalyst towards various inactive states.
Caption: Major pathways for palladium catalyst deactivation.
Section 3: Troubleshooting Workflow and Experimental Protocols
When a reaction fails, a systematic approach is crucial. Use the following decision tree to guide your troubleshooting efforts.
Troubleshooting Decision Tree
Caption: A logical workflow for diagnosing failed Pd-catalyzed reactions.
Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
The exclusion of oxygen is non-negotiable for many palladium-catalyzed reactions. The Freeze-Pump-Thaw method is the gold standard for removing dissolved gases from solvents.
Materials:
-
Schlenk flask equipped with a magnetic stir bar and a high-vacuum Teflon stopcock.
-
Solvent to be degassed.
-
Cold bath (liquid nitrogen or dry ice/acetone).
-
High-vacuum pump (<100 mTorr) with a cold trap.
-
Inert gas (Argon or Nitrogen) line.
Methodology:
-
Preparation: Add the solvent to the Schlenk flask (do not fill more than half-full). Ensure the stir bar is inside.
-
Freeze: Securely clamp the flask and immerse the bottom portion in the cold bath. Allow the solvent to freeze completely solid. This is crucial to prevent bumping during the vacuum step.
-
Pump: Once the solvent is frozen solid, open the stopcock to the high-vacuum line. Allow the flask to remain under vacuum for 10-15 minutes to remove gases from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line. Remove the flask from the cold bath and allow the solvent to thaw completely. You may see bubbles evolving from the liquid as trapped gases are released.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle (steps 2-4) at least two more times (for a total of three cycles). This ensures a thorough removal of dissolved oxygen.
-
Storage: After the final thaw, backfill the flask with your inert gas (Argon or Nitrogen) and store the solvent under a positive pressure of inert gas.
Protocol 2: General Lab-Scale Catalyst Regeneration
For deactivated heterogeneous catalysts (e.g., Pd on Carbon) or cases where palladium has precipitated, a regeneration procedure can sometimes restore activity. This protocol is a general guideline and may require optimization.
Disclaimer: Always perform regeneration procedures in a well-ventilated fume hood with appropriate personal protective equipment.
Methodology (Adapted from literature procedures[14][15]):
-
Isolation: If the catalyst is heterogeneous (e.g., Pd/C), filter the reaction mixture to recover the solid catalyst. If palladium black has precipitated, it can be collected via filtration or centrifugation.
-
Washing: Wash the isolated solid extensively with the reaction solvent and then with a non-coordinating solvent like hexane to remove adsorbed organic residues. Dry the solid under vacuum.
-
Acid/Solvent Treatment:
-
Rinse and Dry: Filter the catalyst from the acid/solvent mixture. Wash it thoroughly with deionized water until the filtrate is neutral, followed by a final rinse with ethanol or acetone.
-
Drying: Dry the washed catalyst thoroughly in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for several hours.
-
Re-activation (Reduction): Before reuse, the regenerated catalyst, which may be in an oxidized state (PdO), often needs to be re-reduced to active Pd(0). This can be achieved by placing the catalyst under a hydrogen atmosphere or by using a chemical reducing agent in the reaction setup.
References
- Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
-
Li, J., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. [Link]
-
StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum. StudySmarter. [Link]
-
Ordóñez, S., et al. (2019). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Semantic Scholar. [Link]
- Google Patents. (n.d.). Regeneration of palladium hydrogenation catalyst.
-
DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. DCL Inc. [Link]
-
Majeed, M. A. (2020). Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. Science Signpost Publishing Inc.[Link]
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van der Meer, M., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. [Link]
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Chen, G., et al. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. [Link]
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D. G. Gusev. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
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Wikipedia. (n.d.). Catalyst poisoning. Wikipedia. [Link]
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Koszinowski, K., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]
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Wikipedia. (n.d.). Palladium black. Wikipedia. [Link]
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Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Koszinowski, K., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Request PDF - ResearchGate. [Link]
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Technical Support Center: Synthesis of Complex Isoquinoline Derivatives
Welcome to the Technical Support Center for the synthesis of complex isoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of these vital heterocyclic scaffolds. Isoquinoline frameworks are central to numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antimicrobial, and neuroprotective properties.[1][2] However, their synthesis is often fraught with challenges, from controlling regioselectivity to minimizing tenacious side reactions.
This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter in the lab. We will delve into the causality behind experimental choices, offering not just protocols, but a deeper understanding of the underlying chemical principles to empower your synthetic strategies.
Section 1: Troubleshooting Classical Isoquinoline Syntheses
The traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, remain cornerstones of organic synthesis.[1][3] However, each comes with its own set of common pitfalls.
Bischler-Napieralski Reaction: Low Yields and Side Reactions
The Bischler-Napieralski reaction is a powerful method for producing 3,4-dihydroisoquinolines from β-arylethylamides, which can be subsequently oxidized to isoquinolines.[4][5]
FAQ 1: My Bischler-Napieralski reaction is failing or giving very low yields. What are the primary culprits?
Low yields in this reaction often point to a few key factors:
-
Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will significantly hinder the cyclization. The reaction is most effective with electron-donating groups on the benzene ring.[4][6]
-
Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to drive the reaction to completion.[4][7]
-
Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. While heating is often necessary, excessively high temperatures can lead to decomposition and tar formation.[4]
Troubleshooting Guide: Improving Bischler-Napieralski Reaction Yields
| Problem | Potential Cause | Recommended Solution | Citation |
| Low or no conversion | Deactivated aromatic ring | If possible, start with a more electron-rich β-phenylethylamine. Consider alternative synthetic routes if the substrate cannot be changed. | [4] |
| Weak dehydrating agent | For stubborn substrates, consider stronger dehydrating agents like P₂O₅ in refluxing POCl₃ or triflic anhydride (Tf₂O) with 2-chloropyridine for milder conditions. | [4][7][8] | |
| Tar formation | Excessive heat or prolonged reaction time | Carefully control the reaction temperature. Monitor the reaction by TLC or LC-MS and work up as soon as the starting material is consumed. | [4] |
FAQ 2: I'm observing a significant amount of a styrene byproduct. How can I suppress this?
The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis, known as the retro-Ritter reaction . This occurs when the nitrilium ion intermediate fragments.[4][8][9]
Mitigation Strategies for the Retro-Ritter Reaction:
-
Solvent Choice: Using the corresponding nitrile as the solvent can shift the reaction equilibrium away from the styrene byproduct according to Le Chatelier's principle.[8][9]
-
Modified Reagents: A modified procedure using oxalyl chloride can form an N-acyliminium intermediate, which avoids the formation of the nitrilium ion that leads to the retro-Ritter side reaction.[8][9]
Pictet-Spengler Reaction: Mastering Regioselectivity
The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines (THIQs) from β-arylethylamines and an aldehyde or ketone.[10][11] A primary challenge, especially with substituted β-phenethylamines, is controlling the regioselectivity of the cyclization.
FAQ 3: My Pictet-Spengler reaction is producing a mixture of regioisomers. How can I control the cyclization position?
The regiochemical outcome is a battle between kinetic and thermodynamic control, heavily influenced by the electronic and steric nature of the substituents on the aromatic ring and the reaction conditions.[12]
Troubleshooting Guide: Controlling Regioselectivity in the Pictet-Spengler Reaction
| Desired Isomer | Favored Conditions | Explanation | Citation |
| 6-substituted (para-cyclization) | Strong acidic conditions (e.g., TFA, HCl) and higher temperatures. | These conditions favor the thermodynamically more stable product. The strong acid protonates the iminium ion, increasing its electrophilicity and favoring attack at the most nucleophilic position (para to an activating group). | [12] |
| 8-substituted (ortho-cyclization) | Neutral or slightly basic pH, especially with a meta-hydroxyl group. | This is often the kinetically favored product. At neutral pH, a zwitterionic intermediate can form, which may favor the ortho-cyclization pathway. | [12] |
Experimental Workflow: Optimizing Pictet-Spengler Regioselectivity
Caption: Troubleshooting workflow for Pictet-Spengler regioselectivity.
Pomeranz-Fritsch Reaction: Navigating Harsh Conditions
The Pomeranz-Fritsch reaction synthesizes isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[13] It often requires harsh conditions, such as concentrated sulfuric acid and high temperatures, which can lead to low yields and byproduct formation.[14][15]
FAQ 4: My Pomeranz-Fritsch reaction is giving a low yield and a lot of charring. What can I do?
The key to a successful Pomeranz-Fritsch reaction is finding the balance between achieving cyclization and avoiding degradation.
-
Substrate Reactivity: Electron-donating groups on the benzaldehyde facilitate the electrophilic cyclization step and generally lead to cleaner reactions. Electron-withdrawing groups can make the reaction very difficult.[14]
-
Acid Catalyst: The choice and concentration of the acid are critical. Too little acid results in a stalled reaction, while too much or too strong an acid can cause decomposition.[14]
-
Temperature Control: Inadequate temperature leads to incomplete conversion, while excessive heat promotes side reactions and charring.[14]
Troubleshooting Guide: Optimizing the Pomeranz-Fritsch Reaction
| Problem | Potential Cause | Recommended Solution | Citation |
| Low Yield/Decomposition | Harsh reaction conditions | Screen alternative acid catalysts. Trifluoroacetic anhydride and lanthanide triflates have been used as milder alternatives to concentrated sulfuric acid. Systematically screen the acid concentration. | [9][13] |
| Inappropriate temperature | Carefully optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal byproduct formation. | [14] | |
| Deactivated Substrate | Electron-withdrawing groups on the benzaldehyde | Consider modified procedures or alternative synthetic routes if yields remain low. The Schlittler-Muller modification, using a benzylamine and glyoxal semiacetal, can be an effective alternative. | [16][17] |
Section 2: Challenges in Modern Synthetic Methods
Modern methods, particularly transition-metal-catalyzed C-H activation and annulation reactions, offer powerful, atom-economical routes to complex isoquinolines.[18][19] However, they are not without their own challenges.
FAQ 5: My transition-metal-catalyzed C-H activation/annulation reaction is not working. What should I check?
The success of these reactions hinges on the careful interplay of the catalyst, oxidant, directing group, and reaction partners.
-
Catalyst Deactivation: The active catalytic species can be sensitive to air, moisture, and impurities in the starting materials or solvents.
-
Oxidant Incompatibility: The choice of oxidant is crucial and substrate-dependent. Common oxidants include Cu(OAc)₂ or Ag₂CO₃.
-
Directing Group Issues: The directing group must effectively coordinate to the metal center to facilitate C-H activation. Steric hindrance near the directing group can inhibit the reaction.
-
Substrate Scope Limitations: Some functional groups on the starting materials can interfere with the catalytic cycle.
Troubleshooting Flowchart for C-H Activation Reactions
Caption: Step-by-step troubleshooting for C-H activation reactions.
Section 3: Purification of Complex Isoquinoline Derivatives
FAQ 6: I'm struggling with the purification of my isoquinoline derivative. What are some effective strategies?
The basic nitrogen atom in the isoquinoline core can complicate purification by standard silica gel chromatography.
-
Tailing on Silica Gel: The basic nitrogen interacts strongly with the acidic silanol groups on the silica surface, leading to significant tailing and poor separation.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (~1%) or ammonia in methanol, to the eluent system. This will neutralize the acidic sites on the silica gel.
-
-
Complex Mixtures: Crude reaction mixtures can contain starting materials, byproducts, and residual reagents.
-
Solution 1: Acid-Base Extraction: Utilize the basicity of the isoquinoline. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The protonated isoquinoline will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified isoquinoline back into an organic solvent.
-
Solution 2: Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Screening different solvent systems is key. For purifying isoquinoline itself from coal tar fractions, multi-step crystallization has been shown to achieve high purity.[20][21]
-
References
-
Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]
- International Journal of Pharmaceutical Sciences. (n.d.). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences.
- BenchChem. (n.d.). Technical Support Center: Bischler–Napieralski Reaction Troubleshooting. BenchChem.
- ResearchGate. (2017). recent advances in the synthesis of isoquinoline and its analogue: a review.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Recent isoquinoline synthesis methods.
- BenchChem. (n.d.). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. BenchChem.
- Natural Product Reports. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Royal Society of Chemistry.
- ResearchGate. (2023). Recent Advances in the 3d‐Transition‐Metal‐Catalyzed Synthesis of Isoquinolines and its Derivatives.
- NIH. (n.d.). Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics.
- BenchChem. (n.d.).
- BenchChem. (n.d.). Improving the regioselectivity of the Pictet-Spengler reaction for substituted tetrahydroisoquinolines. BenchChem.
- Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Organic Chemistry Portal.
- Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia.
- MDPI. (n.d.). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI.
- ResearchGate. (n.d.). Regioselectivity of Pictet—Spengler Cyclization: Synthesis of Halotetrahydroisoquinolines.
- ResearchGate. (n.d.). Pomeranz–Fritsch reaction.
- MDPI. (n.d.).
- MDPI. (2024).
- ResearchGate. (n.d.). Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation.
- BenchChem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines. BenchChem.
- ACS Publications. (n.d.). Effect of pH on the regioselectivity of Pictet-Spengler reactions of 3-hydroxyphenethylamines with formaldehyde and acetaldehyde. The Journal of Organic Chemistry.
- BenchChem. (n.d.). troubleshooting Oxa-Pictet–Spengler reaction side reactions. BenchChem.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
- Wikipedia. (n.d.). Isoquinoline. Wikipedia.
- NIH. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal.
- Grokipedia. (n.d.). Pictet–Spengler reaction. Grokipedia.
- Google Patents. (n.d.). CN103641780A - Method for purifying isoquinoline from crude product of coal tar.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific LLC.
- Organic-Chemistry.org. (n.d.). Pictet-Spengler Reaction - Common Conditions. Organic-Chemistry.org.
- Guidechem. (2023). How can Isoquinoline be purified?. Guidechem.
- Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
- ACS Publications. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters.
- Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Wikipedia.
- Thermo Fisher Scientific. (n.d.). Pomeranz-Fritsch Reaction. Thermo Fisher Scientific.
- ChemicalBook. (2019).
- Wikipedia. (n.d.). Bischler–Napieralski reaction. Wikipedia.
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry.
- MDPI. (n.d.).
- NIH. (n.d.). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation.
- YouTube. (2022). Bischler-Napieralski Reaction. YouTube.
- YouTube. (2021). Reactions of Isoquinoline | TYBSc Chemistry. YouTube.
- NIH. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope.
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Side reactions in Suzuki-Miyaura coupling and how to avoid them
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes. Drawing from established protocols and mechanistic insights, this resource provides practical solutions to frequently encountered challenges.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and actionable solutions.
Issue 1: Low Yield of the Desired Product with Significant Formation of a Hydrocarbon Byproduct Corresponding to the Boronic Acid Starting Material.
Question: My Suzuki-Miyaura reaction has a low yield, and I've identified a significant byproduct that is just the arene from my boronic acid. What is happening and how can I fix it?
Answer: This is a classic case of protodeboronation , where the carbon-boron bond of your organoboron reagent is cleaved and replaced by a proton from the reaction medium.[1][2] This side reaction consumes your nucleophilic coupling partner, leading to a reduced yield of the desired cross-coupled product.[1] The key to resolving this is to ensure the rate of the Suzuki coupling is significantly faster than the rate of protodeboronation.
Causality & Mitigation Strategies:
-
Harsh Basic Conditions: Strong bases and high pH can accelerate protodeboronation.[1]
-
Elevated Temperatures: High reaction temperatures increase the rate of both the desired coupling and the undesired protodeboronation.[1]
-
Solution: Lower the reaction temperature. Operating in the 60-80 °C range can significantly slow the rate of protodeboronation while still allowing the Suzuki coupling to proceed, especially when using a highly active catalyst system.[1]
-
-
Inefficient Catalyst System: A slow or inefficient catalyst provides more time for the boronic acid to decompose.[1]
-
Boronic Acid Instability: Some boronic acids, especially those of electron-rich heterocycles like thiophenes or vinyl boronic acids, are inherently prone to protodeboronation.[5][6]
-
Solution 1: Use of Boronic Esters or Trifluoroborates: Convert the unstable boronic acid to a more robust derivative like a pinacol (BPin) ester, MIDA boronate ester, or a potassium organotrifluoroborate salt (R-BF₃K).[2][7][8] These derivatives often exhibit greater stability and can participate in a "slow release" of the active boronic acid, keeping its concentration low and minimizing side reactions.[9][10][11]
-
Solution 2: Anhydrous Conditions: While some water is often necessary to dissolve the base and facilitate the catalytic cycle, excessive water can promote protodeboronation.[1] Using anhydrous solvents and reagents where possible can be beneficial.
-
Workflow for Mitigating Protodeboronation
Caption: A decision-tree workflow for troubleshooting protodeboronation.
Issue 2: Significant Formation of a Symmetrical Biaryl Byproduct Derived from the Boronic Acid.
Question: My reaction mixture contains a significant amount of a homocoupled product (Ar-Ar from my Ar-B(OH)₂). Why is this happening?
Answer: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling . This side reaction is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[5][12] During the homocoupling process, two molecules of the boronic acid are coupled together, and any Pd(II) present is reduced to the catalytically active Pd(0).[5]
Causality & Mitigation Strategies:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. This not only removes the active catalyst from the desired cross-coupling cycle but also generates the Pd(II) species that can directly mediate homocoupling.[13][14]
-
Solution: Ensure the rigorous exclusion of oxygen. This is achieved by thoroughly degassing all solvents (including water) and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintaining a positive pressure of inert gas throughout the reaction is crucial.[12][15] A common method is to bubble the inert gas through the stirred reaction mixture for 10-15 minutes.[15]
-
-
Use of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, an in-situ reduction to Pd(0) is required to initiate the catalytic cycle. This reduction can occur via the homocoupling of two boronic acid molecules.[5]
-
Solution: While some initial homocoupling might be unavoidable with Pd(II) precatalysts, minimizing oxygen will prevent re-oxidation and further homocoupling. Alternatively, using a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst that efficiently generates Pd(0) can reduce the extent of this initial side reaction.
-
-
High Temperature: Excessive heat can sometimes favor homocoupling.
-
Solution: Run the reaction at the lowest effective temperature that still provides a reasonable rate for the desired cross-coupling.
-
Protocol for Rigorous Degassing
-
Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, boronic acid/ester, and a finely powdered base.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.[15]
-
Solvent Addition: Add the anhydrous and degassed solvent(s) via syringe.
-
Final Degassing: Bubble the inert gas through the stirred reaction mixture for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and any additional ligand.
-
Reaction: Heat the sealed vessel to the desired temperature.
Issue 3: Formation of a Dehalogenated Byproduct.
Question: I am observing the formation of a byproduct where the halide on my electrophile has been replaced by a hydrogen atom. What causes this dehalogenation?
Answer: The dehalogenation of the aryl halide starting material is another common side reaction.[5] After the initial oxidative addition step, the resulting Ar-Pd(II)-X complex can react with a hydride source in the reaction mixture. Subsequent reductive elimination of Ar-H regenerates the Pd(0) catalyst and produces the dehalogenated byproduct.[5]
Causality & Mitigation Strategies:
-
Hydride Source: The hydride can originate from various components in the reaction mixture. Amine bases (like triethylamine) or alcoholic solvents can be oxidized by the palladium complex, generating a palladium-hydride species.[5]
-
Solution:
-
Choice of Base: Use a non-coordinating, milder base like K₃PO₄, Cs₂CO₃, or K₂CO₃ instead of amine bases if dehalogenation is a problem.
-
Solvent Selection: Aprotic solvents such as dioxane, THF, or toluene are generally preferred. If an alcohol is used as a co-solvent, minimizing its amount or switching to a different solvent system might be necessary.
-
-
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can increase the likelihood of dehalogenation.
-
Solution: Monitor the reaction closely and stop it once the starting material is consumed. Running the reaction at a lower temperature can also help minimize this side reaction.
-
| Side Reaction | Primary Cause | Key Mitigation Strategy |
| Protodeboronation | Excess water, strong base, high temp | Use milder base (K₃PO₄), lower temp, or a stabilized boron reagent (e.g., BPin)[1] |
| Homocoupling | Presence of Oxygen, Pd(II) species | Rigorous degassing with inert gas (Ar/N₂)[12][15] |
| Dehalogenation | Hydride sources (e.g., amine bases) | Use non-coordinating inorganic bases (e.g., K₂CO₃)[5] |
Visualizing the Suzuki-Miyaura Cycle and Competing Side Reactions
The following diagrams illustrate the desired catalytic cycle and the pathways of the major side reactions discussed.
Caption: The core Suzuki-Miyaura catalytic cycle.
Caption: Pathways for common Suzuki-Miyaura side reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction is not working at all (zero conversion). What are the first things I should check? A1: When a reaction fails completely, systematically check the following:
-
Catalyst Activity: Ensure your palladium catalyst is active. Pd(0) sources can degrade upon prolonged exposure to air. If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction. Consider using a fresh bottle or a different batch of catalyst.[16]
-
Inert Atmosphere: The presence of oxygen can kill the active Pd(0) catalyst.[17] Ensure your degassing procedure is thorough.
-
Base: The base is crucial for activating the boronic acid.[3][18] Ensure you have added the correct equivalent of a suitable base and that it is of good quality (e.g., finely powdered and dry if required).
-
Reagent Purity: Impurities in starting materials or solvents can poison the catalyst. Ensure all reagents are of sufficient purity.
-
Solubility: All components must have some solubility in the reaction medium at the reaction temperature. If reagents are not dissolving, consider a different solvent system.[15]
Q2: My reaction turns black immediately. Is this normal? A2: The formation of a black precipitate, known as "palladium black," indicates the decomposition of the soluble palladium catalyst into insoluble palladium metal.[4] This is often associated with a failed or low-yielding reaction because it removes the active catalyst from the solution. Common causes include the presence of oxygen, impurities, or excessively high temperatures.[4][17]
Q3: How do I choose the right ligand for my reaction? A3: Ligand choice is critical and often substrate-dependent. Here are some general guidelines:
-
Electron-rich and Bulky Ligands: Ligands like SPhos, XPhos, or other dialkylbiarylphosphines are excellent for challenging substrates, such as unreactive aryl chlorides or sterically hindered partners.[4][5] Electron-rich ligands promote the rate-limiting oxidative addition step, while bulky ligands facilitate the final reductive elimination step.[5][18]
-
N-Heterocyclic Carbenes (NHCs): These are another class of highly effective ligands, known for their strong electron-donating ability and thermal stability.[18]
-
Screening: Often, the optimal ligand must be determined empirically by screening a small set of representative ligands.
Q4: Can I run a Suzuki coupling without a phosphine ligand? A4: Yes, "ligand-free" Suzuki couplings are possible, particularly in protic solvents like water or alcohols, or with highly polar aprotic solvents like DMF.[19] In these cases, the solvent molecules or other species in the reaction mixture can act as weak ligands to stabilize the palladium catalyst. However, these systems are generally less versatile and may not be suitable for challenging substrates. Heterogeneous catalysts like Pd on carbon (Pd/C) can also be used without added soluble ligands.[19]
Q5: What is the role of water in a Suzuki reaction? A5: Water often plays multiple beneficial roles. It is an excellent solvent for many inorganic bases like K₂CO₃ or K₃PO₄, ensuring their availability in the reaction.[17] It can also influence the catalytic cycle, sometimes accelerating the transmetalation step. However, as discussed, excess water can promote protodeboronation, so the amount should be controlled, typically in a mixture with an organic solvent like dioxane, THF, or toluene.[1]
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. White Rose Research Online. Available at: [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchGate. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. Available at: [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society. Journal of the American Chemical Society. Available at: [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation | The Journal of Physical Chemistry B - ACS Publications. ACS Publications. Available at: [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. Scite.ai. Available at: [Link]
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Optimizing Suzuki Coupling Reactions - CovaSyn. CovaSyn. Available at: [Link]
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Suzuki reaction - Wikipedia. Wikipedia. Available at: [Link]
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Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. Journal of the American Chemical Society. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. National Institutes of Health. Available at: [Link]
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Protodeboronation - Wikipedia. Wikipedia. Available at: [Link]
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Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. ChemistryViews. Available at: [Link]
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CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling - Books. Royal Society of Chemistry. Available at: [Link]
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Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. National Institutes of Health. Available at: [Link]
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Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. ArODES. Available at: [Link]
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Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available at: [Link]
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Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
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Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv. ChemRxiv. Available at: [Link]
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Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ACS Publications. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Reddit. Available at: [Link]
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Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. ACS Publications. Available at: [Link]
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Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. ACS Publications. Available at: [Link]
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Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. University of Windsor. Available at: [Link]
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Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. Reddit. Available at: [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. National Institutes of Health. Available at: [Link]
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Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Reddit. Available at: [Link]
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The Suzuki Reaction - Andrew G Myers Research Group. Harvard University. Available at: [Link]
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Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction - ResearchGate. ResearchGate. Available at: [Link]
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Suzuki Coupling - YouTube. YouTube. Available at: [Link]
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Technical Support Center: Enhancing Boronic Acid Stability for Synthetic Applications
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and field-proven insights into overcoming the inherent instability of boronic acids in synthetic applications. By understanding the mechanisms of decomposition and employing robust stabilization strategies, you can significantly improve the efficiency, reproducibility, and scope of your chemical transformations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of boronic acids.
Q1: What are the primary decomposition pathways for boronic acids?
A1: Boronic acids are susceptible to several decomposition pathways that can compromise their integrity and reactivity in synthetic protocols. The two most prominent pathways are:
-
Protodeboronation: This is a prevalent side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This process is highly dependent on factors such as the reaction's pH, the electronic properties of the organic substituent, and the presence of metal catalysts.[1][2] Both acid- and base-catalyzed mechanisms for protodeboronation have been identified.[1][3]
-
Oxidation: Boronic acids can undergo oxidative degradation to the corresponding alcohol or phenol, particularly in the presence of air or other oxidizing agents.[4][5] This degradation can be accelerated by heat, base, and certain catalysts, which can significantly reduce the yield of desired cross-coupling products.[6]
Q2: I've noticed that some of my boronic acids are particularly unstable. Which types require special attention?
A2: Yes, certain classes of boronic acids are notoriously unstable and prone to rapid decomposition.[7] You should exercise particular caution with:
-
2-Heterocyclic boronic acids (e.g., 2-furyl, 2-thienyl, 2-pyridyl)[6]
-
Vinyl boronic acids [6]
-
Cyclopropyl boronic acids [6]
These boronic acids can decompose on the benchtop under air through protodeboronation, oxidation, and/or polymerization.[6]
Q3: How does pH affect the stability of my boronic acid during a reaction?
A3: The pH of the reaction medium is a critical factor influencing the stability of boronic acids. Mechanistic studies have shown that both acidic and basic conditions can promote protodeboronation.[1] The speciation of the boronic acid, which is pH-dependent, plays a crucial role in its susceptibility to decomposition.[1][8] For instance, under basic conditions, the formation of the boronate species ([R-B(OH)3]⁻) can precede a rate-limiting reaction with water, leading to protodeboronation.[1]
Q4: What are boroxines, and should I be concerned about their formation?
A4: Under anhydrous conditions or in the solid state, three molecules of a boronic acid can undergo dehydration to form a six-membered cyclic trimer called a boroxine. While this is often a reversible process, the formation of boroxines can complicate the accurate determination of stoichiometry for your reactions and affect dissolution rates.
Q5: What are the best practices for storing and handling boronic acids to maximize their shelf-life?
A5: Proper storage and handling are crucial for preserving the integrity of your boronic acids. Here are some key recommendations:
-
Storage Conditions: Store boronic acids in a cool, dry, and dark place.[9][10] A desiccator or a glovebox with an inert atmosphere is ideal. Avoid exposure to moisture and air.[11]
-
Inert Atmosphere: For particularly sensitive boronic acids, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.
-
Segregation: Store boronic acids away from strong oxidizing agents, bases, and protic substances.[12][13]
-
Handling: When handling boronic acids, especially those known to be unstable, work quickly and minimize their exposure to the atmosphere. Using a glovebox or a Schlenk line for weighing and dispensing is best practice.
Section 2: Troubleshooting Guide for Synthetic Applications
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during reactions involving boronic acids, with a focus on the Suzuki-Miyaura cross-coupling reaction.
Q1: My Suzuki-Miyaura cross-coupling reaction is giving low yields, and I suspect my boronic acid is decomposing. How can I confirm this and what should I do?
A1: Low yields in Suzuki-Miyaura reactions are frequently attributed to the decomposition of the boronic acid coupling partner.[14] Protodeboronation of the starting material is a common culprit.
Troubleshooting Steps:
-
Analyze the Byproducts: Carefully analyze your crude reaction mixture by LC-MS or GC-MS to identify potential byproducts. The presence of the protodeboronated arene or heteroarene is a strong indicator of boronic acid decomposition.
-
Employ a Stabilization Strategy: The most effective solution is to protect the boronic acid to prevent its premature decomposition. The use of N-methyliminodiacetic acid (MIDA) boronates is a highly recommended strategy.[6][7] MIDA boronates are air-stable, crystalline solids that are unreactive under standard cross-coupling conditions but can slowly release the active boronic acid in situ under specific basic conditions.[6][15] This "slow-release" approach ensures a low, steady concentration of the boronic acid, minimizing its decomposition while allowing for efficient transmetalation.[14][16]
Featured Protocol: The "Slow-Release" Strategy using MIDA Boronates
This protocol describes the use of an air-stable MIDA boronate in a Suzuki-Miyaura cross-coupling reaction, which is particularly useful for reactions involving unstable boronic acids or slow-reacting halides.[6]
Experimental Protocol:
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl/heteroaryl halide (1.0 equiv), the MIDA boronate (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the phosphine ligand (e.g., SPhos, 10 mol%).
-
Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 7.5 equiv) and the solvent system (e.g., 5:1 dioxane/H₂O, 0.07 M).[6] The use of a mild base like K₃PO₄ is crucial for achieving the slow release of the boronic acid.[6]
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (e.g., 60-100 °C) and monitor the progress of the reaction by TLC, LC-MS, or GC-MS.[6]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Q2: I am working with a particularly challenging (electron-rich and sterically hindered) aryl chloride. My cross-coupling yields are poor even with a fresh bottle of boronic acid. What's going on?
A2: Challenging coupling partners, such as unactivated aryl chlorides, react slowly in the catalytic cycle.[6] This extended reaction time provides a greater opportunity for the boronic acid to decompose before it can participate in the desired transmetalation step.[6]
Causality and Solution:
The issue here is a kinetic mismatch: the rate of boronic acid decomposition is competitive with or even faster than the rate of cross-coupling. The "slow-release" strategy using MIDA boronates is exceptionally well-suited to address this challenge.[6][7] By maintaining a very low concentration of the free boronic acid, its decomposition is minimized, allowing for efficient coupling even with slow-reacting electrophiles.[6] In many cases, using a MIDA boronate can dramatically improve yields for these difficult couplings.[6][7]
Q3: I need to perform a multi-step synthesis and carry a boronic acid functionality through several transformations. How can I protect it effectively?
A3: Carrying a free boronic acid through multiple synthetic steps is often not feasible due to its instability.[17] Protecting the boronic acid as a more robust derivative is the standard approach.
Recommended Protecting Groups:
-
Pinacol Esters (Bpin): These are one of the most common protecting groups for boronic acids.[18] They are generally stable to chromatography and a range of reaction conditions.[18][19]
-
N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates offer exceptional stability and are often crystalline, free-flowing solids that are stable on the benchtop indefinitely.[11][20] They are compatible with a wide array of chemical transformations that would otherwise be incompatible with free boronic acids.[20] The MIDA group can be cleaved under mild aqueous basic conditions to regenerate the boronic acid.[11]
Diagram of MIDA Boronate Protection and Slow Release
Caption: Workflow for stabilizing boronic acids using MIDA protection and subsequent slow release in cross-coupling.
Section 3: Data and Protocols
Table 1: Comparison of Cross-Coupling Yields with Freshly Prepared Boronic Acids vs. MIDA Boronates
This table summarizes the significant improvement in yields observed when using air-stable MIDA boronates in Suzuki-Miyaura cross-coupling reactions compared to their freshly prepared, unstable boronic acid counterparts.[6]
| Entry | Unstable Boronic Acid | Yield with Boronic Acid (%) | MIDA Boronate | Yield with MIDA Boronate (%) |
| 1 | 2-Benzofuranboronic acid | 50 | 2-Benzofuranyl MIDA boronate | 92 |
| 2 | 2-Thiopheneboronic acid | 37 | 2-Thiophenyl MIDA boronate | 94 |
| 3 | 2-Indoleboronic acid | 14 | 2-Indolyl MIDA boronate | 93 |
| 4 | Vinylboronic acid | (less effective) | Vinyl MIDA boronate | (significantly more effective) |
Data adapted from Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(14), 5052–5053.[6]
Protocol for the Preparation of a MIDA Boronate
This protocol provides a general procedure for the protection of a boronic acid with N-methyliminodiacetic acid.[17]
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the boronic acid (1.0 equiv), N-methyliminodiacetic acid (1.1 equiv), and a suitable solvent (e.g., toluene or a toluene/DMSO mixture).
-
Azeotropic Removal of Water: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue heating until no more water is collected.
-
Isolation: Cool the reaction mixture to room temperature. The MIDA boronate may precipitate from the solution. If so, collect the solid by filtration, wash with a non-polar solvent (e.g., hexanes), and dry in vacuo. If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization. MIDA boronates are generally stable to silica gel chromatography.[11][20]
Diagram of Boronic Acid Decomposition Pathways
Caption: The two primary decomposition pathways of boronic acids.
References
-
Introduction, Interconversion and Removal of Boron Protecting Groups. American Chemical Society. (2016). [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Gillis, E. P., et al. Journal of the American Chemical Society, 131(14), 5052–5053. (2009). [Link]
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Protodeboronation. Wikipedia. [Link]
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The Slow-Release Strategy in Suzuki–Miyaura Coupling. Lennox, A. J. J., & Lloyd-Jones, G. C. Angewandte Chemie International Edition, 52(29), 7362-7370. (2013). [Link]
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The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. Li, Y., et al. RSC Advances, 7(58), 36567-36571. (2017). [Link]
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Protecting Groups for Boronic Acids. Chem-Station. (2016). [Link]
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Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Docker, A., et al. Nature Communications, 10(1), 1-8. (2019). [Link]
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Improving the oxidative stability of boronic acids through stereoelectronic effects. Jay, D. N., et al. Proceedings of the National Academy of Sciences, 118(10), e2013691118. (2021). [Link]
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Boronic acids protecting groups with standard deprotecting conditions. ResearchGate. [Link]
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Boronic acid with high oxidative stability and utility in biological contexts. Jay, D. N., et al. Proceedings of the National Academy of Sciences, 118(10), e2013691118. (2021). [Link]
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A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Gillis, E. P., et al. Journal of the American Chemical Society, 131(14), 5052-5053. (2009). [Link]
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3 - Organic Syntheses Procedure. Organic Syntheses. [Link]
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MIDA boronate. Chem-Station. (2014). [Link]
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Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Springsteen, G., & Wang, B. The Journal of Organic Chemistry, 67(23), 8171-8176. (2002). [Link]
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How to Store Boric Acid. Lab Alley. [Link]
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Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Cox, P. A., et al. Journal of the American Chemical Society, 139(36), 12536-12546. (2017). [Link]
- Protecting groups for boronic acids.
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The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. (2022). [Link]
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Acid-promoted metal-free protodeboronation of arylboronic acids. Wang, C., et al. RSC Advances, 7(59), 37095-37099. (2017). [Link]
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A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. Murphy, J. M., et al. The Journal of Organic Chemistry, 76(22), 9317-9323. (2011). [Link]
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Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Al-Zoubi, R. M., et al. Journal of the American Chemical Society, 138(29), 9139-9147. (2016). [Link]
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The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol. [Link]
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Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. (2021). [Link]
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N-Methyliminodiacetate (MIDA): A Useful Protecting Group for the Generation of Complex Organoboron Compounds. Knack, D. J., & Waters, M. L. Australian Journal of Chemistry, 64(11), 1435-1437. (2011). [Link]
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Boronic acid with high oxidative stability and utility in biological contexts. PubMed. (2021). [Link]
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MIDA Boronate Stabilized Polymers as a Versatile Platform for Organoboron and Functionalized Polymers. He, C., & Pan, X. Macromolecules, 53(10), 3700-3708. (2020). [Link]
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Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Springsteen, G., & Wang, B. The Journal of Organic Chemistry, 67(23), 8171-8176. (2002). [Link]
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The preparation of N-methyliminodiacetic acid protected alkynyl boronates. Munin. (2010). [Link]
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Stability of Boronic Esters to Hydrolysis: A Comparative Study. Oxford Academic. (2009). [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. da Silva, J. F., et al. Molecules, 26(19), 5801. (2021). [Link]
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Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. (2009). [Link]
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Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Dračínský, M., et al. Organic & Biomolecular Chemistry, 18(1), 110-118. (2020). [Link]
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Development of Organic Transformations Based on Protodeboronation. Cheon, C.-H. ACS Symposium Series, 1236, 123-140. (2016). [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Lennox, A. J. J., & Lloyd-Jones, G. C. Journal of the American Chemical Society, 134(18), 7431-7441. (2012). [Link]
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Corrosive Storage Guidelines. University of California, Santa Cruz. [Link]
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Borate handling and storage. U.S. Borax. [Link]
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Chemical Storage Guide. University of California, Santa Cruz. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Alternatives for Isoquinolin-3-ylboronic Acid in Cross-Coupling Reactions
Introduction: The Enduring Importance of the Isoquinoline Scaffold
The isoquinoline motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional organic materials.[1] Its prevalence drives a continuous demand for robust and versatile synthetic methods to construct and functionalize this key heterocycle. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging C-C bonds, and historically, isoquinolin-3-ylboronic acid has been a go-to reagent for introducing the isoquinoline-3-yl moiety.
However, as drug development pipelines demand more complex molecules and synthetic routes become more ambitious, the inherent limitations of certain boronic acids have become a significant bottleneck. This guide provides a comprehensive comparison of modern alternatives to this compound, offering researchers a strategic toolkit to overcome common challenges and select the optimal reagent for their specific cross-coupling needs. We will delve into boronic acid surrogates that enhance stability, explore alternative coupling paradigms that bypass boronic acids entirely, and examine synthetic strategies that build the isoquinoline ring from the ground up.
The Core Challenge: The Instability of Heteroaromatic Boronic Acids
While wonderfully reactive in the desired catalytic cycle, many boronic acids, especially electron-deficient and 2-heterocyclic derivatives, are prone to decomposition.[2][3][4] This instability manifests in several ways that can compromise synthetic efficiency and reproducibility:
-
Protodeboronation: The cleavage of the C–B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This is often accelerated by the basic and heated conditions of the coupling reaction itself.
-
Oxidation: The C–B bond can be susceptible to oxidation, leading to the formation of phenols or other undesired byproducts.
-
Polymerization/Dehydration: Boronic acids can self-condense to form boroxines (cyclic trimers), which can alter their solubility, reactivity, and stoichiometry in the reaction.
These degradation pathways mean that this compound can have a limited shelf-life and its in situ decomposition can compete with the desired cross-coupling, leading to diminished yields, particularly when using less reactive coupling partners like aryl chlorides.[3]
Part 1: Boronic Acid Surrogates — The "Protected and Release" Strategy
The most direct solution to the instability problem is to use a surrogate—a more stable precursor that generates the reactive boronic acid in situ under the reaction conditions. This "slow-release" approach maintains a low, steady concentration of the active boronic acid, favoring the productive cross-coupling pathway over decomposition.[2][3]
Potassium Organotrifluoroborates (R-BF₃K)
Potassium organotrifluoroborates are highly crystalline, free-flowing solids that exhibit exceptional stability to air and moisture, allowing for indefinite storage on the benchtop.[5][6][7][8] This stability stems from the formation of a tetracoordinate boron center, which protects the vacant p-orbital from unwanted side reactions.
Mechanism of Action: Under the aqueous basic conditions of a typical Suzuki-Miyaura reaction, the trifluoroborate salt undergoes slow hydrolysis to release the corresponding boronic acid, which then enters the catalytic cycle.[5]
Advantages:
-
Superb Stability: Resistant to air and moisture, ensuring long shelf-life and consistent quality.[6]
-
Ease of Handling: Crystalline solids that are easy to weigh and handle without special precautions.[6][7]
-
High Purity: Often easily purified by recrystallization.
Limitations:
-
Chromatography: Their salt-like nature can make them incompatible with standard silica gel chromatography, which can be a drawback in multi-step syntheses.[9]
-
Hydrolysis Dependence: The reaction's success is contingent on efficient hydrolysis, which may require careful optimization of the base and solvent system.
N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates represent a transformative advance in organoboron chemistry, providing an exceptionally stable and versatile platform for cross-coupling.[10][11][12] The tridentate MIDA ligand binds to the boron atom, creating a stable, sp³-hybridized center that is unreactive under anhydrous cross-coupling conditions.[13]
Mechanism of Action: MIDA boronates are inert to the anhydrous conditions often used for selective coupling. However, under mild aqueous basic conditions (e.g., using K₃PO₄), they undergo a controlled, slow hydrolysis to release the boronic acid.[3][14] This unique feature makes them ideal for challenging couplings and is the cornerstone of Iterative Cross-Coupling (ICC) , a powerful strategy for the automated synthesis of complex small molecules.[10][11][15]
Advantages:
-
Exceptional Stability: MIDA boronates are stable to air, moisture, and, critically, silica gel chromatography.[10][12]
-
Broad Reagent Compatibility: They are tolerant of a wide range of common synthetic reagents, allowing for chemical modifications on other parts of the molecule without disturbing the boronate.[9][16]
-
Enables Iterative Synthesis: Their unique "on/off" reactivity is the key to building molecules in a stepwise, controlled fashion, much like peptide synthesis.[10][11]
-
Commercial Availability: A large and growing library of MIDA boronate building blocks is commercially available.[11]
Limitations:
-
Higher Molecular Weight: The MIDA ligand adds to the molecular weight of the reagent.
-
Deprotection Required: The final step in a synthesis often requires a dedicated hydrolysis step to release the boronic acid or its product.
Figure 1: The "Slow-Release" strategy for Suzuki-Miyaura coupling.
Part 2: Alternative Coupling Paradigms
Instead of modifying the boron nucleophile, an alternative approach is to change the coupling strategy entirely, using different precursors for the isoquinoline moiety.
Decarboxylative Cross-Coupling
This modern strategy utilizes readily available and stable isoquinoline-3-carboxylic acids as coupling partners for organic halides.[17] The reaction, often enabled by metallaphotoredox catalysis, proceeds with the extrusion of carbon dioxide (CO₂) as a benign byproduct.[18][19][20]
Mechanism of Action: A photocatalyst, upon irradiation, activates the carboxylic acid, leading to decarboxylation and the formation of an isoquinolin-3-yl radical or organometallic intermediate. This species is then captured by a second catalyst (e.g., Nickel) in a cross-coupling cycle with an aryl halide.[18]
Advantages:
-
Stable Precursors: Carboxylic acids are generally highly stable, inexpensive, and abundant.[17]
-
Avoids Sensitive Reagents: This approach completely bypasses the need for air- and moisture-sensitive organometallic reagents (B, Sn, Zn, Mg).[17]
-
High Functional Group Tolerance: The mild conditions often tolerate a wide array of functional groups.[18]
Limitations:
-
Developing Field: While powerful, the methodology is newer, and reaction optimization may be less routine than for traditional cross-couplings.
-
Specialized Equipment: Requires a setup for photochemical reactions (e.g., LED photoreactor).
C–H Activation and Annulation
Perhaps the most step-economical approach is to construct the substituted isoquinoline ring system itself as part of the coupling process. These methods typically involve the transition-metal-catalyzed reaction of a simpler aromatic precursor (like a benzamide or benzaldimine) with a coupling partner, such as an alkyne.[21][22][23][24]
Mechanism of Action: A directing group on the aromatic precursor (e.g., the imine nitrogen) coordinates to a metal catalyst (commonly Rh(III) or Pd(II)), facilitating the activation of an ortho C–H bond. This metallacyclic intermediate then undergoes insertion with an alkyne, followed by reductive elimination and aromatization to yield the final isoquinoline product.[25][26]
Advantages:
-
Atom and Step Economy: Builds molecular complexity rapidly from simple, readily available starting materials.[24]
-
Access to Diverse Structures: Allows for the synthesis of highly substituted and complex isoquinolines that would be challenging to prepare otherwise.[21][24]
Limitations:
-
Substrate Scope: The reaction is often dependent on the presence of a suitable directing group.
-
Catalyst Cost: Often relies on expensive precious metal catalysts like rhodium.
Figure 2: Comparison of synthetic disconnection strategies.
Comparative Performance Summary
| Feature | This compound | K-Trifluoroborate | MIDA Boronate | Carboxylic Acid | C-H Activation Precursor |
| Reagent Stability | Low to Moderate | High[5][6] | Very High[10][12] | Very High[17] | High |
| Handling | Can require inert atmosphere | Benchtop stable | Benchtop stable | Benchtop stable | Benchtop stable |
| Chromatography | Yes (if stable) | No (generally)[9] | Yes[10][12] | Yes | Yes |
| Key Advantage | Commercially available | Excellent shelf-life | Enables iterative synthesis, reagent compatible[11][16] | Bypasses organometallics[17] | High step-economy[24] |
| Key Limitation | Instability[2][3] | Hydrolysis optimization | Higher MW, deprotection | Newer methodology | Requires directing group |
| Mechanism | Suzuki-Miyaura | Suzuki-Miyaura | Suzuki-Miyaura | Decarboxylative Coupling | C-H Activation/Annulation |
| Typical Catalyst | Pd | Pd | Pd | Ni/Photocatalyst | Rh, Pd |
Experimental Protocols: Field-Proven Methodologies
The following protocols are representative examples. Researchers should always perform appropriate reaction optimization for their specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with an Air-Stable MIDA Boronate
This protocol is adapted from the slow-release conditions developed by Burke and coworkers, ideal for coupling with challenging aryl chlorides.[3]
-
Reaction Setup: To an oven-dried Schlenk tube, add isoquinolin-3-yl MIDA boronate (1.0 equiv.), the aryl chloride (1.2 equiv.), Pd₂(dba)₃ (2.5 mol%), and SPhos (10 mol%).
-
Atmosphere Control: Seal the tube with a septum, and purge with argon for 10 minutes.
-
Solvent and Base Addition: Add anhydrous 1,4-dioxane (to 0.1 M) followed by degassed water (1/5th of the dioxane volume). Finally, add powdered, anhydrous K₃PO₄ (3.0 equiv.).
-
Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with a Potassium Trifluoroborate Salt
This protocol is adapted from typical conditions for coupling organotrifluoroborate salts.[27]
-
Reaction Setup: To a vial, add potassium isoquinolin-3-yltrifluoroborate (1.1 equiv.), the aryl bromide (1.0 equiv.), Pd(OAc)₂ (3 mol%), RuPhos (6 mol%), and Cs₂CO₃ (3.0 equiv.).
-
Solvent Addition: Add 1,4-dioxane and water (10:1 ratio, to 0.2 M).
-
Causality Note: Cesium carbonate is a strong base often used to promote the necessary hydrolysis of the trifluoroborate to the active boronic acid. The presence of water is essential for this step.[5]
-
-
Reaction: Seal the vial and heat to 100 °C in a heating block for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Follow the same procedure as described in Protocol 1.
Protocol 3: Rh(III)-Catalyzed C-H Annulation to Synthesize a 3,4-Disubstituted Isoquinoline
This protocol is a representative example of a modern C-H activation strategy for building the isoquinoline core.[25][26]
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl aldimine (1.0 equiv.), [Cp*RhCl₂]₂ (2.5 mol%), and Cu(OAc)₂·H₂O (2.1 equiv.) as an oxidant.
-
Atmosphere Control: Seal the tube and purge with argon.
-
Reagent Addition: Add the internal alkyne (1.2 equiv.) and anhydrous 1,2-dichloroethane (to 0.1 M).
-
Causality Note: The Rh(III) catalyst is the active species for C-H activation. The copper(II) acetate acts as a stoichiometric oxidant to regenerate the active Rh(III) catalyst in the catalytic cycle.[25]
-
-
Reaction: Heat the mixture at 80-100 °C for 16-24 hours.
-
Workup: Cool the reaction, filter through a pad of celite to remove metal salts, and rinse with dichloromethane. Concentrate the filtrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography.
Conclusion: Choosing the Right Tool for the Job
The synthesis of isoquinoline-containing molecules has evolved far beyond a single reagent. The choice of a coupling partner for the isoquinoline-3-yl position is a strategic decision that should be guided by the specific demands of the synthesis.
-
For robustness, reliability, and multi-step syntheses , particularly those involving automation or iterative strategies, MIDA boronates are the undisputed state-of-the-art, offering unparalleled stability and control.[10][11]
-
For cost-effective, large-scale syntheses where long-term storage of the building block is a priority, potassium trifluoroborates offer a stable and easy-to-handle alternative.[6]
-
When seeking to avoid organoboron reagents entirely or to leverage orthogonal reactivity, decarboxylative coupling provides a powerful and modern alternative with excellent functional group tolerance.[17]
-
For the rapid construction of complex, substituted isoquinolines from simple precursors, C-H activation/annulation strategies are exceptionally powerful, offering high atom and step economy.[24]
By understanding the distinct advantages and mechanistic underpinnings of each alternative, researchers can design more efficient, reliable, and innovative synthetic routes to the next generation of isoquinoline-based medicines and materials.
References
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Gillis, E. P., et al. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]
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Gandeepan, P., et al. (2015). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters. [Link]
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Wang, L., et al. (2018). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI. [Link]
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Song, G., et al. (2015). Isoquinoline skeleton synthesis via chelation-assisted C−H activation. Tetrahedron Letters. [Link]
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Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. CORE. [Link]
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Utkina, N., et al. (2020). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. National Institutes of Health. [Link]
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International Journal of Pharmaceutical Sciences. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences. [Link]
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Li, J., et al. (2018). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. National Institutes of Health. [Link]
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Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. University of Illinois IDEALS. [Link]
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Molander, G. A., & Dreher, S. D. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]
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Organic Syntheses. (2007). POTASSIUM-1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses. [Link]
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Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]
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Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society. [Link]
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Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
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Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]
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Dai, G., & Larock, R. C. (2001). Synthesis of 3,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling of o-(1-alkynyl)benzaldimines and organic halides. Organic Letters. [Link]
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Dai, G., & Larock, R. C. (2002). Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. The Journal of Organic Chemistry. [Link]
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Knapp, D. M., et al. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. National Institutes of Health. [Link]
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Dick, G. R., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Institutes of Health. [Link]
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ResearchGate. (2022). Synthesis of 1‐substituted isoquinolones from Grignard reagents. ResearchGate. [Link]
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King, P. T. A., et al. (2019). Metallaphotoredox-Catalyzed Decarboxylative sp3–sp3 Coupling with Iso(thio)chroman and Tetrahydroisoquinoline Cores. ResearchGate. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Organic Syntheses. (2011). SELECTIVE MONO-SUZUKI-MIYAURA COUPLING OF 1,4-DIBROMO-2,5-DIFLUOROBENZENE: 4-BROMO-2,5-DIFLUORO-4'-(N,N-DIMETHYLAMINO)BIPHENYL. Organic Syntheses. [Link]
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Wikipedia. Decarboxylative cross-coupling. Wikipedia. [Link]
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Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
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Magano, J. (2022). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]
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Stuart, D. R., et al. (2009). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society. [Link]
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King, P. T. A., et al. (2019). Metallaphotoredox-Catalyzed Decarboxylative sp3–sp3 Coupling with Iso(thio)chroman and Tetrahydroisoquinoline Cores. ResearchGate. [Link]
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ChemRxiv. (2024). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. ChemRxiv. [Link]
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Dai, G., & Larock, R. C. (2002). Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. figshare. [Link]
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Molander, G. A., & Jean-Gérard, L. (2011). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. National Institutes of Health. [Link]
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Reichle, Z. L., et al. (2021). Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers with Isotopically-Labeled Grignard Reagents. National Institutes of Health. [Link]
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Bag, A., et al. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. National Institutes of Health. [Link]
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Isom, E. L., et al. (2010). Synthesis of Bifunctional Potassium Acyltrifluoroborates. Organic Letters. [Link]
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Stuart, D. R., et al. (2009). Isoquinoline synthesis via rhodium-catalyzed oxidative cross-coupling/cyclization of aryl aldimines and alkynes. PubMed. [Link]
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Cui, X., et al. (2020). Rhodium-Catalyzed Atroposelective Oxidative C–H/C–H Cross-Coupling Reaction of 1-Aryl Isoquinoline Derivatives with Electron-Rich Heteroarenes. Journal of the American Chemical Society. [Link]
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Organic Chemistry Portal. Potassium allyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
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A Researcher's Guide to the Validation of Isoquinoline-Derived Inhibitors for ROCK1 Kinase
This guide provides an in-depth, objective comparison and validation framework for isoquinoline-derived inhibitors targeting Rho-associated coiled-coil containing protein kinase 1 (ROCK1). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic rationale for experimental choices, ensuring a robust and self-validating approach to inhibitor characterization. We will focus on well-established isoquinoline-derived compounds, such as Fasudil, as exemplars to illustrate these validation principles.
The Rationale for Rigorous ROCK1 Inhibitor Validation
The Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that act as crucial downstream effectors of the small GTPase RhoA.[1][2] The RhoA/ROCK signaling pathway is a central regulator of cellular functions, including cytoskeletal organization, cell motility, contraction, and proliferation.[3][4] Given the implication of aberrant ROCK signaling in a spectrum of diseases from cardiovascular conditions to cancer, the development of specific ROCK inhibitors is of significant therapeutic interest.[1][2]
The isoquinoline scaffold has proven to be a fertile ground for the development of ROCK inhibitors. However, the journey from a promising chemical entity to a validated pharmacological tool requires a multi-faceted and rigorous validation process. This guide will delineate a logical progression of experiments, from initial biochemical potency to cellular activity and selectivity profiling, providing the necessary context and detailed methodologies to empower your research.
The ROCK1 Signaling Cascade: A Visual Overview
A foundational understanding of the ROCK1 signaling pathway is paramount to designing and interpreting validation assays. The following diagram illustrates the canonical activation of ROCK1 and its key downstream effectors.
Caption: The RhoA/ROCK1 signaling pathway and points of inhibition.
Comparative Analysis of Isoquinoline-Derived ROCK Inhibitors
A critical first step is to compare the biochemical potency of the inhibitor against well-characterized alternatives. Fasudil and Y-27632 are common benchmarks in the field.
| Inhibitor | Target(s) | IC50 / Ki (ROCK1) | IC50 / Ki (ROCK2) | Key Selectivity Notes | Reference(s) |
| Fasudil | ROCK1, ROCK2 | Ki: 0.33 µM | IC50: 0.158 µM | Also inhibits PKA, PKC, and PKG at higher concentrations.[5] | [5][6] |
| Y-27632 | ROCK1, ROCK2 | Ki: 140 nM | Ki: 300 nM | Exhibits >200-fold selectivity over other kinases like PKC, PKA, and MLCK.[7][8] | [7][8] |
| Hydroxyfasudil | ROCK1, ROCK2 | Ki: 0.17 µM | Not specified | Active metabolite of Fasudil; more potent than the parent compound.[6] | [6] |
| Ripasudil | ROCK1, ROCK2 | IC50: 51 nM | IC50: 19 nM | Approved for glaucoma treatment in Japan.[6] | [6] |
Note: IC50 and Ki values can vary depending on the assay conditions.
A Multi-tiered Approach to Experimental Validation
The validation of a novel isoquinoline-derived ROCK1 inhibitor should follow a logical and stepwise progression, moving from in vitro biochemical assays to more complex cell-based models. This orthogonal approach provides a robust and comprehensive characterization of the compound's activity.
Caption: A tiered workflow for ROCK1 inhibitor validation.
Tier 1: In Vitro Biochemical Potency Assessment
Causality: The initial and most direct assessment of an inhibitor's efficacy is to measure its ability to block the enzymatic activity of purified ROCK1 in a controlled, cell-free environment. This allows for the determination of key potency metrics like IC50.
Protocol: In Vitro ROCK1 Kinase Assay (Luminescent)
This protocol is based on the principles of the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[9][10]
Materials:
-
Purified, active ROCK1 enzyme
-
ROCK1 substrate (e.g., S6 peptide or recombinant MYPT1)[11][12]
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[12]
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Test inhibitor (solubilized in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., Y-27632)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor and the positive control in the kinase buffer. Include a vehicle-only control (e.g., DMSO).
-
Reaction Setup: In a 384-well plate, add the following to each well in the specified order:
-
Kinase buffer
-
Test inhibitor, positive control, or vehicle
-
ROCK1 enzyme
-
ROCK1 substrate
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for ROCK1, if known.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[12]
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[9]
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data to the vehicle control (100% activity) and a no-ATP control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Tier 2: Cellular Target Engagement
Causality: Demonstrating that an inhibitor can engage and inhibit its target within the complex environment of a living cell is a critical step. This is typically achieved by measuring the phosphorylation status of a direct downstream substrate of ROCK1.[13][14] Myosin phosphatase target subunit 1 (MYPT1) is an excellent biomarker for this purpose.[11][14]
Protocol: Western Blot Analysis of Phospho-MYPT1
Materials:
-
Cell line expressing ROCK1 (e.g., Panc-1, HeLa)
-
Complete cell culture medium
-
Test inhibitor
-
Serum-free medium (for starvation, if required)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Thr853), anti-total MYPT1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
If necessary, serum-starve the cells to reduce basal ROCK activity.
-
Treat the cells with various concentrations of the test inhibitor for a predetermined time (e.g., 1-4 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MYPT1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate and image the blot using a digital imager.
-
Stripping and Reprobing: Strip the membrane and reprobe with antibodies for total MYPT1 and a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-MYPT1 signal to the total MYPT1 and loading control signals.
Tier 3: Cellular Phenotypic Response
Causality: Once target engagement is confirmed, the next logical step is to assess whether this engagement translates into a functional cellular response consistent with ROCK1 inhibition. Assays that measure cell migration or contraction are highly relevant.[15]
Protocol: Wound Healing (Scratch) Assay for Cell Migration
Materials:
-
Cell line with migratory potential (e.g., MDA-MB-231)[16]
-
Complete cell culture medium
-
Test inhibitor
-
24-well plates
-
P200 pipette tip or a specialized scratch assay tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and grow them to a confluent monolayer.
-
Creating the "Wound": Using a P200 pipette tip, make a straight scratch through the center of the monolayer.[17]
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Add fresh medium containing different concentrations of the test inhibitor or a vehicle control.
-
Imaging: Immediately after creating the scratch, capture images of the wound at defined points along the scratch (Time 0).
-
Incubation: Incubate the plates under normal cell culture conditions.
-
Time-course Imaging: Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition relative to the initial wound area. Compare the rate of closure between the treated and control groups.
Tier 4: Kinome-wide Selectivity Profiling
Causality: A critical aspect of inhibitor validation is understanding its selectivity. An inhibitor that interacts with numerous off-target kinases can produce misleading results and has a higher potential for toxicity.[18] Profiling the inhibitor against a large panel of kinases is essential to determine its selectivity profile.[18][19]
Methodology: This is typically performed as a service by specialized companies. The general principle involves screening the test inhibitor at a fixed concentration (e.g., 1 µM) against a panel of hundreds of purified kinases. The percent inhibition for each kinase is determined. For significant "hits," a full dose-response curve is then generated to determine the IC50 for each off-target kinase.
Data Interpretation: The results are often visualized as a "kinome tree" to illustrate the selectivity of the compound. A highly selective inhibitor will only show significant inhibition of the target kinase(s). The selectivity can be quantified using metrics like the Selectivity Score (S-score), which represents the number of off-target kinases inhibited above a certain threshold at a given concentration.
Conclusion
The validation of an isoquinoline-derived ROCK1 inhibitor is a comprehensive process that requires a thoughtfully designed series of experiments. By progressing through the tiers of validation—from biochemical potency to cellular engagement, phenotypic response, and finally, kinome-wide selectivity—researchers can build a robust and reliable data package. This systematic approach, grounded in the principles of causality and orthogonal validation, is indispensable for the confident application of these powerful pharmacological tools in both basic research and therapeutic development.
References
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Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. (n.d.). PubMed. [Link]
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Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. (n.d.). PubMed. [Link]
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Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. (n.d.). PMC. [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central. [Link]
-
Rho Kinase (ROCK) Inhibitors. (n.d.). PMC. [Link]
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Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. (2024). MDPI. [Link]
-
What is the mechanism of Fasudil Hydrochloride Hydrate?. (2024). Patsnap Synapse. [Link]
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Computational analysis of kinase inhibitor selectivity using structural knowledge. (2016). Bioinformatics, 32(12), i335–i343. [Link]
-
What are ROCK2 inhibitors and how do you quickly get the latest development progress?. (2023). Patsnap Synapse. [Link]
-
A ROCK1 Inhibitior Fasudil Alleviates Cardiomyocyte Apoptosis in Diabetic Cardiomyopathy by Inhibiting Mitochondrial Fission in a Type 2 Diabetes Mouse Model. (2022). Frontiers in Pharmacology. [Link]
-
Rho kinase inhibitor. (n.d.). Wikipedia. [Link]
-
Kinase selectivity profiling by inhibitor affinity chromatography. (2009). Semantic Scholar. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC. [Link]
-
Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. (2009). Journal of Medicinal Chemistry. [Link]
-
ROCK1 feedback regulation of the upstream small GTPase RhoA. (2012). PubMed. [Link]
-
Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. (2018). PMC. [Link]
-
Rho Kinase (ROCK) Activity Assay, 96-Well. (n.d.). Cell Biolabs, Inc. [Link]
-
Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. (2024). Frontiers in Pharmacology. [Link]
-
ROCK Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
-
The ROCK signaling pathway with focus on survival and regeneration. (n.d.). ResearchGate. [Link]
-
Rho-GTPase-ROCK-downstream effectors signaling pathway. (n.d.). ResearchGate. [Link]
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Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil. (n.d.). ResearchGate. [Link]
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Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. (2022). MDPI. [Link]
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Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. (2018). ResearchGate. [Link]
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Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. (2011). PubMed. [Link]
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Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides. (n.d.). PMC. [Link]
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ROCK1 Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
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A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). PNAS. [Link]
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Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. (n.d.). PubMed Central. [Link]
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Use and properties of ROCK-specific inhibitor Y-27632. (n.d.). ResearchGate. [Link]
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The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells. (n.d.). PubMed Central. [Link]
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ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium. (2016). PMC. [Link]
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Strategic development and validation of Isoquinoline-Derived inhibitors targeting ROCK1 kinase. (2024). ResearchGate. [Link]
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Comparative study of palladium catalysts for Suzuki-Miyaura coupling
An In-Depth Guide to Palladium Catalysts for Suzuki-Miyaura Coupling: A Comparative Study for the Modern Chemist
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] Its significance, recognized with the 2010 Nobel Prize in Chemistry, is particularly profound in the pharmaceutical and materials science industries, where the construction of complex biaryl and substituted aromatic structures is paramount.[4][5] The success of this reaction, however, is not automatic; it hinges critically on the judicious selection of the palladium catalyst system.
This guide offers a comparative analysis of the most prevalent palladium catalysts employed in the Suzuki-Miyaura coupling. Moving beyond a mere catalog of options, we will delve into the mechanistic reasoning behind catalyst choice, supported by experimental data, to empower researchers, scientists, and drug development professionals to optimize their synthetic strategies.
The Heart of the Reaction: The Catalytic Cycle
To intelligently select a catalyst, one must first understand its role. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[6] This cycle comprises three fundamental steps:
-
Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts itself into the carbon-halide bond of the electrophile (typically an aryl or vinyl halide). This step, which forms a Pd(II) intermediate, is often the rate-determining step of the entire process.[3][7][8] The reactivity of the halide is crucial, generally following the order: I > OTf > Br > Cl.[7]
-
Transmetalation : In this step, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center, displacing the halide. This process requires activation by a base, which coordinates to the boron atom, increasing the nucleophilicity of the organic group and facilitating its transfer.[7][9][10]
-
Reductive Elimination : The final step involves the coupling of the two organic groups attached to the palladium center. A new carbon-carbon bond is formed, yielding the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[6][7][11]
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.<[2]/p>
Procedure:
-
Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. [2]2. Seal the tube with a rubber septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere. [2]3. Solvent Addition : Add the degassed toluene and degassed water via syringe. [2]4. Reaction Execution : Place the tube in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours. Monitor the reaction's progress using an appropriate technique like TLC or GC-MS. [2]5. Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. [2]6. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [2]7. Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the final biaryl product. [2]
Conclusion
The selection of a palladium catalyst for Suzuki-Miyaura coupling is a critical decision that profoundly impacts reaction efficiency, scope, and practicality. While highly active homogeneous systems based on bulky, electron-rich phosphine and NHC ligands offer unparalleled reactivity for challenging substrates, palladacycles provide a balance of high stability and activity. For applications where catalyst removal and recycling are paramount, such as in large-scale industrial processes, heterogeneous catalysts remain an invaluable option. By understanding the mechanistic roles of the catalyst components and leveraging the comparative data available, chemists can navigate the vast landscape of options to select the optimal catalyst system, transforming a synthetic challenge into a routine success.
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
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Palladacycle catalysis: an innovation to the Suzuki–Miyaura cross-coupling reaction - Dalton Transactions (RSC Publishing). Available at: [Link]
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Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency - The Journal of Organic Chemistry (ACS Publications). (2015). Available at: [Link]
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Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
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Imine Palladacycles: Synthesis, Structural Analysis and Application in Suzuki–Miyaura Cross Coupling in Semi-Aqueous Media - NIH. Available at: [Link]
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Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed. Available at: [Link]
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CATALYTIC ACTIVITY OF C,N-PALLADACYCLES IN THE SUZUKI–MIYAURA REACTION - INEOS OPEN. Available at: [Link]
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]
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Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions - The University of Texas at Austin. Available at: [Link]
-
Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid - MDPI. (2020). Available at: [Link]
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N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling | The Journal of Organic Chemistry - ACS Publications. (2019). Available at: [Link]
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The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC - NIH. (2018). Available at: [Link]
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Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (2017). Available at: [Link]
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Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2004). Synthesis. Available at: [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized Isoquinolin-3-ylboronic Acid by NMR Spectroscopy
In the landscape of drug discovery and materials science, isoquinoline scaffolds are privileged structures, and their boronic acid derivatives are invaluable building blocks in synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions. The reactivity and efficacy of Isoquinolin-3-ylboronic acid are directly contingent on its purity. Impurities can lead to inconsistent reaction yields, downstream separation challenges, and misleading biological data.
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic methods for the robust purity assessment of synthesized this compound. We move beyond a simple recitation of protocols to explain the underlying principles, ensuring that researchers can not only execute these methods but also troubleshoot and adapt them to their specific needs.
The Challenge of Boronic Acid Purity
Boronic acids present a unique analytical challenge due to their propensity to form cyclic anhydrides, known as boroxines, upon dehydration. This equilibrium between the monomeric acid and the trimeric boroxine can complicate analysis and affect reactivity. Furthermore, residual solvents, unreacted starting materials, and other process-related by-products are common contaminants that must be identified and quantified.
Why NMR is the Gold Standard for Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation and quantification of organic molecules. Its inherently quantitative nature—where the signal area is directly proportional to the number of nuclei—makes it ideal for purity determination without the need for analyte-specific reference standards.[1] We will explore a multi-faceted approach using ¹H NMR for general purity and ¹¹B NMR for specific insights into the boronic acid moiety itself.
Part 1: Qualitative Assessment and Impurity Identification
A preliminary analysis is crucial to identify the major components of the synthesized material. High-resolution ¹H NMR and ¹¹B NMR are the primary tools for this initial characterization.
¹H NMR: The Broad-Spectrum View
The ¹H NMR spectrum provides a fingerprint of the organic components in the sample. For this compound, we expect to see a series of signals in the aromatic region corresponding to the isoquinoline core protons and a broad signal for the B(OH)₂ protons, which is often exchangeable with residual water in the solvent.
Common Impurities Detectable by ¹H NMR:
-
Residual Solvents: Sharp, characteristic signals for common synthesis solvents (e.g., Toluene, Methanol, Dichloromethane).
-
Unreacted Starting Materials: Signals corresponding to precursors used in the synthesis, such as halogenated isoquinolines.[2]
-
Boroxine Formation: The presence of the boroxine trimer can lead to a complex ¹H NMR spectrum with broadened or multiple sets of aromatic signals, making straightforward interpretation difficult.[3]
¹¹B NMR: A Direct Probe of the Boron Core
Given that boron has an NMR-active nucleus, ¹¹B, this technique offers a direct window into the state of the boronic acid.[4][5] The chemical shift in ¹¹B NMR is highly sensitive to the hybridization of the boron atom.
-
sp²-hybridized Boronic Acid: The desired monomeric form, R-B(OH)₂, typically appears in the range of δ 27-33 ppm.[6][7]
-
sp²-hybridized Boroxine: The cyclic anhydride, (RBO)₃, is also sp²-hybridized and often resonates at a slightly lower field, around δ 33 ppm.[8]
-
sp³-hybridized Boronate Esters/Adducts: If the boron atom coordinates with a Lewis base (like a solvent such as DMSO or from diol impurities), it becomes sp³-hybridized, causing a significant upfield shift in the ¹¹B NMR spectrum to δ 5-15 ppm.[4][5][9]
Causality in Practice: A broad signal or multiple signals in the δ 25-35 ppm region of the ¹¹B NMR spectrum is a strong indicator of an equilibrium between the boronic acid and its boroxine anhydride. This is a critical piece of information that ¹H NMR alone may not clearly reveal. To avoid a broad background signal from borosilicate glass, using quartz NMR tubes is highly recommended for ¹¹B NMR.[4][5][10]
Part 2: Quantitative Purity Determination (qNMR)
While qualitative NMR identifies impurities, quantitative NMR (qNMR) determines the precise purity of the target compound. The internal standard method is the most reliable approach.
The Principle of qNMR
qNMR leverages the direct proportionality between signal integral and molar concentration. By adding a known mass of a highly pure internal standard to a known mass of the synthesized sample, the purity of the analyte can be calculated with high precision.[11][12]
Selecting the Right Internal Standard
The choice of an internal standard is paramount for accurate qNMR. An ideal standard should:
-
Be highly pure (>99.5%) and non-hygroscopic.
-
Possess a simple ¹H NMR spectrum with at least one sharp signal that does not overlap with any analyte or impurity signals.
-
Be soluble in the same deuterated solvent as the analyte.
-
Be chemically inert towards the analyte.
For this compound, maleic anhydride or 1,3,5-trimethoxybenzene are excellent candidates when using solvents like DMSO-d₆ or CDCl₃.
Experimental Workflow for ¹H qNMR
The following diagram and protocol outline a self-validating system for determining the purity of this compound.
Caption: Equilibrium between boronic acid and its boroxine anhydride.
The table below presents hypothetical data from a qNMR analysis comparing a synthesized batch of this compound with a commercial standard, using maleic anhydride as the internal standard.
| Parameter | Synthesized Sample | Commercial Standard (>98%) | Analysis & Interpretation |
| ¹H NMR (Qualitative) | |||
| Aromatic Signals | Complex, slightly broadened | Sharp, well-resolved | Broadening in the synthesized sample suggests the presence of boroxine or paramagnetic impurities. |
| Residual Solvents | Toluene @ 2.34, 7.18 ppm | Not detected | The synthesized sample requires further purification to remove residual solvent. |
| ¹¹B NMR | |||
| Chemical Shift (δ) | 31.5 ppm (major), 33.2 ppm (minor) | 31.4 ppm (single, sharp peak) | The minor peak at 33.2 ppm in the synthesized sample confirms the presence of the boroxine trimer. |
| ¹H qNMR (Quantitative) | |||
| Mass Analyte (m_analyte) | 15.21 mg | 15.05 mg | - |
| Mass Standard (m_std) | 5.15 mg | 5.08 mg | - |
| Integral Analyte (Int_analyte) | 4.35 (for 1H) | 5.12 (for 1H) | - |
| Integral Standard (Int_std) | 2.00 (for 2H) | 2.00 (for 2H) | - |
| Calculated Purity | 91.2% | 98.6% | The qNMR result provides a definitive purity value, confirming the synthesized material is of lower purity. |
Internal Standard: Maleic Anhydride (MW = 98.06 g/mol , N_std = 2, P_std = 99.8%) Analyte: this compound (MW = 172.98 g/mol , N_analyte = 1 for a chosen proton)
Conclusion and Best Practices
A multi-pronged NMR approach provides the most comprehensive and trustworthy assessment of this compound purity.
-
Initial Screen: Always begin with a standard ¹H NMR to quickly identify obvious impurities like residual solvents and to get a qualitative sense of purity.
-
Boron-Specific Check: Follow up with ¹¹B NMR to specifically probe for the presence of boroxine anhydrides, a common and often overlooked impurity in boronic acids.
-
Definitive Quantification: Employ ¹H qNMR with a suitable internal standard for a precise, accurate, and defensible purity value. The key to reliable qNMR is meticulous sample preparation and the use of appropriate acquisition parameters, especially a long relaxation delay.
By integrating these methods, researchers and drug development professionals can ensure the quality and consistency of their synthetic building blocks, leading to more reliable and reproducible scientific outcomes.
References
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S. J. C. G. M. van den Bersselaar et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]
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ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Request PDF. [Link]
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C.-C. Cheng et al. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. [Link]
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SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts. [Link]
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ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]
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L. M. Aguilera-Sáez et al. (2018). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst (RSC Publishing). [Link]
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ResearchGate. (2018). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. [Link]
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RSC Publishing. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances. [Link]
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A Senior Application Scientist's Guide to UPLC-MS Methods for the Analysis of a Broad Range of Boronic Acids
For researchers, scientists, and drug development professionals, the accurate analysis of boronic acids is a critical yet often challenging task. As key building blocks in Suzuki-Miyaura cross-coupling reactions and increasingly as pharmacophores in approved drugs like Bortezomib and Vaborbactam, robust analytical methods are paramount for reaction monitoring, purity assessment, and trace-level impurity quantification.[1][2]
This guide provides an in-depth comparison of Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) methodologies for a diverse range of boronic acids. Moving beyond a simple listing of parameters, we will explore the causality behind experimental choices, empowering you to develop and optimize methods tailored to your specific analytical challenges.
The Core Analytical Challenge: The Boronic Acid-Boroxine Equilibrium
The primary obstacle in boronic acid analysis is their inherent propensity to undergo reversible, concentration-dependent dehydration to form cyclic trimeric anhydrides, known as boroxines.[3][4] This equilibrium, heavily influenced by water content and solvent polarity, can lead to multiple peaks for a single analyte, chromatographic complexity, and confounded mass spectrometry data.[3][4] Understanding and controlling this equilibrium is the cornerstone of any successful analytical method.
Caption: Reversible equilibrium between boronic acid monomers and their corresponding boroxine trimer.
Comparative Analysis of UPLC-MS Strategies
Two primary strategies exist for the UPLC-MS analysis of boronic acids: direct analysis of the underivatized compound and analysis following chemical derivatization. The choice depends entirely on the analytical goal, required sensitivity, and the specific properties of the analyte.
Strategy 1: Direct Analysis of Underivatized Boronic Acids
Direct analysis is often preferred for its speed and simplicity, making it ideal for reaction monitoring and purity assessments where high throughput is essential.[5][6] Success hinges on chromatographic and mass spectrometric conditions that favor the monomeric form and achieve efficient ionization.
RPC remains the workhorse for boronic acid analysis. However, the polarity of many boronic acids can lead to poor retention on traditional C18 phases. Method development, therefore, focuses on selecting the appropriate column chemistry and mobile phase additives.
-
Column Selection: While standard C18 columns can be effective, columns designed for enhanced retention of polar compounds, such as the Waters XSelect™ Premier HSS T3, often provide superior performance.[1] The use of columns with High Strength Silica (HSS) technology can improve peak shapes and loading capacity for basic compounds.
-
Mobile Phase Optimization: This is the most critical factor for success.
-
Ammonium Acetate: A mobile phase of 10 mM ammonium acetate in water with acetonitrile is a highly effective starting point.[5][6] The acetate acts as a buffer and promotes consistent ionization, while the aqueous conditions help shift the equilibrium toward the monomeric boronic acid. This approach has been validated for a wide range of over 20 boronic acids.[5][6]
-
Ammonia: For trace-level quantification, a mobile phase containing a low concentration of ammonia (e.g., 0.1%) can significantly enhance deprotonation of the boronic acid, leading to a strong [M-H]⁻ signal in negative ion mode ESI-MS.[7][8] This is particularly useful for achieving low parts-per-million (ppm) detection limits.[8]
-
Ion-Pairing Reagents: Reagents like trifluoroacetic acid (TFA), while excellent for improving peak shape in UV-based methods, are known to cause significant ion suppression in ESI-MS and should generally be avoided for sensitive analyses.[9] If ion-pairing is necessary, volatile reagents at minimal effective concentrations are recommended.[10]
-
For highly polar boronic acids that are unretained in RPC, HILIC is a powerful alternative.[11][12]
-
Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high percentage of organic solvent (typically acetonitrile). Analytes are retained by partitioning into a water-enriched layer on the surface of the stationary phase.[13]
-
Advantages for MS: The high organic content of the mobile phase promotes efficient solvent desolvation and analyte ionization in the ESI source, often leading to a significant increase in sensitivity compared to RPC.[13]
Strategy 2: Analysis via Chemical Derivatization
When direct analysis fails to provide adequate sensitivity or chromatographic performance, derivatization offers a robust solution. This approach is particularly valuable for trace-level quantification of boronic acids as potentially mutagenic impurities in drug substances.[7][14][15]
-
Rationale: Derivatization aims to "lock" the boronic acid in a stable, monomeric form that is less polar and more easily ionized.
-
MIDA Esterification: A common and effective strategy involves derivatizing the boronic acid with N-methyliminodiacetic acid (MIDA). This creates a stable MIDA boronate ester which exhibits improved chromatographic behavior and ionization efficiency, enabling quantification at low ppm levels.[14] The reaction is straightforward and can be performed prior to LC-MS analysis.[14][15]
Data Summary: Comparison of Methodologies
| Parameter | Direct RPC (Ammonium Acetate) | Direct RPC (Ammonia) | HILIC | RPC with MIDA Derivatization |
| Primary Application | High-throughput analysis, reaction monitoring, purity | Trace-level quantification of underivatized acids | Analysis of very polar boronic acids | Ultra-trace quantification (e.g., genotoxic impurities) |
| Typical Column | Acquity BEH C18[5], XSelect HSS T3[1] | Agilent Poroshell HPH C18[8] | Amide, Cyano, or Silica-based HILIC columns | Standard C18 |
| Mobile Phase A | 10 mM Ammonium Acetate in Water[5] | 0.1% Ammonia in Water[8] | Water/Buffer with high ACN content | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile[5] | Acetonitrile[8] | Acetonitrile (as weak eluent) | Acetonitrile |
| MS Ionization Mode | ESI Negative or Positive | ESI Negative[7][8] | ESI Positive or Negative | ESI Positive |
| Key Advantage | Fast (≤1 min run times), broad applicability, no sample prep[5] | High sensitivity for underivatized compounds[8] | Excellent retention for polar analytes, enhanced MS sensitivity | Highest sensitivity, eliminates boroxine issue[14][15] |
| Key Disadvantage | May lack sensitivity for trace analysis | Requires basic mobile phase, potential for peak tailing | Requires careful equilibration, less robust than RPC | Adds sample preparation step, not suitable for all boronic acids |
| Reported LLOQ | ~1.0 µg (on column)[5][6] | ~1 ppm (relative to API)[8] | Analyte Dependent | Low ppm levels[14] |
Visualizing the Workflows
A clear understanding of the analytical workflow is crucial for successful implementation.
Caption: Workflow for the direct UPLC-MS analysis of boronic acids.
Caption: Workflow including a derivatization step for enhanced sensitivity.
Experimental Protocols
The following protocols provide robust starting points for your method development.
Protocol 1: High-Throughput Screening of Underivatized Boronic Acids
This method is adapted from a validated, high-throughput approach and is suitable for a broad range of aryl boronic acids.[5][6]
-
Sample Preparation:
-
Dissolve the boronic acid sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 10-50 µg/mL. Causality: Using a solvent composition similar to the initial mobile phase conditions prevents peak distortion.
-
-
UPLC Conditions:
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-2 µL
-
Gradient:
-
0.0 min: 5% B
-
0.8 min: 95% B
-
1.0 min: 95% B
-
1.1 min: 5% B
-
1.5 min: 5% B
-
Trustworthiness: This rapid gradient allows for high throughput while ensuring the column is adequately washed and re-equilibrated between injections.
-
-
-
MS Conditions (Tandem Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Negative and Positive Mode Screening. Expertise: Screen in both polarities initially; negative mode is often more sensitive for underivatized boronic acids, detecting the [M-H]⁻ or [M+CH₃COO]⁻ adducts.
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V (Optimize for specific analytes)
-
Desolvation Gas: Nitrogen, 800 L/hr
-
Desolvation Temperature: 450 °C
-
Source Temperature: 150 °C
-
Acquisition: Full Scan (e.g., m/z 100-500) to identify parent ions, followed by development of Multiple Reaction Monitoring (MRM) methods for quantification.
-
Protocol 2: Trace-Level Quantification via MIDA Derivatization
This protocol is designed for high-sensitivity analysis of boronic acids as impurities in a drug substance matrix.[14][15]
-
Derivatization Procedure:
-
To 100 µL of your sample solution (e.g., dissolved drug substance in DMSO), add 10 µL of a 1 mg/mL solution of N-methyliminodiacetic acid (MIDA) in DMSO.
-
Add 10 µL of a suitable base (e.g., pyridine or DIPEA).
-
Vortex and allow to react at room temperature for 15-30 minutes. Causality: The MIDA reagent efficiently chelates the boronic acid, forming a stable, less polar boronate ester that is amenable to RPC and ESI+.
-
Quench the reaction by diluting with 880 µL of 50:50 acetonitrile/water with 0.1% formic acid.
-
-
UPLC Conditions:
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient: Develop a suitable gradient to separate the MIDA-derivatized analyte from the main drug substance and other matrix components. A typical starting point is a 5-95% B gradient over 5-10 minutes.
-
-
MS/MS Conditions:
-
Ionization Mode: ESI Positive. Expertise: The MIDA derivative readily forms a stable [M+H]⁺ ion, making positive mode the clear choice for sensitivity.
-
MRM Transition: Optimize the precursor ion ([M+H]⁺) and at least two product ions for each MIDA-derivatized boronic acid using infusion of a derivatized standard. This provides the selectivity and sensitivity required for trace-level quantification.
-
Dwell Time: Set dwell times to ensure at least 15-20 data points across each chromatographic peak for accurate quantification.
-
Conclusion
The successful UPLC-MS analysis of a broad range of boronic acids is readily achievable with a systematic and mechanistically informed approach. For rapid, high-throughput applications like reaction monitoring, direct analysis on a C18 column using an ammonium acetate buffer system is a highly effective and versatile strategy. When faced with highly polar analytes, HILIC provides an essential alternative separation mechanism. For applications demanding the highest sensitivity, such as the quantification of trace impurities in pharmaceuticals, chemical derivatization with reagents like MIDA offers a robust and reliable path to achieving low ppm detection limits. By understanding the underlying chemical challenges and selecting the appropriate workflow, researchers can confidently generate accurate and reproducible data for this important class of compounds.
References
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Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 78-82. [Link]
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Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Application Note. [Link]
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Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
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Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Semantic Scholar. [Link]
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Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]
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Stadler, D., Beutler, J. A., & Tur-Ros, E. (2011). Facile analysis and sequencing of linear and branched peptide boronic acids by MALDI mass spectrometry. Analytical chemistry, 83(9), 3511–3517. [Link]
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SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX Technical Note. [Link]
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(18), 4739-4745. [Link]
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Various Authors. (2012). analysis of boric acid by LC-MS. Chromatography Forum. [Link]
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Kennedy, R. T., et al. (2022). Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. Analytical Chemistry, 94(40), 14071–14078. [Link]
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Agilent Technologies. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Agilent Application Note. [Link]
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Request PDF on ResearchGate. [Link]
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B'Hymer, C., & Caruso, J. A. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 20-25. [Link]
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Jones, M. R., et al. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. Conference Paper, 18th IMSC International Mass Spectrometry Conference. [Link]
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Kumar, A., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A, 1218(37), 6284-6294. [Link]
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-
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Thermo Fisher Scientific. (2013). Hydrophilic Interaction Liquid Chromatography: an Investigation into the Solvent and Column Selectivity. Chromatography Today. [Link]
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Vlčková, H., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 66-72. [Link]
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Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(11), 3127. [Link]
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Badu-Tawiah, A., & Cooks, R. G. (2011). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry, 22(5), 871–880. [Link]
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Chromatography Online. (n.d.). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. [Link]
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SCIEX. (2019). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Functionalized Isoquinolines: A Comparative Analysis of Classic and Modern Routes
The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds, including the vasodilator papaverine and the anti-cancer agent topotecan.[1][2] For researchers, scientists, and drug development professionals, the efficient construction of functionalized isoquinolines is a critical endeavor. This guide provides an in-depth, objective comparison of the most prominent synthetic routes to this privileged heterocycle, blending established, time-honored methods with cutting-edge, transition-metal-catalyzed approaches. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and offer a comparative analysis of their performance to guide your synthetic strategy.
Classical Approaches: The Foundation of Isoquinoline Synthesis
For over a century, a handful of named reactions have been the workhorses for isoquinoline synthesis. These methods, while sometimes requiring harsh conditions, are robust and have been instrumental in the synthesis of countless complex molecules.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can be subsequently oxidized to the corresponding isoquinolines.[1][3] This reaction proceeds via an intramolecular electrophilic aromatic substitution, typically employing a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3][4]
Mechanism and Rationale: The reaction is initiated by the activation of the amide carbonyl by the dehydrating agent, forming a highly electrophilic nitrilium ion intermediate. This intermediate then undergoes intramolecular cyclization onto the electron-rich aromatic ring, followed by elimination to afford the dihydroisoquinoline. The choice of a strong dehydrating agent is crucial to drive the formation of the reactive electrophile. The reaction is most effective with electron-rich aromatic rings, as they are more susceptible to electrophilic attack.[5][6]
Advantages:
-
Readily available starting materials (β-arylethylamines and acylating agents).
-
A reliable method for the synthesis of 1-substituted isoquinolines.
Limitations:
-
Often requires harsh reaction conditions (high temperatures and strong acids).[7]
-
The aromatic ring must be sufficiently electron-rich to undergo cyclization.[5]
-
Can produce side products, such as styrenes, through a retro-Ritter reaction.[5]
Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative [8]
-
To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 eq).
-
Add anhydrous dichloromethane (DCM) and phosphorus oxychloride (POCl₃) (excess, can serve as both reagent and solvent).
-
Fit the flask with a reflux condenser under a nitrogen atmosphere.
-
Heat the solution to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., ammonium hydroxide) to pH > 10.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[9][10] This reaction is particularly significant in the biosynthesis of many isoquinoline alkaloids.[11]
Mechanism and Rationale: The reaction begins with the formation of a Schiff base from the amine and the carbonyl compound. Under acidic conditions, the Schiff base is protonated to form an electrophilic iminium ion. This is followed by an intramolecular electrophilic attack on the aromatic ring to form a spirocyclic intermediate, which then rearranges to the tetrahydroisoquinoline product.[9] The reaction can often proceed under milder conditions than the Bischler-Napieralski reaction, especially when the aromatic ring is activated by electron-donating groups.[11]
Advantages:
-
Can be performed under mild, even physiological, conditions for activated systems.[11]
-
Often proceeds with high stereoselectivity, allowing for the synthesis of chiral tetrahydroisoquinolines.
-
Directly yields the fully saturated tetrahydroisoquinoline ring system.
Limitations:
-
Less reactive aromatic systems may require stronger acids and higher temperatures.
-
The carbonyl component can sometimes undergo side reactions.
Experimental Protocol: Synthesis of a Tetrahydroisoquinoline Derivative [9]
-
In a round-bottom flask, dissolve the β-arylethylamine hydrochloride salt (1.0 eq) in a suitable solvent (e.g., methanol).
-
Add the aldehyde or ketone (1.0-1.2 eq) to the solution.
-
Stir the reaction mixture at the desired temperature (from room temperature to reflux) and monitor by TLC.
-
Once the reaction is complete, cool the mixture and partition between a saturated aqueous solution of sodium bicarbonate and an organic solvent (e.g., DCM).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is another classical method for isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal.[12][13] This reaction allows for the synthesis of isoquinolines that are unsubstituted at the 1-position.
Mechanism and Rationale: The reaction proceeds in two stages. First, a benzaldehyde is condensed with a 2,2-dialkoxyethylamine to form a benzalaminoacetal (a Schiff base). In the second stage, treatment with a strong acid promotes the hydrolysis of the acetal to an aldehyde, which then undergoes an intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the isoquinoline.[13][14]
Advantages:
-
Provides access to isoquinolines that are unsubstituted at the 1-position.
-
Modifications of the reaction allow for the synthesis of substituted isoquinolines.[15]
Limitations:
-
Often requires harsh acidic conditions and can give low yields.[12]
-
The substrate scope can be limited.
Experimental Protocol: Synthesis of Isoquinoline [12]
-
Schiff Base Formation: Dissolve the benzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.0 eq) in toluene. Heat the mixture at reflux with a Dean-Stark apparatus to remove water until the reaction is complete (monitored by TLC).
-
Cyclization: Cool the reaction mixture and carefully add it to concentrated sulfuric acid at a low temperature.
-
Stir the mixture at the appropriate temperature for the required time, monitoring the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts, concentrate, and purify the residue by chromatography to yield the isoquinoline.
A Visual Comparison of Classical Synthetic Pathways
Caption: Workflow comparison of classical isoquinoline syntheses.
Modern Methods: Transition-Metal Catalysis
The advent of transition-metal catalysis has revolutionized the synthesis of heterocycles, and isoquinolines are no exception. These modern methods often offer milder reaction conditions, greater functional group tolerance, and novel pathways to highly substituted isoquinoline derivatives.[16]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig aminations, have been ingeniously adapted for the synthesis of isoquinolines.
-
Heck Reaction: The intramolecular Heck reaction can be employed to construct the isoquinoline core by cyclization of a suitably functionalized vinyl or aryl halide.[17]
-
Sonogashira Coupling: This reaction is invaluable for introducing alkyne functionalities, which can then undergo subsequent cyclization to form the isoquinoline ring.[18][19] The Sonogashira coupling typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[20][21]
-
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction can be used to construct the nitrogen-containing ring of the isoquinoline system, often as a key step in a multi-step synthesis.[22][23]
Advantages:
-
Excellent functional group tolerance.
-
Mild reaction conditions compared to classical methods.
-
High yields and selectivity.
Limitations:
-
The cost and toxicity of palladium catalysts can be a concern.
-
Ligand screening and optimization are often necessary.
-
Substrates may require pre-functionalization with halides or triflates.
Experimental Protocol: Sonogashira Coupling for Isoquinoline Synthesis Precursor [18]
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (e.g., 6-bromoisoquinoline) (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02-0.05 eq), and copper(I) iodide (CuI) (0.04-0.10 eq).
-
Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 eq).
-
Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rhodium-Catalyzed C-H Activation/Annulation
Rhodium-catalyzed C-H activation has emerged as a particularly elegant and atom-economical strategy for isoquinoline synthesis.[24][25] These reactions typically involve the use of a directing group on the aromatic substrate to guide the metal catalyst to a specific C-H bond for activation and subsequent annulation with a coupling partner, such as an alkyne.
Mechanism and Rationale: The catalytic cycle generally begins with the coordination of the directing group to the rhodium center, followed by cyclometalation to form a rhodacycle intermediate. This intermediate then coordinates to the alkyne, which inserts into the Rh-C bond. Subsequent reductive elimination furnishes the isoquinoline product and regenerates the active rhodium catalyst.
Advantages:
-
High atom economy, as pre-functionalization of the C-H bond is not required.
-
Direct and efficient route to highly substituted isoquinolines.
-
Often proceeds under mild conditions.
Limitations:
-
Requires a directing group on the substrate.
-
The cost of rhodium catalysts.
-
The scope of coupling partners can be limited.
Comparative Performance of Synthetic Routes
| Feature | Bischler-Napieralski | Pictet-Spengler | Pomeranz-Fritsch | Palladium-Catalyzed Cross-Coupling | Rhodium-Catalyzed C-H Activation |
| Starting Materials | β-Arylethylamides | β-Arylethylamines, Aldehydes/Ketones | Benzaldehydes, Aminoacetals | Aryl/Vinyl Halides, Alkynes, Amines | Aromatic compounds with directing groups, Alkynes |
| Key Reagents | Dehydrating agents (POCl₃, P₂O₅) | Acid catalysts | Strong acids (H₂SO₄) | Pd catalyst, ligands, base, (Cu(I) cocatalyst) | Rh catalyst, oxidant (often internal) |
| Reaction Conditions | Harsh (high temp., strong acid) | Mild to harsh | Harsh (strong acid) | Mild to moderate | Mild to moderate |
| Product | 3,4-Dihydroisoquinolines | Tetrahydroisoquinolines | Isoquinolines | Substituted Isoquinolines/precursors | Highly substituted Isoquinolines |
| Typical Yields | Moderate to good | Good to excellent | Variable, often low | Good to excellent | Good to excellent |
| Substrate Scope | Electron-rich arenes | Broad, esp. with activated arenes | Limited | Broad | Broad, dependent on directing group |
| Key Advantages | Reliable for 1-subst. isoquinolines | Mild conditions, stereocontrol | Access to 1-unsubst. isoquinolines | High functional group tolerance | High atom economy, direct functionalization |
| Key Disadvantages | Harsh conditions, side reactions | Can require strong acids for unactivated arenes | Harsh conditions, low yields | Catalyst cost, pre-functionalization | Requires directing group, catalyst cost |
Choosing the Right Path: A Scientist's Perspective
The choice of synthetic route to a functionalized isoquinoline is a strategic decision that depends on several factors, including the desired substitution pattern, the available starting materials, the required scale of the synthesis, and the tolerance of functional groups in the molecule.
-
For the synthesis of simple, 1-substituted tetrahydroisoquinolines from readily available starting materials, the Pictet-Spengler reaction is often the method of choice due to its operational simplicity and often mild conditions.
-
When a 3,4-dihydroisoquinoline is the target, or when starting from a β-arylethylamide, the Bischler-Napieralski reaction remains a viable, albeit often harsh, option.
-
For accessing isoquinolines unsubstituted at the 1-position, the Pomeranz-Fritsch reaction provides a direct, though sometimes low-yielding, route.
-
When dealing with complex molecules with sensitive functional groups, or when a high degree of substitution is required, modern transition-metal-catalyzed methods offer unparalleled advantages. Palladium-catalyzed cross-coupling reactions provide a versatile toolkit for the late-stage functionalization of pre-formed isoquinoline cores or for the construction of the ring system from functionalized precursors.
-
For the most atom-economical and direct approach to highly substituted isoquinolines, rhodium-catalyzed C-H activation represents the state-of-the-art, allowing for the direct conversion of C-H bonds into C-C or C-N bonds.
A Visual Guide to Modern Synthetic Strategies
Caption: A comparison of modern transition-metal-catalyzed routes.
Conclusion
The synthesis of functionalized isoquinolines is a mature field with a rich history, yet it continues to evolve with the development of new and innovative synthetic methods. While classical reactions like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch remain valuable tools in the synthetic chemist's arsenal, modern transition-metal-catalyzed approaches have opened up new avenues for the efficient and selective synthesis of complex isoquinoline derivatives. By understanding the mechanisms, advantages, and limitations of each method, researchers can make informed decisions to best achieve their synthetic goals in the quest for novel therapeutics and functional molecules.
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-
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-
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Benchchem. (2025). A Comparative Guide to Tetrahydroisoquinoline Synthesis: Pictet-Spengler vs. Bischler-Napieralski Routes. Retrieved from Benchchem.[26]
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Efficacy of different bases in Suzuki-Miyaura coupling reactions
An In-Depth Technical Guide to Base Selection in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryls, vinylarenes, and polyenes.[1] While the palladium catalyst and ligand system often receive the most attention, the choice of base is a deceptively critical parameter that can dictate the success or failure of a reaction. An optimal base can dramatically enhance reaction rates, improve yields, and broaden substrate scope. Conversely, a suboptimal choice can lead to sluggish reactions, low conversion, or significant side product formation.
This guide provides a comprehensive comparison of the efficacy of different bases, moving beyond simple protocols to explain the mechanistic causality behind their function. We will explore the nuanced roles bases play within the catalytic cycle and provide the experimental data and procedural frameworks necessary to make informed, effective decisions in your synthetic endeavors.
The Mechanistic Imperative: Why the Base is a Key Activator
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] The base's most critical intervention occurs during the transmetalation step.[3]
In its neutral state, the organoboronic acid is not sufficiently nucleophilic to efficiently transfer its organic moiety to the palladium(II) complex formed after oxidative addition. The base's primary role is to activate the boronic acid, converting it into a more reactive organoborate species.[4] This is typically achieved through the formation of a trihydroxyborate anion, [R-B(OH)₃]⁻, which possesses a higher-energy, more polarized B-C bond, thus facilitating the transfer of the R group to the palladium center.[5]
While this is the most widely accepted pathway, computational and experimental studies suggest the base can play multiple, sometimes antagonistic, roles.[6] For instance, another proposed mechanism involves the base first displacing the halide on the palladium complex, forming a palladium-hydroxo or -alkoxo species, which then reacts with the neutral boronic acid.[6] The operative pathway can be influenced by the specific base, solvent, and substrates involved.
A Comparative Guide to Common Bases
The selection of a base is highly dependent on the specific substrates, catalyst, and solvent.[2] However, general performance trends provide an excellent starting point for reaction optimization. Inorganic bases are typically superior to organic bases like triethylamine (TEA) for most standard Suzuki couplings.[7]
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃)
Carbonates are the workhorses of Suzuki-Miyaura coupling due to their moderate basicity, low cost, and broad compatibility.
-
Sodium Carbonate (Na₂CO₃) & Potassium Carbonate (K₂CO₃): These are often the first bases to be screened. They are effective for a wide range of aryl bromides and iodides and are typically used in aqueous solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O).[8][9] K₂CO₃ is slightly more soluble than Na₂CO₃, which can sometimes influence kinetics.[8]
-
Cesium Carbonate (Cs₂CO₃): Often the base of choice for more challenging transformations, including those involving sterically hindered substrates or less reactive aryl chlorides.[2][10] Its superior performance is often attributed to its higher solubility in many organic solvents compared to its sodium and potassium counterparts, which can lead to more homogeneous reaction conditions.[8][11]
Phosphates (K₃PO₄)
Potassium phosphate is a stronger base than the carbonates and is highly effective, particularly for difficult couplings.[12] It is frequently employed under anhydrous conditions (e.g., in solvents like dioxane or THF), which can be advantageous when dealing with substrates that are sensitive to hydrolysis.[13] Its efficacy may also stem from beneficial interactions with the palladium catalyst or boronic acid.[12]
Hydroxides (NaOH, KOH)
While stronger bases, hydroxides can be very effective. However, their high basicity can promote side reactions, such as the decomposition of base-sensitive functional groups on the substrates. In some systems, they have been shown to be less effective than carbonates.[7]
Fluorides (KF, CsF)
Potassium fluoride (KF) is a milder base that is particularly useful when substrates contain base-labile groups (e.g., esters).[3] It is thought to activate the boronic acid by forming a highly nucleophilic trifluoroborate species ([R-BF₃]⁻). The presence of water is often crucial for the efficacy of fluoride bases.[14]
Alkoxides (KOtBu)
Potassium tert-butoxide is a very strong, non-nucleophilic base used for particularly unreactive substrates, such as some aryl chlorides.[15] However, its high reactivity can also promote undesirable side reactions, most notably protodeboronation (cleavage of the C-B bond) of the boronic acid starting material.[16]
Quantitative Performance Comparison
The following table summarizes illustrative data compiled from various studies, comparing the performance of different bases in the coupling of an aryl halide with an arylboronic acid. It is crucial to recognize that yields are highly dependent on the specific substrates, ligand, solvent, and temperature used.[2]
| Base | Typical Conditions | Yield (%) | Key Characteristics & Considerations |
| Na₂CO₃ | Toluene/H₂O, 100 °C | 90-98 | Cost-effective, widely applicable. A standard starting point for optimization.[8][9][12] |
| K₂CO₃ | Toluene/H₂O, 90 °C | 90-95 | Similar to Na₂CO₃, with slightly better solubility that can be beneficial.[12][17] |
| Cs₂CO₃ | Dioxane, 80-100 °C | 90-99 | Excellent for challenging substrates (e.g., aryl chlorides, hindered systems). Higher solubility.[2][8][18] |
| K₃PO₄ | Toluene or Dioxane, 90 °C | 92-98 | Strong base, very effective for difficult couplings. Often used in anhydrous conditions.[2][12][17] |
| KOH | Toluene/H₂O, 100 °C | 85-88 | Strong base, can be effective but may cause side reactions with sensitive substrates.[2][12] |
| KF | THF, rt | ~85 | Mild base, suitable for substrates with base-labile functional groups.[14] |
| KOtBu | Dioxane, 80 °C | Variable | Very strong base for unreactive partners; risk of protodeboronation.[16] |
| TEA (Triethylamine) | Toluene/H₂O, 100 °C | 45-65 | Organic base, generally provides lower yields than inorganic bases in typical Suzuki couplings.[2][12] |
Experimental Protocol: A Self-Validating System for Base Screening
To determine the optimal base for a novel Suzuki-Miyaura coupling, a systematic screening process is the most reliable approach. This protocol provides a robust framework for comparing base efficacy under consistent conditions.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine Ligand (e.g., PPh₃, SPhos, XPhos, 2-4 mol%)
-
Bases for screening (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O 10:1, Dioxane, 2-MeTHF)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessels (e.g., Schlenk tubes or microwave vials)
Step-by-Step Procedure:
-
Preparation: To a series of identical, flame-dried reaction vessels each containing a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., 2 mol%), and phosphine ligand (e.g., 4 mol%).
-
Base Addition: To each individual vessel, add one of the selected bases (2.0 equiv). Ensure each vessel is clearly labeled with the corresponding base.
-
Inert Atmosphere: Seal each vessel and purge by evacuating and backfilling with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Solvent Addition: Add the chosen degassed solvent system to each vessel via syringe.
-
Reaction: Place the vessels in a pre-heated oil bath or heating block at the desired temperature (e.g., 90-100 °C) and stir vigorously for a set time (e.g., 12-16 hours).[2]
-
Monitoring & Analysis: Monitor the reaction progress by a suitable method such as TLC, GC, or LC-MS. This allows for a kinetic comparison in addition to the final yield.
-
Work-up & Purification: Upon completion, cool the reactions to room temperature. Perform a standard aqueous work-up, extract with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography to determine the isolated yield for each base.
Conclusion
The base in a Suzuki-Miyaura coupling is not a mere spectator or a simple stoichiometric reagent; it is an integral activator within the catalytic cycle. Its identity directly influences reaction kinetics, efficiency, and the suppression of side reactions. While carbonates like Na₂CO₃ and K₂CO₃ serve as excellent and economical starting points for many transformations, stronger or more soluble bases like K₃PO₄ and Cs₂CO₃ provide powerful alternatives for more demanding substrates. The most trustworthy and scientifically rigorous path to optimization is a systematic screening of a diverse set of bases. By understanding the mechanistic roles and performance characteristics of each class of base, researchers can logically and efficiently develop robust, high-yielding C-C bond-forming reactions tailored to their specific synthetic challenges.
References
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Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 53(11), 2814-2816. Available from: [Link]
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Quora. What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?. Available from: [Link]
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Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. Available from: [Link]
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Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(11), 3042-3050. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Limm, R. D., et al. (2023). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture─What a Difference a Base Makes. Organic Process Research & Development, 27(1), 136-147. Available from: [Link]
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ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guides. Available from: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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ResearchGate. Table 2: The effect of various bases on the Suzuki coupling reaction. Available from: [Link]
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Reddit. How to approach choosing reaction conditions for Suzuki?. Available from: [Link]
-
ResearchGate. The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields in Traditional and Microwave Heating. Available from: [Link]
-
Haddach, M., et al. (1999). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Tetrahedron Letters, 40(24), 4545-4548. (Note: This is a representative reference for the concept, the provided link leads to a review article covering this topic). Available from: [Link]
-
DeLano, T. J., et al. (2021). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Organic Letters, 23(15), 5862-5867. Available from: [Link]
-
Nikoshvili, L. Z., et al. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Processes, 11(3), 878. Available from: [Link]
-
ResearchGate. (PDF) Cesium carbonate as a mediated inorganic base in some organic transformations. Available from: [Link]
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Wikipedia. Suzuki reaction. Available from: [Link]
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ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. Available from: [Link]
-
ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. Available from: [Link]
-
Shields, J. D., et al. (2021). Advancing Base-Metal Catalysis: Development of a Screening Method for Nickel-Catalyzed Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heterocycles. Organic Process Research & Development, 25(8), 1872-1883. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Pd/P(t-Bu)3-Catalyzed Suzuki Cross-Couplings in the Presence of Water. Angewandte Chemie International Edition, 46(28), 5352-5356. Available from: [Link]
-
Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available from: [Link]
-
ResearchGate. Screening of different bases for Suzuki coupling. Available from: [Link]
-
Gherasim, C., et al. (2022). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Catalysts, 12(11), 1362. Available from: [Link]
-
Molander, G. A., & Ham, J. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. The Journal of Organic Chemistry, 71(23), 8863–8868. Available from: [Link]
-
ResearchGate. Cyclization and Coupling Reactions Promoted by Potassium tert-Butoxide. Available from: [Link]
-
ResearchGate. Screening of reaction conditions for the Suzuki-Miyaura cross-coupling model reaction. Available from: [Link]
-
McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(22), 4875–4878. Available from: [Link]
-
YouTube. Suzuki Coupling Mechanism. Available from: [Link]
-
ResearchGate. Why in Suzuki Coupling, only weak bases like sodium carbonate, potassium carbonate, etc. are used, and not the strong bases like NaOH ?. Available from: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Isoquinolin-3-ylboronic Acid Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of molecular entities is the bedrock of innovation. Isoquinolin-3-ylboronic acid and its derivatives represent a class of compounds with immense potential, bridging the privileged isoquinoline scaffold, a cornerstone in numerous pharmaceuticals, with the versatile reactivity of boronic acids, famed for their role in Suzuki-Miyaura cross-coupling and as saccharide sensors.[1][2][3] However, this unique combination of functional groups presents distinct analytical challenges that demand a multi-faceted spectroscopic approach for unambiguous structural elucidation and purity assessment.
This guide provides an in-depth comparison of core spectroscopic techniques, moving beyond a simple recitation of methods to explain the causality behind experimental choices. We will explore how to harness the strengths of each technique to overcome the specific analytical hurdles posed by these molecules, ensuring the integrity and reproducibility of your research.
The Analytical Challenge: Beyond a Simple Sum of Parts
The primary difficulty in characterizing this compound derivatives lies in their inherent chemical nature. Boronic acids are notoriously prone to dehydration, forming cyclic trimers known as boroxines.[4][5] This equilibrium can complicate spectral analysis, particularly in mass spectrometry, leading to multiple molecular ion peaks that do not correspond to the monomeric species. Furthermore, the Lewis acidic boron atom can form reversible covalent complexes with diols, a property exploited in sensing applications but one that requires careful consideration during analysis.[6][7] A successful characterization strategy, therefore, must not only identify the isoquinoline core and its substituents but also definitively confirm the state and integrity of the boronic acid moiety.
A Comparative Analysis of Spectroscopic Techniques
A robust characterization of this compound derivatives is never reliant on a single technique. Instead, it involves the synergistic application of several methods, each providing a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone
NMR is arguably the most powerful tool for the definitive structural elucidation of these molecules in solution. A comprehensive analysis involves ¹H, ¹³C, and, crucially, ¹¹B NMR.
-
¹H and ¹³C NMR: These spectra provide the framework of the carbon-hydrogen skeleton. For the isoquinoline core, characteristic aromatic proton signals are expected. The proton at the C1 position is typically the most deshielded, appearing as a singlet far downfield. The substitution pattern on the benzo portion of the ring system will dictate the complexity of the remaining aromatic signals. The boronic acid group at C3 will influence the chemical shifts of adjacent protons, particularly at C1 and C4, through its electronic effects.
-
¹¹B NMR: The Definitive Probe for the Boron Center: This technique is indispensable for directly observing the boron atom and its chemical environment.[6] The chemical shift in ¹¹B NMR is highly sensitive to the hybridization state of the boron atom.
-
sp²-hybridized Boronic Acid: The trigonal planar boronic acid, R-B(OH)₂, typically exhibits a broad signal in the range of δ 28-34 ppm.
-
sp³-hybridized Boronate Species: When the boronic acid complexes with a Lewis base (like a diol or fluoride) or exists as a boronate anion [R-B(OH)₃]⁻ at higher pH, the boron becomes tetrahedral. This increased coordination results in a significant upfield shift to approximately δ 5-9 ppm.[6][8] This clear distinction makes ¹¹B NMR an excellent tool for studying binding phenomena and determining the pKa of the boronic acid.[6][8]
-
Causality in Experimental Choice: When performing ¹¹B NMR, it is critical to use quartz NMR tubes. Standard borosilicate glass tubes contain boron and will produce a large, broad background signal that can obscure the signal from the analyte.[8]
Mass Spectrometry (MS): Navigating the Pitfalls of Ionization
MS provides essential information about the molecular weight and elemental composition. However, the analysis of boronic acids can be complicated by their tendency to form boroxines and other adducts. The choice of ionization technique is paramount.[4][9]
-
Electrospray Ionization (ESI-MS): As a soft ionization technique, ESI is well-suited for LC-MS analysis and can detect the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. However, it is prone to showing solvent adducts and can sometimes promote in-source dehydration to the boroxine.[4][10]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is highly sensitive and tolerant of salts. For boronic acids, the choice of matrix is critical. Dihydroxybenzoic acid (DHB) has been shown to serve as both a matrix and an in situ derivatizing agent, forming a DHB-boronate ester that yields high-quality spectra and simplifies interpretation by preventing trimerization.[9]
-
Gas Chromatography (GC-MS): This technique is generally unsuitable for direct analysis due to the low volatility and high polarity of boronic acids. It mandates derivatization, for example, through silylation or esterification (e.g., with pinacol), to increase volatility.[4] While requiring an extra step, this approach provides excellent chromatographic separation and can yield clean, interpretable spectra of the stable derivative.
Trustworthiness Through Self-Validation: The most reliable MS-based approach involves derivatization. Converting the boronic acid to a stable boronate ester (e.g., a pinacol or MIDA ester) prior to analysis eliminates the ambiguity of boroxine formation and provides a single, well-defined molecular ion peak, thus validating the molecular weight.[9][11]
Vibrational Spectroscopy (FT-IR): A Functional Group Fingerprint
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this compound derivatives, the spectrum will be a composite of signals from the isoquinoline ring and the boronic acid moiety.
-
Boronic Acid Vibrations:
-
O-H Stretch: A very broad, strong band typically in the 3200-3600 cm⁻¹ region.
-
B-O Stretch: A strong, characteristic band usually found around 1350-1380 cm⁻¹.
-
B-C Stretch: A weaker band, often near 1000-1100 cm⁻¹.
-
-
Isoquinoline Core Vibrations:
UV-Visible Spectroscopy: Probing the Electronic Landscape
UV-Vis spectroscopy provides insights into the conjugated π-electron system of the isoquinoline core. The absorption spectrum is characterized by π→π* transitions, which are sensitive to the molecular environment and substitution.[15] Titration experiments monitored by UV-Vis can be a powerful way to study the binding of the boronic acid moiety to diols, as complexation alters the electronic structure of the molecule, leading to observable shifts in the absorption maxima (λ_max).[16][17]
Comparative Data Summary
| Technique | Information Provided | Key Advantage for this Class | Main Limitation/Challenge | Sample Prep |
| ¹H / ¹³C NMR | C-H framework, substitution pattern | High-resolution structural elucidation | Moderate sensitivity | Solution in deuterated solvent |
| ¹¹B NMR | Direct observation of Boron's chemical state | Unambiguously distinguishes boronic acid from boronate esters/anions[6][8] | Requires quartz tube; broad signals can lower resolution[8] | Solution in deuterated solvent |
| ESI-MS | Molecular weight, fragmentation | Readily coupled with LC for purity analysis[5][10] | Prone to adducts and boroxine formation, complicating spectra[4] | Solution, often with acid/base modifier |
| MALDI-MS | Molecular weight, high sensitivity | Can simplify spectra via matrix-assisted derivatization (e.g., with DHB)[9] | Requires matrix optimization | Co-crystallization with matrix |
| FT-IR | Functional group identification | Quick confirmation of B-O-H, B-O, and aromatic C=C/C=N bonds | Provides limited structural detail; broad O-H can mask other signals | Neat solid/liquid (ATR) or KBr pellet |
| UV-Vis | Electronic transitions of conjugated system | Useful for studying binding events and changes in conjugation[16] | Lacks detailed structural information; broad bands | Dilute solution in UV-transparent solvent |
Experimental Protocols & Workflows
Visualizing the Characterization Workflow
A logical workflow ensures all critical structural aspects are addressed. The process begins with confirming functional groups and molecular weight before moving to definitive structural assignment.
Caption: Recommended workflow for comprehensive spectroscopic characterization.
Protocol 1: ¹¹B NMR for Confirmation of Boronic Acid Moiety
This protocol validates the presence and chemical state of the boronic acid group.
-
Sample Preparation: Accurately weigh ~5-10 mg of the this compound derivative.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) inside a quartz NMR tube .
-
Instrument Setup:
-
Tune the NMR spectrometer to the ¹¹B frequency.
-
Use a broad spectral width (e.g., -100 to 100 ppm) for initial acquisition.
-
Set BF₃·OEt₂ as the external reference (δ = 0 ppm).
-
-
Acquisition: Acquire the spectrum. Due to the low gyromagnetic ratio and quadrupolar nature of the ¹¹B nucleus, a higher number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.[8]
-
Analysis:
-
A broad peak between δ 28-34 ppm confirms the presence of the sp²-hybridized boronic acid.
-
The absence of significant signals in the δ 5-9 ppm range indicates the sample is free from substantial boronate ester or anion formation under the analysis conditions.
-
Protocol 2: LC-MS Analysis for Purity Assessment with In-Source Fragmentation Check
This protocol is designed to assess purity while being mindful of the potential for boroxine formation.
-
Chromatography:
-
Column: Use a C18 reversed-phase column (e.g., Acquity BEH C18).
-
Mobile Phase: A gradient of acetonitrile and water containing a low concentration of an acidic modifier (e.g., 0.1% formic acid) often provides good peak shape. Ammonium acetate (e.g., 10 mM) can also be effective.[10]
-
Method: Develop a gradient method that provides good separation of the main peak from any impurities. A rapid method of around one minute can be achieved with UPLC systems.[10]
-
-
Mass Spectrometry (ESI Positive Mode):
-
Scan Range: Set a mass range appropriate for the expected monomer and potential trimer (boroxine). For a monomer MW of ~173 g/mol , scan from m/z 100 to 1000.
-
Ion Source Parameters: Start with gentle source conditions (low capillary voltage, low source temperature) to minimize in-source dehydration.
-
-
Data Analysis:
-
Integrate the main peak in the chromatogram to determine purity.
-
Examine the mass spectrum of the main peak. Look for the expected [M+H]⁺ for the monomer.
-
Specifically search for the mass corresponding to the dehydrated trimer (boroxine). The presence of this ion, especially if its relative intensity changes with source conditions, indicates the inherent instability of the analyte rather than an impurity. This self-validating step is crucial for correct interpretation.
-
Visualizing Boronic Acid Equilibria
The following diagram illustrates the key equilibrium between the monomeric boronic acid and its cyclic boroxine trimer, which is critical to understand when interpreting mass spectrometry data.
Caption: Equilibrium between boronic acid monomer and its boroxine trimer.
Conclusion
The robust spectroscopic characterization of this compound derivatives is an exercise in chemical intuition and methodological synergy. While ¹H and ¹³C NMR define the organic scaffold, it is the targeted application of ¹¹B NMR that provides unequivocal evidence for the integrity of the crucial boronic acid moiety. Mass spectrometry, when approached with an understanding of the potential for boroxine formation and the strategic use of derivatization or specific ionization methods, confirms molecular weight with confidence. Complemented by FT-IR and UV-Vis spectroscopy for functional group validation and electronic analysis, this multi-technique approach provides the comprehensive, self-validating dataset required for high-impact research in drug discovery and materials science.
References
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC - NIH. (n.d.).
- An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrene-Based Boronic Acids. (2025). BenchChem.
- 17O NMR studies of boronic acids and their deriv
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022).
- ¹¹B NMR spectra of (a) boronic acid 1a, with TBAF, and... (n.d.).
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry.
- Mass Spectrometry of (7-Heptylnaphthalen-2-yl)
- A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Deriv
- 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Comput
- DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. (2005). PubMed.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (2020).
- DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. (2005).
- Analysis of Boronic Acids Without Chemical Derivatisation. (2009).
- Isoquinoline - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
- Recent Advances in the Synthesis of Borinic Acid Deriv
- Isoquinoline. (n.d.). NIST WebBook.
- Boronic acid. (n.d.). Wikipedia.
- Alternative boronic acids in the detection of Mycolactone A/B using the thin layer chromatography (f-TLC) method for diagnosis of Buruli ulcer. (2023).
- This compound. (n.d.). PubChem.
- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI.
- Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2020). PubMed.
- SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. (2024).
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A Comparative Guide to the Biological Evaluation of Novel Isoquinoline-Based Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological evaluation of newly synthesized isoquinoline-based compounds. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, ensuring a robust and self-validating approach to characterizing the therapeutic potential of this privileged chemical scaffold.
Introduction: The Isoquinoline Scaffold in Medicinal Chemistry
The isoquinoline nucleus, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] This structural motif is prevalent in a vast number of natural alkaloids and synthetic compounds, demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] Natural alkaloids like berberine and morphine underscore the therapeutic significance of this scaffold, which has led to the development of numerous synthetic isoquinoline-based drugs.[4]
Given their diverse mechanisms of action, a systematic and logically structured evaluation is paramount to uncovering the therapeutic potential of novel isoquinoline derivatives.[2][5] This guide presents a comparative approach to assessing two primary areas of interest: anticancer and antimicrobial activities, complete with detailed experimental protocols and data interpretation frameworks.
Part 1: In Vitro Anticancer Evaluation
The anticancer activity of isoquinoline alkaloids is a major area of investigation.[5] These compounds can exert their effects through various mechanisms, including the induction of cell cycle arrest, apoptosis, and autophagy, often by binding to DNA or inhibiting crucial enzymes like topoisomerase.[5][6] Our evaluation workflow begins with a broad cytotoxicity screen, followed by a deeper investigation into the mechanism of cell death.
Primary Cytotoxicity Screening: The MTT Assay
The initial step in assessing anticancer potential is to determine a compound's cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, rapid, and widely used colorimetric method for this purpose.[7][8]
Principle of the MTT Assay: The assay's foundation lies in the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Experimental Protocol: MTT Cytotoxicity Assay [9]
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) during their exponential growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well).
-
Causality: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
Incubate the plate for 24 hours (37°C, 5% CO2) to allow cells to adhere and resume normal growth.
-
-
Compound Treatment:
-
Prepare a stock solution of the novel isoquinoline compounds and a positive control (e.g., Doxorubicin) in a suitable solvent like DMSO.
-
Create a series of dilutions (e.g., 0.1, 1, 10, 50, 100 µM) in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle controls (medium with the same DMSO concentration as the highest test concentration) and untreated controls (medium only).
-
Incubate for a defined period, typically 48 or 72 hours.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL MTT solution in sterile PBS.
-
After the treatment incubation, add 10 µL of the MTT solution to each well.
-
Causality: It is advisable to perform this step in a serum-free medium, as components like phenol red can interfere with absorbance readings.
-
Incubate for 2-4 hours at 37°C. Viable cells will produce visible purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[7]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.
-
Use a reference wavelength of ~630 nm to correct for background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve (Viability % vs. log[Concentration]) and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the MTT cytotoxicity assay.
Data Presentation: Comparative Cytotoxicity
The results should be summarized in a table to facilitate direct comparison between the novel compounds and a standard chemotherapeutic agent.
| Compound | IC50 (µM) on MCF-7 (Breast Cancer) | IC50 (µM) on A549 (Lung Cancer) | IC50 (µM) on HCT116 (Colon Cancer) |
| Novel-IsoQ-1 | 12.5 | 18.2 | 9.8 |
| Novel-IsoQ-2 | 5.2 | 8.1 | 4.5 |
| Novel-IsoQ-3 | > 100 | > 100 | > 100 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Mechanism of Action: Apoptosis Detection
A low IC50 value indicates potent cytotoxicity, but it doesn't reveal the mechanism of cell death. Many effective anticancer drugs work by inducing apoptosis, or programmed cell death.[5] A widely used method to quantify apoptosis is flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Principle of Annexin V/PI Staining: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[10] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in the late stages of apoptosis or necrosis, where membrane integrity is lost.[11] By using both stains, we can differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[12]
Caption: Principles of Annexin V and PI staining in apoptosis.
Experimental Protocol: Annexin V/PI Apoptosis Assay [10][12]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere for 24 hours.
-
Treat the cells with the novel isoquinoline compounds at their respective IC50 concentrations (determined from the MTT assay) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Collect the culture medium, which contains floating apoptotic cells.
-
Gently wash the adherent cells with PBS and detach them using trypsin.
-
Combine the cells from the supernatant and the trypsinized fraction to ensure all cells (adherent and floating) are collected. Centrifuge to pellet the cells.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[13] The presence of Ca2+ in this buffer is essential for Annexin V to bind to phosphatidylserine.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.
-
Collect data for at least 10,000 events per sample for statistical significance.
-
-
Data Interpretation:
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.
-
Quantify the percentage of cells in each of the four quadrants:
-
Lower-Left (Q4): Viable cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
-
Data Presentation: Apoptosis Induction
| Compound (at IC50) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Total Apoptotic Cells (%) |
| Untreated Control | 95.1 | 2.5 | 1.8 | 4.3 |
| Novel-IsoQ-1 | 55.3 | 25.4 | 18.1 | 43.5 |
| Novel-IsoQ-2 | 48.7 | 32.8 | 16.5 | 49.3 |
| Doxorubicin | 45.2 | 35.1 | 17.9 | 53.0 |
Part 2: In Vitro Antimicrobial Evaluation
Many isoquinoline alkaloids exhibit significant antimicrobial properties, making this a crucial area for evaluation.[14][15] The primary goal is to determine the spectrum of activity and potency against a panel of clinically relevant bacteria.
Antibacterial Screening: Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle of Broth Microdilution: A standardized inoculum of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. After incubation, the wells are visually inspected for turbidity. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation:
-
Use a panel of bacteria including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.[16]
-
Prepare a 2-fold serial dilution of the novel isoquinoline compounds in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.
-
Include a positive control (standard antibiotic like Ciprofloxacin) and a negative control (no compound, for bacterial growth).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the 96-well plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.
-
A colorimetric indicator (e.g., Resazurin) can be added to aid in determining viability.
-
Caption: Workflow for MIC determination via broth microdilution.
Data Presentation: Comparative Antimicrobial Activity
| Compound | MIC (µg/mL) vs S. aureus (Gram +) | MIC (µg/mL) vs E. coli (Gram -) | MIC (µg/mL) vs P. aeruginosa (Gram -) |
| Novel-IsoQ-1 | 8 | >128 | >128 |
| Novel-IsoQ-2 | 4 | 16 | 64 |
| Novel-IsoQ-4 | 64 | >128 | >128 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 |
| Vancomycin | 1 | >128 | >128 |
Conclusion and Future Directions
This guide outlines a foundational, multi-assay workflow for the initial biological characterization of novel isoquinoline-based compounds. By systematically evaluating cytotoxicity, mechanism of cell death, and antimicrobial spectrum, researchers can build a comprehensive profile of a compound's therapeutic potential. Positive results from these in vitro assays provide a strong rationale for advancing promising candidates to more complex studies, including investigation of specific molecular targets (e.g., enzyme inhibition assays), in vivo efficacy in animal models, and absorption, distribution, metabolism, and excretion (ADME) profiling. This structured approach ensures that resources are focused on compounds with the highest likelihood of becoming next-generation therapeutics.
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Safety Operating Guide
Navigating the Disposal of Isoquinolin-3-ylboronic Acid: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of isoquinolin-3-ylboronic acid (CAS #1219080-59-7). As a compound frequently utilized in synthetic chemistry and drug development, ensuring its safe and compliant disposal is paramount to protecting laboratory personnel and the environment. This document is intended for researchers, scientists, and drug development professionals.
Understanding the Hazard Profile of this compound
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Arylboronic acids, as a class, have also been noted to be potentially mutagenic, warranting careful handling and disposal to minimize exposure.
Core Principles of Disposal: A Decision-Making Workflow
The proper disposal route for this compound depends on the quantity of waste, its form (solid, solution, or contaminated materials), and local regulations. The following workflow provides a logical approach to making these determinations.
Caption: Decision workflow for the proper disposal of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the irritant nature of this compound, the following personal protective equipment (PPE) must be worn at all times during handling and disposal procedures:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | Prevents skin contact and irritation. |
| Eye Protection | Chemical safety goggles. | Protects eyes from dust particles and splashes of solutions. |
| Lab Coat | Standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of dust or aerosols, preventing respiratory irritation. |
All PPE that has come into contact with this compound should be considered contaminated and disposed of as hazardous waste.[1][2][3][4]
Step-by-Step Disposal Procedures
Disposal of Solid this compound Waste
-
Segregation and Collection:
-
Carefully sweep up any solid this compound waste, minimizing dust generation.
-
Place the solid waste into a clearly labeled, sealable container designated for hazardous chemical waste.
-
The label should include "Hazardous Waste: this compound" and the appropriate hazard pictograms.
-
-
Disposal of Contaminated Solids:
-
Any materials used in handling, such as weighing paper, contaminated paper towels, or pipette tips, should be collected in the same hazardous waste container.
-
-
Final Disposal:
-
Store the sealed container in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Disposal of Liquid Waste Containing this compound
For small quantities and simple solutions, a chemical treatment step can be employed. This procedure is based on the protocol for the structurally similar Quinazolin-2-ylboronic acid and aims to convert the boronic acid to a more water-soluble boronate salt.[5] A risk assessment should be conducted before proceeding.
Procedure: Neutralization (to be performed in a chemical fume hood)
-
Preparation:
-
For small residual amounts in containers, triple rinse with a suitable organic solvent (e.g., ethanol, acetone). Collect the rinsate as hazardous waste.[5]
-
For larger quantities of solutions, prepare a dilute basic solution (e.g., 1M sodium hydroxide or potassium hydroxide) in a separate, larger container.
-
-
Neutralization:
-
Slowly and with constant stirring, add the this compound waste to the dilute basic solution.[5] This will facilitate the conversion to the boronate salt.
-
Monitor the pH of the resulting solution to ensure it remains basic.
-
-
Collection of Aqueous Waste:
-
The resulting aqueous solution containing the boronate salt must be collected in a clearly labeled hazardous waste container.[5]
-
Do not dispose of this solution down the drain.
-
For large quantities or complex mixtures (e.g., reaction mixtures):
-
Direct Collection:
-
Final Disposal:
-
Store the sealed container in a designated hazardous waste accumulation area.
-
Arrange for disposal through a licensed hazardous waste management company.
-
Disposal of Contaminated Personal Protective Equipment (PPE)
-
Segregation:
-
Collection:
-
Final Disposal:
-
Arrange for the disposal of the contaminated PPE through your institution's EHS department or a licensed hazardous waste disposal service.[3]
-
Regulatory Compliance
All disposal procedures must adhere to local, state, and federal regulations for hazardous waste management.[5] Consult your institution's EHS department for specific guidance and to ensure full compliance.
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- 4. cleanmanagement.com [cleanmanagement.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.mit.edu [web.mit.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. ecolink.com [ecolink.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
A Researcher's Guide to the Safe Handling of Isoquinolin-3-ylboronic Acid: A Procedural Blueprint
This document provides a detailed operational and safety framework for researchers, scientists, and drug development professionals working with Isoquinolin-3-ylboronic acid. The guidance herein is synthesized from established laboratory safety protocols and data from analogous chemical structures to ensure a comprehensive approach to risk mitigation. The primary objective is to move beyond mere compliance and foster a deep-seated culture of safety and procedural excellence in the laboratory.
Understanding the Hazard Profile: A Synthesis of Boronic Acid and Isoquinoline Traits
This compound is a molecule that combines the functionalities of a boronic acid with an isoquinoline core. While a specific, comprehensive toxicological profile for this exact compound is not widely documented, a robust safety plan can be formulated by analyzing the known hazards of its constituent parts.
-
Boronic Acids: This class of compounds is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Generally, boronic acids are recognized as irritants. Safety data for analogous compounds consistently indicate that they can cause skin, eye, and respiratory system irritation.[2][3] Some are also classified as harmful if swallowed.[2][4][5] They are typically stable solids but can be hygroscopic, meaning they can absorb moisture from the air, which may affect their reactivity and handling characteristics.[6][7]
-
Isoquinoline Derivatives: The isoquinoline scaffold is present in many natural alkaloids and pharmacologically active molecules.[8] Isoquinoline itself is classified as harmful if swallowed and toxic in contact with skin.[9] Furthermore, certain isoquinoline derivatives have been studied as potential endogenous neurotoxins, which, while showing relatively weak toxicity in studies, suggests that caution is warranted regarding long-term or repeated exposure.[10][11]
Given this composite profile, this compound must be handled as a hazardous substance with the potential to cause irritation upon contact, be harmful if ingested, and pose unknown risks associated with the isoquinoline moiety upon chronic exposure.
The Core of Protection: Engineering Controls and Personal Diligence
The foundation of safety when handling any potentially hazardous chemical is a two-tiered approach: robust engineering controls to minimize exposure and diligent use of Personal Protective Equipment (PPE) as the final barrier.
-
Primary Engineering Control: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood.[4][12] This is non-negotiable. A fume hood provides critical exhaust ventilation to protect the user from inhaling airborne dust particles or vapors.[13]
-
Work Area Preparedness: The designated workspace within the fume hood should be clean and organized.[12] Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[12] Before beginning work, confirm their functionality.
Personal Protective Equipment (PPE): The Final Line of Defense
The following PPE is mandatory when handling this compound. The rationale behind each piece of equipment is to create a comprehensive barrier against all potential routes of exposure—dermal, ocular, and respiratory.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields or a full-face shield.[12][14] | Protects eyes from accidental splashes, and more importantly, from fine dust particles that can become airborne during weighing or transfer.[12] |
| Hand Protection | Chemical-resistant nitrile gloves.[12] | Prevents direct skin contact, which can lead to irritation or potential absorption of the compound.[9] Gloves must be inspected for integrity before use.[15][16] |
| Body Protection | A fully buttoned, flame-resistant lab coat over long pants.[12] | Protects skin on the body and arms from accidental spills and contamination. |
| Foot Protection | Closed-toe shoes made of a non-porous material.[12] | Safeguards feet from spills and falling objects. |
| Respiratory Protection | Not required if work is performed in a certified chemical fume hood.[3] | If a fume hood is unavailable or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter is required.[14][17] |
Step-by-Step Handling and Operational Protocol
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- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. laballey.com [laballey.com]
- 7. borax.com [borax.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isoquinoline - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. aksci.com [aksci.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. file.bldpharm.com [file.bldpharm.com]
- 16. fishersci.ca [fishersci.ca]
- 17. sciencing.com [sciencing.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
